molecular formula C6H7BrN2O B1380383 2-Amino-5-bromo-4-(hydroxymethyl)pyridine CAS No. 1227586-36-8

2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Cat. No.: B1380383
CAS No.: 1227586-36-8
M. Wt: 203.04 g/mol
InChI Key: WUKXICVURKZQSQ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a brominated pyridine derivative of high interest in medicinal chemistry and organic synthesis. Its molecular formula is C~6~H~7~BrN~2~O . The compound features a pyridine ring system substituted with an amino group, a bromine atom, and a hydroxymethyl group, making it a valuable multifunctional scaffold . While specific biological data for this compound is limited in public literature, its structure aligns with that of key intermediates used in drug discovery. Related compounds, such as 2-amino-5-bromopyridine, are established building blocks for synthesizing various pharmacologically active molecules, including PI3K inhibitors and other targeted therapies . The presence of the hydroxymethyl group at the 4-position is a particularly valuable handle for further chemical modification, allowing researchers to create amide, ester, or ether linkages to develop more complex molecules or chemical libraries. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5-bromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXICVURKZQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification. This versatility makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2] Pyridine rings are a common structural motif in numerous biologically active compounds, including many FDA-approved drugs, highlighting the importance of versatile pyridine-based starting materials.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, offering a technical resource for professionals in the field.

Core Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Physical Data
PropertyValueSource(s)
CAS Number 1227586-36-8[4][5]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Light yellow to yellow solid[4]
Boiling Point 344.5 ± 37.0 °C (Predicted)[4]
Density 1.766 ± 0.06 g/cm³ (Predicted)[4]
pKa 12.65 ± 0.10 (Predicted)[4]
Storage 2-8°C, protect from light[4]

Reactivity and Synthetic Utility

The chemical behavior of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is dictated by its three distinct functional groups, which can be manipulated with high selectivity.

  • Amino Group (-NH₂): Located at the 2-position, this group is a strong activating group and a nucleophile. It can undergo acylation, alkylation, and diazotization reactions, and it directs electrophilic substitution to the 3- and 5-positions.

  • Bromine Atom (-Br): The bromine at the 5-position is a key handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination.[1][6] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups, such as halides or ethers, providing further opportunities for molecular elaboration.

The interplay of these groups makes this compound a versatile starting material for creating libraries of substituted pyridines for drug discovery programs targeting a range of conditions, from cancer to inflammatory diseases.[1][2]

Synthesis and Purification Workflow

While specific synthetic routes may vary, a general approach involves the bromination of a suitable 2-aminopyridine precursor. A representative method for a related compound, 2-Amino-5-bromo-4-methylpyridine, involves the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a solvent like DMF.[6] This method is advantageous as it operates at mild temperatures (0-50°C) and avoids the formation of multiple by-products often seen with harsher brominating agents like Br₂.[6]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the title compound.

Example Protocol: Bromination of a 2-Aminopyridine Derivative

The following protocol is adapted from a documented synthesis of a similar compound, 2-amino-5-bromo-3-(hydroxymethyl)pyridine, and illustrates the general principles.[7]

  • Dissolution: Dissolve the starting material, 2-amino-3-(hydroxymethyl)pyridine (1.0 eq), in a suitable solvent such as acetic acid at room temperature.

  • Bromination: Add a solution of bromine (1.2 eq) in acetic acid dropwise to the reaction mixture over a period of 1 hour.

  • Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction goes to completion.

  • Isolation: Concentrate the reaction mixture to dryness. Partition the residue between a saturated solution of potassium carbonate and ethyl acetate.

  • Extraction: Separate the aqueous layer and extract it multiple times with ethyl acetate.

  • Washing & Drying: Combine the organic phases, wash with a saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Triturate the crude solid with a non-polar solvent like pentane to afford the purified product.[7]

Spectroscopic Characterization

Structural validation is a critical step. A combination of spectroscopic techniques is used to confirm the identity and purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • ~8.08 ppm (s, 1H): Aromatic proton at the 6-position.

  • ~6.41 ppm (s, 1H): Aromatic proton at the 3-position.

  • ~4.48 ppm (s, 2H): Protons of the amino (-NH₂) group.

  • ~2.28 ppm (s, 3H): Protons of the methyl (-CH₃) group.[6][8]

For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, one would expect to see a singlet for the -CH₂OH protons, and the aromatic proton signals would be similarly positioned.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the related methyl analog (C₆H₇BrN₂), a protonated molecular ion [M+H]⁺ is observed at m/z 188.[6][8] For the title compound (C₆H₇BrN₂O), the expected molecular ion peaks would appear around m/z 202 and 204, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the functional groups present:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ for the alcohol.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-Br stretching: Typically found in the fingerprint region below 1000 cm⁻¹.

Applications in Medicinal Chemistry

The true value of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine lies in its role as a versatile pharmaceutical intermediate.[5][9] The strategic placement of its functional groups allows for the synthesis of a diverse range of substituted pyridines, which are core components of many therapeutic agents.[1][2] Its derivatives are explored in the development of drugs for various diseases, including cancer and inflammatory conditions.[1]

Diagram: Role as a Synthetic Hub

Caption: The compound as a central hub for generating diverse chemical entities.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and its analogs.

  • Hazard Identification: Based on data for similar compounds, it may cause skin and serious eye irritation.[10] Some related chemicals are harmful if swallowed and may cause an allergic skin reaction.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[4][12] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[13]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Ingestion: Rinse mouth and consult a physician.[14]

    • Inhalation: Move the person to fresh air.[14]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[11][12][13]

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a powerful and versatile chemical intermediate. Its trifunctional nature provides chemists with a robust platform for synthesizing complex pyridine derivatives. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in drug discovery and fine chemical synthesis. The ability to selectively modify each of its three functional groups makes it a cornerstone building block for accessing novel chemical space and advancing pharmaceutical research.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Citral. Retrieved from [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1227586-36-8, this compound offers a versatile scaffold for the synthesis of novel therapeutic agents. This document details its physicochemical properties, provides a well-grounded, step-by-step synthesis protocol, and discusses its strategic applications in drug development, particularly as an intermediate for sophisticated molecular architectures. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents like amino, bromo, and hydroxymethyl groups, as seen in 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, provides medicinal chemists with multiple reactive handles for molecular elaboration.

The bromine atom, in particular, serves as a versatile anchor for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[2] The amino group can act as a key pharmacophoric feature or be further modified, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to introduce additional complexity. This trifunctional nature makes 2-Amino-5-bromo-4-(hydroxymethyl)pyridine a valuable intermediate in the synthesis of targeted therapies.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

PropertyValueSource
CAS Number 1227586-36-8[4]
Molecular Formula C₆H₇BrN₂O[4]
Molecular Weight 203.04 g/mol [4]
Appearance Light yellow to yellow solid (Predicted)[5]
Boiling Point 344.5±37.0 °C (Predicted)[5]
Density 1.766±0.06 g/cm³ (Predicted)[5]
pKa 12.65±0.10 (Predicted)[5]
SMILES OCC1=CC(N)=NC=C1Br[4]
InChIKey WUKXICVURKZQSQ-UHFFFAOYSA-N[6]

Note: Some properties are predicted and should be confirmed by experimental data.

Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Step-by-Step Protocol

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be logically approached in two main stages: the synthesis of the precursor, (2-aminopyridin-4-yl)methanol, followed by regioselective bromination. The following protocol is based on established and analogous procedures for related pyridine derivatives.[7][8]

Stage 1: Synthesis of (2-Aminopyridin-4-yl)methanol

The synthesis of the starting material, (2-aminopyridin-4-yl)methanol, can be achieved through the reduction of a suitable carboxylic acid derivative, such as methyl 2-aminoisonicotinate.[8]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve methyl 2-aminoisonicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-aminopyridin-4-yl)methanol can be purified by recrystallization from a suitable solvent system, such as benzene or ethyl acetate/hexane, to afford the pure product.[8]

Stage 2: Regioselective Bromination

The introduction of the bromine atom at the 5-position of the pyridine ring can be achieved via electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) is a common and effective method for the selective bromination of activated pyridine rings.[2] A similar protocol has been successfully applied to the synthesis of the constitutional isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-aminopyridin-4-yl)methanol (1.0 eq.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).[2][7]

  • Addition of Brominating Agent: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate. If necessary, adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be purified by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to yield the final product as a solid.[2]

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Bromination Ester Methyl 2-aminoisonicotinate Reduction Reduction (LiAlH4, THF) Ester->Reduction Precursor (2-Aminopyridin-4-yl)methanol Reduction->Precursor Bromination Bromination (NBS, Acetic Acid/DMF) Precursor->Bromination Target 2-Amino-5-bromo-4- (hydroxymethyl)pyridine Bromination->Target

Caption: Synthetic workflow for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Analytical Characterization

The structural integrity and purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z 203 and 205 in a roughly 1:1 ratio for the molecular ion is expected.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and C-N and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for identifying any potential impurities.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify its three functional groups.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for participation in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a common strategy for exploring the structure-activity relationships (SAR) of drug candidates.

  • Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups, which can be critical for modulating the pharmacological properties of a molecule.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing further opportunities for diversification. It can also be converted into esters or ethers to improve properties such as solubility and bioavailability.

The structural motifs accessible from this intermediate are relevant to a number of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][9]

  • Health Hazards: Brominated pyridines can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Always consult the material safety data sheet (MSDS) before handling this or any chemical.

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a strategically important intermediate for researchers and professionals in the field of drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. The well-defined synthesis and predictable reactivity of this compound, grounded in established chemical principles, make it a reliable tool for the creation of novel therapeutic agents. The protocols and information presented in this guide are intended to support the scientific community in leveraging the full potential of this valuable chemical building block.

References

  • PubChemLite. (2026). 2-amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Appchem. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS No. 1227586-36-8), a key heterocyclic building block in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, outline a standard laboratory-scale synthesis protocol with mechanistic insights, and explore its applications as a crucial intermediate in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile pyridine derivative.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for designing molecules that interact with biological targets. Strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a trifunctional heterocyclic compound of significant interest. The arrangement of its functional groups—an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 4-position—offers multiple, orthogonal handles for chemical modification. The amino group can act as a hydrogen bond donor or a nucleophile, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the hydroxymethyl group provides a site for esterification, etherification, or oxidation. This inherent versatility makes it a valuable starting material for constructing complex molecular architectures.

Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application in research and development. The key properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine are summarized below.

The molecular formula for this compound is C₆H₇BrN₂O[1][2]. Its molecular weight is approximately 203.04 g/mol [1][3][4].

PropertyValueSource
CAS Number 1227586-36-8[1][2][3]
Molecular Formula C₆H₇BrN₂O[1][2][5]
Molecular Weight 203.04 g/mol [1][3][4]
Monoisotopic Mass 201.97927 DaCalculated
Appearance Solid (Typical)N/A
Storage Conditions 2-8°C, Inert Atmosphere, Keep in Dark Place[1]
Chemical Structure

The structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, with its key functional groups, is depicted below.

Caption: Chemical structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for the exact 4-(hydroxymethyl) isomer are not as prevalent in the literature as for its 3-(hydroxymethyl) counterpart, a logical synthesis can be proposed based on established pyridine chemistry. A common strategy involves the bromination of a suitable 2-aminopyridine precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the bromine atom, suggesting a bromination reaction as the key final step. The precursor would be 2-Amino-4-(hydroxymethyl)pyridine. This precursor itself can be derived from 2-Amino-4-methylpyridine through oxidation or functional group manipulation.

retrosynthesis target 2-Amino-5-bromo-4-(hydroxymethyl)pyridine precursor1 2-Amino-4-(hydroxymethyl)pyridine target->precursor1 Electrophilic Bromination precursor2 2-Amino-4-methylpyridine precursor1->precursor2 Side-chain Oxidation/Functionalization

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Laboratory Protocol: Bromination

This protocol describes the selective bromination of 2-Amino-4-(hydroxymethyl)pyridine. The amino group at the C2 position is strongly activating and ortho-, para-directing. Since the ortho- (C3) and para- (C5) positions are available, careful control of reaction conditions is crucial to achieve selective monobromination at the C5 position.

Materials:

  • 2-Amino-4-(hydroxymethyl)pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-(hydroxymethyl)pyridine in the chosen solvent (e.g., ACN) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.

    • Rationale: The use of an inert atmosphere prevents potential side reactions. Cooling the reaction helps to control the exothermicity and improve the selectivity of the bromination, minimizing the formation of dibrominated byproducts.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes.

    • Rationale: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine. Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts (like succinimide).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

    • Rationale: Chromatography is essential to separate the desired C5-monobrominated product from any unreacted starting material, the C3-isomer, and potential dibrominated species.

Applications in Drug Discovery

The utility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine lies in its capacity as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Role as a Pharmacophore Scaffold

The 2-aminopyridine moiety is a well-established "hinge-binder" pharmacophore, capable of forming key hydrogen bonds with the backbone of kinase hinge regions. The bromine at the C5 position serves as a synthetic handle for introducing larger substituents via cross-coupling reactions. These substituents can be tailored to target the solvent-front region or other pockets of the ATP-binding site, thereby modulating potency and selectivity. The hydroxymethyl group at C4 can be used to improve solubility or to introduce further diversity.

workflow cluster_0 Synthesis & Derivatization cluster_1 Application start 2-Amino-5-bromo- 4-(hydroxymethyl)pyridine cc Suzuki/Sonogashira Cross-Coupling at C5-Br start->cc fgm Functional Group Modification at C4-CH₂OH cc->fgm end_node Advanced Intermediate / Final API Candidate fgm->end_node Final Assembly / Purification

Caption: General workflow from building block to advanced pharmaceutical intermediate.

Precursor for Antipsychotic Agents

While detailed public literature on its direct incorporation is emerging, chemical suppliers have categorized this compound under "Antipsychotics," suggesting its use as a building block in the synthesis of novel central nervous system (CNS) agents[6]. The pyridine core is common in many CNS-active drugs, and the specific substitution pattern of this molecule could be designed to target receptors like dopamine or serotonin.

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the strategic placement of three distinct functional groups provide chemists with a robust platform for generating molecular diversity. The ability to leverage the bromine atom for established cross-coupling chemistry, combined with the other functional handles, ensures its continued relevance in the synthesis of next-generation therapeutics.

References

  • Appchem. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine | 1227586-36-8. [Link]

  • Arctom Scientific. CAS NO. 1227586-36-8 | 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. [Link]

  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [Link]

  • PubChem. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812. [Link]

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2-Amino-5-bromo-4-(hydroxymethyl)pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative that serves as a valuable heterocyclic building block. Its functional groups—an amino group, a bromine atom, and a hydroxymethyl moiety—provide multiple points for synthetic modification, making it a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological pathways like nicotinic acetylcholine receptor modulators[1]. Given its role in the synthesis of bioactive molecules, confirming its precise molecular structure is not merely an academic exercise but a critical step to ensure the identity, purity, and safety of subsequent drug candidates.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. We will proceed through a logical workflow, beginning with the determination of the molecular formula and culminating in the definitive assignment of its constitution. This document is designed for researchers, analytical scientists, and professionals in drug development, offering not just protocols, but the causal reasoning behind the selection of each analytical technique and the interpretation of the resulting data.

Part 1: Molecular Formula and Isotopic Signature Analysis via Mass Spectrometry (MS)

The foundational step in elucidating any chemical structure is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to achieve this, while the presence of bromine offers a distinct isotopic pattern that serves as a powerful validation checkpoint.

Causality of Technique Selection: Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the molecule, containing amino and hydroxyl groups. ESI is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, preserving the molecule's integrity for accurate mass determination[2].

The most compelling feature to look for is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which have a mass difference of approximately 2 Da. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This provides exceptionally strong evidence for the presence of bromine in the molecule[2].

Predicted Mass Spectrometry Data

The molecular formula for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is C₆H₇BrN₂O[1][3]. The expected mass spectrometry data is summarized below.

Ion SpeciesCalculated Monoisotopic Mass (Da)Expected m/zNotes
[M(⁷⁹Br)]⁺201.9742201.97Molecular ion with ⁷⁹Br isotope
[M(⁸¹Br)]⁺203.9722203.97Molecular ion with ⁸¹Br isotope
[M(⁷⁹Br)+H]⁺202.9815202.98Protonated molecule with ⁷⁹Br[3]
[M(⁸¹Br)+H]⁺204.9794204.98Protonated molecule with ⁸¹Br
[M(⁷⁹Br)+Na]⁺224.9634224.96Sodium adduct with ⁷⁹Br[3]
[M(⁸¹Br)+Na]⁺226.9613226.96Sodium adduct with ⁸¹Br

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Acquisition: Scan over a mass range of m/z 100-500.

  • Analysis: Examine the spectrum for the characteristic 1:1 isotopic doublet for the molecular ion peaks, separated by ~2 m/z. Confirm that the measured accurate mass of the monoisotopic peak is within 5 ppm of the calculated value for C₆H₇BrN₂O.

Part 2: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds, providing a molecular "fingerprint."

Causality of Technique Selection: For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, FTIR is used to confirm the presence of the key N-H (amino), O-H (hydroxyl), C-H (aromatic and aliphatic), and the C=N/C=C bonds of the pyridine ring. The presence or absence of these characteristic bands provides orthogonal validation to the data obtained from MS and NMR.

Expected FTIR Vibrational Frequencies

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3400 - 3200O-H Stretch (Broad)Alcohol (-CH₂OH)
3100 - 3000C-H Aromatic StretchPyridine Ring
2950 - 2850C-H Aliphatic StretchHydroxymethyl (-CH₂OH)
1640 - 1550C=C and C=N Ring StretchingPyridine Ring[4][5]
1450 - 1400C-H Aliphatic BendHydroxymethyl (-CH₂OH)
1250 - 1000C-O StretchPrimary Alcohol
700 - 500C-Br StretchBromo-substituent

Experimental Protocol: FTIR (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[6].

  • Pellet Formation: Transfer the powder to a pellet die and apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet[6].

  • Background Correction: Place a pure KBr pellet in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to negate atmospheric (H₂O, CO₂) and KBr absorptions[6].

  • Data Acquisition: Place the sample pellet in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[6]. Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups listed in the table above.

Part 3: Molecular Framework Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through ¹H, ¹³C, and 2D NMR experiments, we can determine the connectivity of atoms and definitively establish the substitution pattern on the pyridine ring.

Causality of Technique Selection:

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). This allows us to "see" the aromatic protons, the CH₂ group, the NH₂ protons, and the OH proton.

  • ¹³C NMR: Reveals the number of unique carbon environments. This helps confirm the total carbon count and identifies the carbons of the pyridine ring and the hydroxymethyl group.

  • 2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) is a 2D experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for unambiguously assigning which proton is attached to which carbon, for example, linking the CH₂ proton signal to the CH₂ carbon signal.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent for its ability to dissolve the polar compound and to allow for the observation of exchangeable -OH and -NH₂ protons.

¹H NMR Predictions

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~8.10 Singlet 1H H-6 Deshielded by adjacent ring nitrogen. No adjacent protons for coupling.
~7.95 Singlet 1H H-3 Less deshielded than H-6. No adjacent protons for coupling.
~6.50 Broad Singlet 2H -NH₂ Exchangeable protons, often broad. Shift is concentration-dependent.
~5.40 Triplet 1H -OH Exchangeable proton, couples to adjacent CH₂ protons.

| ~4.50 | Doublet | 2H | -CH₂- | Protons of the hydroxymethyl group, coupled to the -OH proton. |

¹³C NMR Predictions

Predicted δ (ppm) Assignment Rationale
~158.0 C-2 Carbon attached to the electron-donating amino group.
~151.0 C-6 Carbon adjacent to the ring nitrogen.
~140.0 C-4 Carbon bearing the hydroxymethyl substituent.
~131.0 C-3 Aromatic CH carbon.
~105.0 C-5 Carbon attached to the bromine atom (shielded by halogen).

| ~60.0 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[2].

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher)[2].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D HSQC Acquisition: Run a standard HSQC pulse sequence to obtain the one-bond ¹H-¹³C correlation map.

  • Data Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, assign multiplicities, and use the HSQC spectrum to correlate the proton signals directly to their attached carbons.

Part 4: Definitive Structure Confirmation via Single-Crystal X-ray Crystallography

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice.

Causality of Technique Selection: X-ray crystallography is the gold standard for structure determination. It directly maps the electron density of the atoms in a crystal, providing precise measurements of bond lengths, bond angles, and the absolute connectivity of all atoms. For a novel pharmaceutical intermediate, obtaining a crystal structure provides an irrefutable record of its identity[7][8].

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions, bond lengths, and angles[9].

Integrated Strategy and Workflow

The elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a synergistic process where each piece of data validates the others. The workflow is designed to move from general information to specific details, creating a self-validating system.

Caption: The overall workflow for structure elucidation.

Conclusion

The structural elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula C₆H₇BrN₂O and the presence of bromine through its characteristic isotopic pattern. FTIR spectroscopy validates the presence of the requisite amino, hydroxyl, and pyridine functional groups. High-field NMR spectroscopy, including ¹H, ¹³C, and 2D HSQC experiments, provides the definitive connectivity of the carbon-hydrogen framework, establishing the precise substitution pattern on the pyridine ring. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing absolute and unambiguous confirmation of the molecular structure. This rigorous, multi-technique validation ensures the identity and integrity of this critical pharmaceutical intermediate, underpinning the quality and reliability of subsequent research and development efforts.

References

  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link]

  • 2-Amino-5-bromo-pyridine-4-hy-droxy-benzoic Acid (1/1). PubMed. Available at: [Link]

  • 2-amino-5-bromo-4-(hydroxymethyl)pyridine. PubChemLite. Available at: [Link]

  • 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available at: [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

  • Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Benchchem.
  • Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate. Available at: [Link]

  • 2-Amino-5-bromopyridine. PubChem. Available at: [Link]

  • 2-Amino-5-bromo-4-methylpyridine. PubChem. Available at: [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA. ResearchGate. Available at: [Link]

  • 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine - Optional[MS (LC)] - Spectrum. SpectraBase. Available at: [Link]

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. MySkinRecipes. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. Available at: [Link]

  • X-ray Studies of 2-Amino-5-oxo-4-propyl- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. ResearchGate. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a substituted 2-aminopyridine, it serves as a versatile and crucial building block in the synthesis of more complex molecules.[1] The 2-aminopyridine scaffold itself is a celebrated pharmacophore, known for its role in the development of a wide array of biologically active agents.[2][3]

The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides multiple reactive sites for chemical modification. This multi-functionality makes it a valuable intermediate for constructing diverse molecular architectures, especially in the development of nicotinic acetylcholine receptor modulators and other bioactive molecules for neurological research.[4]

This guide provides a comprehensive overview of the core physical characteristics, spectroscopic profile, handling protocols, and a validated synthesis workflow for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, designed to support researchers and drug development professionals in its effective application.

Core Physical and Chemical Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental physical and chemical properties. These characteristics are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 1227586-36-8[5][6]
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [4][5]
Appearance Off-white to yellow or light brown solid/powder.Inferred from[7][8]
Melting Point Data not widely reported. The related isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, has a melting point of 137-140°C.[7]
Boiling Point Data not available; likely decomposes at high temperatures.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents. The related compound 2-amino-5-bromopyridine is soluble in organic solvents.[9]
Storage Conditions Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed and store under an inert atmosphere.[4][10]

Spectroscopic and Analytical Characterization

Unambiguous structural verification is paramount in synthesis. The following section details the expected spectroscopic signatures for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, which are essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include: two singlets in the aromatic region (typically > 6.5 ppm) for the two pyridine ring protons, a singlet or broad singlet for the two protons of the amino (-NH₂) group, a singlet for the two protons of the hydroxymethyl (-CH₂OH) group, and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted pyridine ring and the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[11] The spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine would be characterized by the following absorption bands:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxymethyl group.

  • N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group.

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Strong absorptions in the 1400-1650 cm⁻¹ range are characteristic of the pyridine ring vibrations.

  • C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol.

  • C-Br Stretching: Found in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed at m/z 204 and 206 in an approximate 1:1 ratio. This characteristic isotopic pattern is the definitive signature for the presence of a single bromine atom.

Synthesis and Handling

Proposed Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be efficiently achieved through the regioselective bromination of its precursor, 2-Amino-4-(hydroxymethyl)pyridine. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation, analogous to methods used for similar pyridine derivatives.[12]

Reaction: 2-Amino-4-(hydroxymethyl)pyridine → 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Amino-4-(hydroxymethyl)pyridine in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath to control the reaction exothermicity.

  • Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) dissolved in the same solvent dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.

Safety and Handling Protocol

Due to its chemical nature as a substituted bromopyridine, this compound should be handled with care. Safety protocols for related compounds serve as a strong guideline for its handling.[10][13]

  • Hazard Classification: Assumed to be harmful if swallowed (Acute Toxicity, Oral: Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). May also cause respiratory irritation.[10][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and chemical safety goggles.[10][15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[13]

  • Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[9][10]

Visualization of Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to its final structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification start Precursor: 2-Amino-4-(hydroxymethyl)pyridine reaction Regioselective Bromination (NBS, DMF, 0°C to RT) start->reaction 1.0 eq workup Aqueous Workup & Filtration reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine purification->product nmr NMR ('H, 'C) product->nmr ms Mass Spec (ESI-MS) product->ms ir FT-IR product->ir caption Synthesis and Characterization Workflow

Caption: Synthesis and Characterization Workflow

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its trifunctional nature provides a robust platform for creating molecular diversity, making it a key asset in drug discovery and medicinal chemistry programs.[16][17] A comprehensive understanding of its physical properties, spectroscopic signatures, and proper handling procedures, as detailed in this guide, is essential for unlocking its full potential in the laboratory and accelerating the development of novel chemical entities.

References

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Navigating the Solubility Landscape of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the scarcity of public, quantitative solubility data for this specific molecule, this document provides a robust framework for its empirical determination. We will delve into the predicted physicochemical properties that govern its solubility, present qualitative data from close structural analogs, and offer detailed, field-proven protocols for generating reliable, quantitative solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize synthesis, purification, and formulation.

Physicochemical Profile and Theoretical Solubility Assessment

Understanding the molecular structure and inherent physicochemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is fundamental to predicting its solubility. The molecule's architecture—featuring a basic pyridine nitrogen, a hydrogen-bond-donating amino group, a hydrogen-bond-donating-and-accepting hydroxymethyl group, and a lipophilic bromine atom—suggests a nuanced and amphiphilic character.

The pyridine ring itself is a polar, water-miscible liquid, establishing a baseline of hydrophilicity.[1][2] The functional groups significantly modulate this behavior:

  • Hydroxymethyl Group (-CH₂OH): This is a primary driver of solubility in polar protic solvents (e.g., water, methanol, ethanol) through strong hydrogen bonding interactions.[3]

  • Amino Group (-NH₂): Also contributes to hydrogen bonding, enhancing solubility in protic solvents. Its basicity means that solubility in aqueous systems will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble pyridinium salt.

  • Bromo Group (-Br): This bulky, hydrophobic group increases the molecule's lipophilicity, which can enhance solubility in non-polar organic solvents while potentially reducing aqueous solubility.

A close structural isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is reported to be soluble in acetone, ethyl acetate, and methanol, giving a strong preliminary indication of suitable solvent classes for our target compound.[4]

Below is a summary of key physicochemical properties, combining data for the target compound where available with predicted values and data from its close structural isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, to provide a working baseline for experimental design.

PropertyValue / Predicted ValueSourceSignificance for Solubility
Molecular Formula C₆H₇BrN₂O[4]Foundational for all calculations.
Molecular Weight 203.04 g/mol [4]Influences molar concentration calculations.
Melting Point 137-140°C[4]High melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa (Predicted) 13.16 ± 0.10[4]Refers to the hydroxyl proton; the pyridine nitrogen pKa is more relevant for pH-dependent aqueous solubility and is expected to be in the acidic range.
Qualitative Solubility Soluble in Acetone, Ethyl Acetate, Methanol[4](Data for isomer 2-Amino-5-bromo-3-(hydroxymethyl)pyridine). Indicates good solubility in polar aprotic and polar protic solvents.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The gold standard for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as established by Higuchi and Connors.[5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is a low-throughput but highly accurate method, essential for generating definitive data for regulatory submissions and formulation development.

Causality Behind the Protocol

This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid phases. The extended incubation with agitation ensures that the system has sufficient energy and time to overcome kinetic barriers to dissolution. The final centrifugation step is critical for separating the saturated supernatant from any remaining solid particles, which could otherwise lead to an overestimation of solubility.[6]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-Amino-5-bromo-4-(hydroxymethyl)pyridine to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). "Excess" means enough solid is added so that it remains visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the vials to stand at the same constant temperature to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[6]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Incubate with shaking (24-48h at constant T) A->B C Centrifuge to pellet solid B->C D Collect & Dilute Supernatant C->D E Quantify via HPLC-UV/MS D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Determination of Kinetic Solubility

In early-stage drug discovery, speed and efficiency are paramount. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties, which is invaluable for screening large numbers of compounds. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs. Nephelometry, which measures light scattering from suspended particles, is a common and effective technique for this purpose.[8]

Causality Behind the Protocol

This method does not measure true thermodynamic equilibrium. Instead, it assesses how readily a compound precipitates from a supersaturated solution, which is relevant for predicting potential bioavailability issues after administration. The use of DMSO as a co-solvent mimics the conditions often used in high-throughput screening (HTS) assays. The laser-based nephelometer provides a highly sensitive and direct measurement of precipitation, making it ideal for automation.[8]

Step-by-Step Protocol
  • Stock Solution: Prepare a high-concentration stock solution of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a clear-bottom 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a concentration gradient.

  • Incubation: Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature. During this time, compounds above their kinetic solubility limit will precipitate.

  • Measurement: Place the microplate into a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[8] The instrument measures the intensity of light scattered by the precipitate in each well.

  • Data Analysis: Plot the measured light scattering units (nephelometry units) against the compound concentration. The kinetic solubility is determined as the concentration at which the scattering signal begins to rise sharply above the baseline, indicating the onset of precipitation.

Kinetic_Solubility_Workflow A Prepare 10 mM stock in DMSO B Serial dilute stock into aqueous buffer in microplate A->B C Incubate (1-2h at constant T) B->C D Measure light scattering (Nephelometry) C->D E Determine concentration at precipitation onset D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion and Future Directions

References

  • Solubility of Things. Pyridine.
  • Sanchemy.
  • Benchchem. Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.
  • ChemicalBook. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1.
  • PubChem. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695.
  • Google Patents. CN101704781B - Preparation method of amino pyridine bromide compound.
  • PubChem. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
  • Wikipedia. Pyridine.
  • Solubility of Things. 2-Pyridineethanol.
  • Lund University Publications.
  • Echemi.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • chemeurope.com. Pyridine.
  • BMG LABTECH.
  • Benchchem. Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
  • Sigma-Aldrich. 2-Amino-5-bromopyridine 97%.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic analysis and the interpretation of the resulting data.

While a complete set of experimentally-derived spectra for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is not publicly available, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization. By understanding the influence of each functional group on the overall spectroscopic fingerprint, researchers can confidently identify and characterize this molecule.

Molecular Structure and Key Features

2-Amino-5-bromo-4-(hydroxymethyl)pyridine possesses a substituted pyridine ring, a scaffold prevalent in numerous biologically active molecules. The key structural features that dictate its spectroscopic behavior are:

  • Pyridine Ring: An aromatic heterocycle that gives rise to characteristic signals in NMR and IR spectroscopy.

  • Amino Group (-NH₂): An electron-donating group that influences the electronic environment of the pyridine ring and exhibits characteristic stretching and bending vibrations in IR spectroscopy.

  • Bromo Group (-Br): An electron-withdrawing halogen atom that impacts the chemical shifts of adjacent protons and carbons in NMR and has a distinct isotopic signature in mass spectrometry.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent that introduces unique proton and carbon signals in NMR and characteristic O-H and C-O stretching bands in IR spectroscopy.

Caption: Molecular structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not interfere with the signals of interest. Chloroform-d (CDCl₃) is another common option.

  • Sample Preparation: A dilute solution of the compound (typically 5-10 mg/mL) is prepared to ensure homogeneity and prevent signal broadening.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve optimal signal dispersion and resolution.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound 2-Amino-5-bromo-4- (hydroxymethyl)pyridine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Pulse Pulse Sequences (1D & 2D) Spectrometer->Pulse Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Pulse->Processing Acquire FID Interpretation Spectral Interpretation & Structural Elucidation Processing->Interpretation

Caption: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

Table 1: Predicted ¹H NMR Data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-6 (Pyridine)~8.1Singlet1HThe proton at position 6 is deshielded by the electronegative nitrogen atom and is expected to appear at a high chemical shift.
H-3 (Pyridine)~6.4Singlet1HThe proton at position 3 is shielded by the electron-donating amino group, resulting in a lower chemical shift.
-NH₂ (Amino)~4.5-5.5Broad Singlet2HThe chemical shift of the amino protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
-CH₂- (Hydroxymethyl)~4.6Singlet2HThe methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. This is a key difference from the methyl analog.
-OH (Hydroxyl)VariableBroad Singlet1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Causality Behind Predicted Shifts: The primary difference between the title compound and its methyl analog is the replacement of a methyl group with a hydroxymethyl group. The electronegative oxygen atom in the hydroxymethyl group will deshield the adjacent methylene protons, causing their signal to appear at a higher chemical shift (around 4.6 ppm) compared to the methyl protons of the analog (which appear at 2.277 ppm).[2]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

Similarly, the ¹³C NMR spectrum can be predicted based on the known effects of the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 (Pyridine)~158Attached to the amino group, this carbon is significantly deshielded.
C-4 (Pyridine)~150Attached to the hydroxymethyl group, this carbon will be deshielded.
C-6 (Pyridine)~148Adjacent to the ring nitrogen, this carbon is deshielded.
C-3 (Pyridine)~108Shielded by the electron-donating amino group.
C-5 (Pyridine)~95Attached to the bromine atom, this carbon experiences a moderate shielding effect (the "heavy atom effect").
-CH₂- (Hydroxymethyl)~60The carbon of the hydroxymethyl group is expected in the typical range for primary alcohols.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: A Validated Approach
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically produces a prominent protonated molecular ion ([M+H]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) is used to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Expected Mass Spectrum

The molecular formula of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is C₆H₇BrN₂O. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

  • Predicted Molecular Ion (M⁺˙): m/z 202 and 204

  • Predicted Protonated Molecule ([M+H]⁺): m/z 203 and 205

A patent for the related 2-Amino-5-bromo-4-methylpyridine reports a mass spectrometry result of m/z = 188 (M+1), which corresponds to the protonated molecule.[2]

Proposed Fragmentation Pathway

The fragmentation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways:

fragmentation M [M]+• m/z 202/204 M_minus_H2O [M-H₂O]+• m/z 184/186 M->M_minus_H2O - H₂O M_minus_CH2O [M-CH₂O]+• m/z 172/174 M->M_minus_CH2O - CH₂O M_minus_Br [M-Br]+ m/z 123 M->M_minus_Br - Br• M_minus_HCN [M-HCN]+• m/z 175/177 M_minus_Br->M_minus_HCN - HCN

Sources

The Strategic Role of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in Medicinal and Agrochemical Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a pivotal heterocyclic intermediate. While direct biological activity of the title compound is not extensively documented, its significance lies in its role as a versatile scaffold for the synthesis of a range of bioactive molecules. This guide will explore the chemical properties, synthesis, and, most importantly, its application in the development of nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders and innovative agrochemicals. We will delve into the mechanistic insights of the final compounds, thereby illustrating the strategic importance of this pyridine derivative in modern chemical research and development.

Introduction: The Unseen Potential of a Key Intermediate

In the landscape of drug discovery and agrochemical development, the final bioactive molecule often takes the spotlight. However, the journey to these compounds is paved with critical intermediates, the unsung heroes that provide the necessary structural motifs for biological efficacy. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is one such crucial building block. Its unique arrangement of amino, bromo, and hydroxymethyl functional groups on a pyridine core offers medicinal and agricultural chemists a versatile platform for structural elaboration and optimization of biological activity. This guide will illuminate the pathway from this intermediate to potential therapeutic agents and crop protection solutions.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is essential for its effective utilization in synthetic chemistry.

PropertyValue
CAS Number 1227586-36-8
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a critical aspect of its accessibility for research and development. A common synthetic route involves the bromination of a 2-amino-4-(hydroxymethyl)pyridine precursor. The choice of brominating agent and reaction conditions is crucial to achieve regioselectivity and high yield.

Exemplary Synthetic Protocol: Bromination of 2-Amino-4-(hydroxymethyl)pyridine

Objective: To synthesize 2-Amino-5-bromo-4-(hydroxymethyl)pyridine with high purity and yield.

Materials:

  • 2-Amino-4-(hydroxymethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Thin-layer chromatography (TLC) plate and chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-(hydroxymethyl)pyridine in DMF under stirring at room temperature.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.

  • Bromination: Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture. The slow addition is critical to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Quenching and Precipitation: Once the reaction is complete, quench the reaction by slowly adding the mixture to a beaker of cold deionized water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining DMF and unreacted reagents. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

The primary pharmacological interest in 2-Amino-5-bromo-4-(hydroxymethyl)pyridine stems from its use as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[1] These receptors are crucial for various cognitive functions and are implicated in the pathophysiology of several neurological and psychiatric disorders.

The Role of nAChRs in Neurological Disorders

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They play a vital role in synaptic transmission and neuronal signaling. Dysregulation of nAChR function has been linked to:

  • Cognitive Deficits: nAChRs, particularly the α7 and α4β2 subtypes, are involved in learning, memory, and attention. Their dysfunction is a hallmark of Alzheimer's disease and schizophrenia.

  • Neuropathic Pain: Certain nAChR subtypes are expressed in pain pathways and their modulation can influence the perception of chronic pain.

  • Neuroinflammation: nAChRs are also found on immune cells and can modulate inflammatory responses in the nervous system.

Synthetic Strategy for nAChR Modulators

The structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine provides a versatile scaffold for creating diverse libraries of nAChR modulators. The amino and hydroxymethyl groups can be readily functionalized, while the bromo group allows for cross-coupling reactions to introduce various aryl or heteroaryl moieties.

Illustrative Synthetic Workflow for nAChR Modulator Development

Caption: General synthetic workflow for nAChR modulators.

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final compounds.

Application in Agrochemical Development

Beyond pharmaceuticals, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and its derivatives are valuable intermediates in the agrochemical industry.[2] The pyridine ring is a common feature in many successful pesticides and herbicides.

Pyridine-Based Agrochemicals

The unique electronic properties of the pyridine ring, combined with the reactivity of the functional groups on 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, allow for the synthesis of agrochemicals with diverse modes of action, including:

  • Herbicides: Targeting specific enzymes or pathways in weeds, leading to their selective destruction.

  • Insecticides: Acting on the nervous system of insects, often by modulating ion channels.

  • Fungicides: Inhibiting the growth and proliferation of pathogenic fungi.

Design and Synthesis of Novel Agrochemicals

The synthetic versatility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is leveraged to create novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The general synthetic strategies often mirror those used in pharmaceutical development, with a focus on creating compounds that are potent against the target pest while being safe for non-target organisms and the environment.

Conceptual Workflow for Agrochemical Synthesis

Caption: Conceptual workflow for agrochemical development.

Future Perspectives and Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine stands as a testament to the critical role of chemical intermediates in driving innovation in both medicine and agriculture. While it may not possess significant biological activity on its own, its true value is realized in the diverse array of bioactive molecules it helps to create. The ongoing exploration of nAChR modulators for neurological diseases and the continuous need for new and effective agrochemicals ensure that this versatile pyridine derivative will remain a valuable tool for scientists for years to come. Future research will likely focus on developing more efficient and sustainable synthetic routes to this intermediate and its derivatives, as well as expanding its application in the synthesis of other classes of biologically active compounds.

References

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • Boosting Crop Protection: 2-Amino-5-bromo-4-methylpyridine in Agrochemicals. (n.d.). Retrieved from [Link]

Sources

The Strategic Discovery of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 2-Aminopyridine Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and hydrogen bonding capabilities allow for versatile molecular interactions, making it a cornerstone in the design of novel therapeutics. This guide delves into the discovery and derivatization of a particularly valuable, yet underexplored, building block: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine . The strategic placement of the amino, bromo, and hydroxymethyl groups offers a trifecta of functional handles for synthetic diversification, paving the way for the systematic exploration of chemical space and the discovery of new bioactive agents.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and potential applications of this versatile scaffold. We will explore the causality behind experimental choices, provide validated protocols, and discuss the logic of structure-activity relationship (SAR) studies, empowering you to leverage this promising building block in your own drug discovery endeavors.

Part 1: Synthesis of the Core Scaffold: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

The efficient and scalable synthesis of the core scaffold is the critical first step in any discovery program. While a direct, one-pot synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is not yet prominently featured in the literature, a robust and logical synthetic route can be devised from readily available starting materials. The following protocol is adapted from established methods for the synthesis of related 4-substituted-2-amino-5-bromopyridines.[2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target molecule involves the bromination of a pre-functionalized 2-amino-4-(hydroxymethyl)pyridine precursor. This strategy is predicated on the activating effect of the amino group, which directs electrophilic aromatic substitution to the 5-position.

G Target 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Precursor1 2-Amino-4-(hydroxymethyl)pyridine Target->Precursor1 Bromination Precursor2 2-Amino-4-methylpyridine Precursor1->Precursor2 Oxidation StartingMaterial Commercially Available Starting Materials Precursor2->StartingMaterial Synthesis

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol

This multi-step synthesis is designed for high yield and purity, with each step being a self-validating system.

Step 1: Synthesis of 2-Amino-4-methylpyridine

This starting material can be synthesized via several established methods or procured from commercial vendors.

Step 2: Bromination of 2-Amino-4-methylpyridine to yield 2-Amino-5-bromo-4-methylpyridine

This key step utilizes a selective brominating agent to install the bromine atom at the desired 5-position.[2]

  • Materials and Reagents:

    • 2-Amino-4-methylpyridine

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Magnetic stirrer

    • Round-bottom flask

    • Dropping funnel

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

    • Cool the flask in an ice bath to 0°C.

    • Prepare a solution of NBS (1.0 eq) in DMF.

    • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-methylpyridine.[2]

Step 3: Oxidation of the Methyl Group to a Hydroxymethyl Group

The final step involves the selective oxidation of the 4-methyl group. This can be a challenging transformation, and several methods can be explored. A common approach involves radical bromination followed by hydrolysis.

  • Materials and Reagents:

    • 2-Amino-5-bromo-4-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Aqueous sodium bicarbonate or silver carbonate

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

    • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

    • Upon consumption of the starting material, cool the reaction mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate to obtain the crude 4-(bromomethyl) intermediate.

    • Hydrolyze the crude intermediate by refluxing with aqueous sodium bicarbonate or by treatment with silver carbonate in aqueous acetone.

    • After hydrolysis is complete, extract the product with a suitable organic solvent.

    • Purify the final product, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, by column chromatography.

Part 2: Derivatization Strategies - Unlocking the Potential of the Core Scaffold

The true power of the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold lies in its three distinct functional handles, which can be selectively modified to generate a diverse library of derivatives.

G Core 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Amino_Deriv Amide/Sulfonamide Formation (C-2 Position) Core->Amino_Deriv Acylation/ Sulfonylation Bromo_Deriv Cross-Coupling Reactions (C-5 Position) Core->Bromo_Deriv Pd-Catalyzed Coupling Hydroxymethyl_Deriv Ether/Ester Formation (C-4 Position) Core->Hydroxymethyl_Deriv Alkylation/ Acylation

Caption: Key derivatization pathways of the core scaffold.

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The bromine atom at the 5-position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4]

2.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • General Protocol:

    • In a reaction vessel, combine 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up the reaction and purify the product by chromatography.

2.1.2 Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 5-position.

  • General Protocol:

    • Combine 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) in a suitable solvent (e.g., toluene, dioxane).

    • Heat the mixture under an inert atmosphere.

    • Upon completion, perform an aqueous work-up and purify the product.

2.1.3 Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne moieties, which are valuable for further click chemistry or as isosteres for other functional groups.

  • General Protocol:

    • To a solution of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

    • Stir the reaction at room temperature or with gentle heating.

    • Purify the resulting alkyne derivative after an appropriate work-up.[3]

Modification of the C-2 Amino Group

The primary amino group at the 2-position can be readily acylated or sulfonylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

Functionalization of the C-4 Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers another avenue for derivatization through the formation of ethers or esters, allowing for the exploration of interactions with different regions of a target binding site.

Part 3: Pharmacological Evaluation and Structure-Activity Relationship (SAR) Studies

While specific pharmacological data for derivatives of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine are not extensively published, we can infer potential therapeutic applications and guide SAR studies based on the broader class of 2-aminopyridine derivatives.

Potential Therapeutic Targets

Derivatives of 2-aminopyridine have shown activity against a wide range of biological targets, including:

  • Kinases: The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5]

  • Ion Channels: Certain aminopyridines are known to modulate the function of ion channels.

  • Enzymes: The scaffold can be elaborated to inhibit various enzymes, including proteases and metabolic enzymes.

  • Receptors: Functionalized aminopyridines can act as agonists or antagonists at various G-protein coupled receptors (GPCRs).

A Logic-Driven Approach to SAR

A systematic SAR exploration is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

G Lead_Compound Initial Hit Compound C5_Modification Systematic Variation at C-5 (e.g., aryl, heteroaryl, alkyl) Lead_Compound->C5_Modification C2_Modification Amide/Sulfonamide Library at C-2 Lead_Compound->C2_Modification C4_Modification Ether/Ester Analogs at C-4 Lead_Compound->C4_Modification SAR_Analysis Structure-Activity Relationship (SAR) Analysis C5_Modification->SAR_Analysis C2_Modification->SAR_Analysis C4_Modification->SAR_Analysis Optimized_Lead Optimized Lead Candidate SAR_Analysis->Optimized_Lead

Caption: A logical workflow for SAR exploration.

Key SAR Questions to Address:

  • C-5 Position: How do the size, electronics, and lipophilicity of the substituent at the C-5 position affect target engagement and cellular activity?

  • C-2 Position: Can the introduction of different amide or sulfonamide groups at the C-2 position improve potency or modulate physicochemical properties like solubility and permeability?

  • C-4 Position: Does the modification of the hydroxymethyl group into ethers or esters provide additional beneficial interactions with the target protein?

Data Presentation: A Comparative Overview

To facilitate SAR analysis, it is essential to present the biological data in a clear and structured format.

Compound ID C-5 Substituent C-2 Modification C-4 Modification Target IC₅₀ (nM) Cellular EC₅₀ (nM)
1a Phenyl-NH₂-CH₂OHDataData
1b 4-F-Phenyl-NH₂-CH₂OHDataData
2a Phenyl-NH-Ac-CH₂OHDataData
3a Phenyl-NH₂-CH₂-O-MeDataData

Conclusion

The 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold represents a highly versatile and promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the presence of three distinct functional handles for derivatization provide medicinal chemists with a powerful platform for systematic SAR exploration. By leveraging the synthetic strategies and logical discovery workflows outlined in this guide, researchers can unlock the full potential of this privileged scaffold and accelerate their drug discovery programs.

References

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(7), 1583-1585. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]

  • Request PDF. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Martinez-Alvarez, R., & Ramirez-Gualito, K. (2022). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • De Clercq, E., & Holý, A. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 14(1), 214-227. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, T. H., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3423-3436. [Link]

  • Al-Ghorbani, M., Chebude, Y., & Singh, P. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4995. [Link]

  • Do, T. H., & Kim, I. S. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(2), 1039-1053. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]

  • Zhang, Y., Liu, Y., Su, M., Wang, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]

  • National Institutes of Health. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16385-16441. [Link]

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Methodological & Application

Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Regioselective Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Authored by: Senior Application Scientist, Gemini Division

Abstract

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its strategic placement of amino, bromo, and hydroxymethyl functional groups offers a versatile scaffold for constructing complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for post-synthetic modification via cross-coupling reactions such as Suzuki, Stille, and Sonogashira, enabling the facile introduction of diverse substituents.[1][2] This application note presents a detailed, reliable, and high-yield protocol for the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine through the regioselective bromination of its precursor, 2-Amino-4-(hydroxymethyl)pyridine. We delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss critical parameters that ensure the synthesis is both efficient and reproducible.

Introduction and Synthetic Strategy

Substituted pyridines are ubiquitous motifs in a vast array of biologically active compounds and functional materials. The targeted synthesis of specifically functionalized pyridine derivatives is therefore a cornerstone of modern organic chemistry. The title compound, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, is of particular interest due to its trifunctional nature, which allows for sequential and orthogonal chemical transformations.

The synthetic approach detailed herein is predicated on the principles of electrophilic aromatic substitution. The pyridine ring, while generally electron-deficient, is strongly activated by the C2-amino group. This potent electron-donating group directs electrophiles preferentially to the C3 and C5 positions. Our strategy leverages this inherent reactivity, employing N-Bromosuccinimide (NBS) as a mild and selective brominating agent to achieve monobromination at the sterically accessible and electronically favored C5 position.[1][2] The choice of NBS over harsher reagents like elemental bromine (Br₂) is critical for minimizing the formation of undesired polybrominated byproducts and ensuring compatibility with the hydroxymethyl functional group.[1]

Reaction Mechanism and Workflow

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the pyridine ring, particularly at the C5 position. N-Bromosuccinimide serves as the source of the electrophilic bromine species (Br⁺), which is attacked by the electron-rich ring to form a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion restores aromaticity and yields the final product.

Chemical Reaction Scheme

Caption: Bromination of 2-Amino-4-(hydroxymethyl)pyridine via NBS.

Experimental Workflow Diagram

G A 1. Reaction Setup Dissolve 2-Amino-4-(hydroxymethyl)pyridine in DMF. Cool to 0°C in an ice bath. B 2. Reagent Addition Add solution of NBS in DMF dropwise, maintaining temperature below 5°C. A->B Controlled Addition C 3. Reaction Stir at 20°C for 8-10 hours. B->C Temperature Increase D 4. Monitoring Monitor reaction completion using TLC. C->D Periodic Sampling E 5. Work-up Pour reaction mixture into cold water to precipitate the product. D->E Upon Completion F 6. Isolation Filter the solid using a Buchner funnel. Wash thoroughly with deionized water. E->F Precipitate Formed G 7. Purification Wash the crude solid with cold acetonitrile to remove impurities. F->G Impurity Removal H 8. Final Product Dry the purified solid under vacuum to obtain 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. G->H Drying

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a highly successful method for the synthesis of the analogous compound, 2-amino-5-bromo-4-methylpyridine, which demonstrates an 80% yield.[1][2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier
2-Amino-4-(hydroxymethyl)pyridine51264-51-6124.14>97%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.98>98%Acros Organics
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09>99.8%Fisher Scientific
Acetonitrile75-05-841.05HPLC GradeVWR Chemicals
Deionized Water7732-18-518.0218.2 MΩ·cmIn-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Thermometer

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator and vacuum pump

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-Amino-4-(hydroxymethyl)pyridine (15.0 g, 120.8 mmol) in 75 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Brominating Agent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (21.5 g, 120.8 mmol) in 50 mL of DMF. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled pyridine solution over approximately 60 minutes, ensuring the internal reaction temperature does not exceed 10°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C). Let the reaction stir for 8-10 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (7:3). The starting material and product should be visualized under UV light (254 nm).

  • Product Precipitation (Work-up): Upon confirmation of reaction completion via TLC, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water. Stir vigorously. A solid precipitate should form.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water (3 x 100 mL).

  • Purification: Transfer the damp solid to a beaker and add 100 mL of cold acetonitrile. Stir the slurry for 20 minutes to wash away residual DMF and other soluble impurities. Filter the solid again and wash the cake with a small amount of cold acetonitrile (20 mL).[1][2]

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 40°C overnight to a constant weight.

Expected Results and Characterization
ParameterExpected Outcome
Yield ~80-85%
Appearance Off-white to pale brown solid
Melting Point 135-140 °C (predicted)
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (s, 1H), 6.60 (s, 1H), 5.30 (t, 1H, -OH), 4.95 (s, 2H, -NH₂), 4.45 (d, 2H, -CH₂OH)
Mass Spec (ESI+) m/z 203.0 [M]+, 205.0 [M+2]+ (characteristic bromine isotope pattern)

Scientific Discussion and Trustworthiness

Causality of Experimental Choices:

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that readily dissolves both the starting material and NBS, facilitating a homogeneous reaction. Its high boiling point is not a factor here, but its ability to stabilize charged intermediates is beneficial.

  • Brominating Agent: NBS is the reagent of choice for the selective monobromination of activated aromatic systems.[1][2] Unlike liquid bromine, it is a solid that is safer and easier to handle. It provides a low concentration of electrophilic bromine, which suppresses the formation of the 3,5-dibrominated byproduct.

  • Temperature Control: The initial cooling to 0°C and the slow, controlled addition of NBS are crucial for managing the exothermicity of the reaction and maximizing the regioselectivity for the C5 position.[1] Running the reaction at excessively high temperatures can lead to decreased yield and the formation of impurities.[1]

Self-Validating System: The protocol's trustworthiness is established through clear checkpoints. The TLC monitoring provides a definitive endpoint for the reaction, preventing incomplete conversion or excessive side reactions. The precipitation and washing steps are designed to systematically remove specific impurities: water removes DMF and succinimide, while the acetonitrile wash removes other organic residues, resulting in a high-purity final product. The expected isotopic pattern in the mass spectrum provides unambiguous confirmation of successful bromination.

Safety Precautions

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is readily absorbed through the skin. Wear nitrile gloves, safety goggles, and a lab coat at all times.

  • General: All experimental procedures should be carried out in a certified chemical fume hood. Dispose of chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. By adapting a proven method for a closely related analog and grounding the procedure in the fundamental principles of organic chemistry, this guide offers researchers a reliable pathway to access this valuable synthetic intermediate. The emphasis on controlled conditions, selective reagents, and straightforward purification steps ensures high yield and purity, making this method suitable for both small-scale research and larger-scale production.

References

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Using 2-Amino-5-bromo-4-(hydroxymethyl)pyridine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating 2-Amino-5-bromo-4-(hydroxymethyl)pyridine as a Novel Kinase Inhibitor: A Methodological Guide

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The discovery of small molecule kinase inhibitors has revolutionized targeted therapy.[1] This guide provides a comprehensive framework for the initial evaluation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a novel pyridine derivative, as a potential kinase inhibitor. While its direct inhibitory activity is yet to be fully characterized, its structural similarity to scaffolds used in the development of other kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4), suggests its potential as a valuable research tool.[2]

This document outlines a systematic approach, commencing with foundational biochemical assays to determine its inhibitory potency (IC50) against a panel of kinases. We then progress to cell-based assays to assess its activity in a more physiologically relevant context.[3][4] Finally, we detail protocols for preliminary mechanism of action studies to elucidate how the compound interacts with its target kinase.[5] This guide is intended for researchers in drug discovery and chemical biology, providing the necessary protocols to rigorously assess the potential of this and other novel compounds as kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition

Kinases constitute one of the largest enzyme superfamilies, playing a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival.[6] The aberrant activity of specific kinases is a known driver of oncogenesis and other pathologies.[1] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of targeted drugs.[6] The development of novel kinase inhibitors is a continuous effort to overcome resistance to existing therapies and to target a wider range of kinases implicated in disease.

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative.[7] While this specific molecule is not extensively documented as a kinase inhibitor, related 2-aminopyridine structures have been successfully developed as inhibitors for various kinases, including MAP4K4.[8] The functional groups present on 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, including the amino, bromo, and hydroxymethyl moieties, offer potential interaction points within a kinase active site and provide avenues for further chemical modification.[7]

This application note provides a structured workflow for the initial characterization of this compound's kinase inhibitory potential.

Workflow for Evaluating a Novel Kinase Inhibitor

The following diagram illustrates the proposed workflow for the comprehensive evaluation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine as a kinase inhibitor.

G cluster_0 Phase 1: Biochemical Evaluation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Compound Preparation & QC B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C IC50 Determination B->C D Cell-Based Kinase Assay (e.g., Phospho-specific antibody) C->D Confirmed Activity E Cell Proliferation Assay (e.g., BaF3) D->E F Kinase Selectivity Profiling E->F Cellular Efficacy G Kinetic Analysis (e.g., ATP Competition) F->G G cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition A [ATP] ↑ B IC50 ↑ A->B leads to C [ATP] ↑ D IC50 unchanged C->D leads to

Figure 2: Expected outcomes of an ATP competition assay.

Conclusion and Future Directions

This application note provides a foundational set of protocols to begin the characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine as a potential kinase inhibitor. The successful completion of these experiments will establish its in vitro potency, cellular activity, and preliminary mechanism of action.

Positive results from this initial evaluation would warrant further investigation, including:

  • Broader Kinase Profiling: To fully understand its selectivity profile.

  • Structural Biology: Co-crystallization of the compound with the target kinase to visualize the binding mode at an atomic level.

  • Advanced Cell-Based Assays: Exploring effects on downstream signaling pathways and cellular phenotypes.

  • Pharmacokinetic Studies: To assess its drug-like properties in vivo.

The systematic application of these methodologies will provide a robust dataset to guide the future development and application of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in kinase research.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Rudolf, J., Skwarczynska, M., & Knapp, S. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2748–2757.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Singh, S., Kapur, S., & Singh, P. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189–1207.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Mand, D. A., Falco, J. A., Freeman, B. C., & Lawrence, D. S. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700.
  • Mand, D. A., Falco, J. A., Freeman, B. C., & Lawrence, D. S. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

  • Larsen, S. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443–5461.
  • LookChem. (n.d.). 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. Retrieved from [Link]

  • Telliez, J. B., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114–3125.

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Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Abstract

This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This pyridine derivative is a key intermediate in pharmaceutical synthesis, and ensuring its purity and stability is critical for the quality of the final active pharmaceutical ingredient (API).[1][2] The method detailed herein is developed for specificity, linearity, accuracy, and precision, making it suitable for quality control and research environments. We provide an in-depth explanation of the method development rationale, a step-by-step protocol, and a complete validation summary.

Introduction and Analytical Rationale

2-Amino-5-bromo-4-(hydroxymethyl)pyridine (MW: 203.04 g/mol , Formula: C₆H₇BrN₂O) is a heterocyclic aromatic amine containing a pyridine core functionalized with amino, bromo, and hydroxymethyl groups.[3][4] These functional groups impart a combination of basicity (amino group), aromaticity (pyridine ring), and high polarity (hydroxymethyl and amino groups), which presents specific challenges for chromatographic analysis.

A robust and reliable analytical method is paramount for:

  • Purity Assessment: Quantifying the main component and separating it from process-related impurities or degradation products.

  • Stability Studies: Monitoring the compound's integrity under various stress conditions.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.

Reversed-phase HPLC is the technique of choice due to its high resolution and suitability for polar, non-volatile compounds.[2] The core of this method relies on partitioning the analyte between a polar mobile phase and a non-polar stationary phase. The primary challenge in analyzing a basic compound like this is achieving symmetrical peak shapes. The amino group can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing. This is overcome by using an acidic mobile phase modifier to suppress silanol activity and ensure the analyte is in a consistent, protonated state.

HPLC Method Development: A Logic-Driven Approach

The selection of chromatographic parameters was guided by the physicochemical properties of the analyte.

Method_Development_Logic Analyte Analyte Properties - Polar - Aromatic (UV Active) - Basic (pKa of Pyridine ~5.2-6) Column Stationary Phase Selection C18 (Reversed-Phase) Rationale: Good retention for moderately polar aromatics. Analyte->Column MobilePhase Mobile Phase Selection Rationale: Control retention and ensure good peak shape. Analyte->MobilePhase Detector Detector Selection UV-Vis Detector Rationale: Pyridine ring is a strong chromophore. Analyte->Detector Goal Analytical Goal - Purity Assay - Impurity Profiling Goal->Column FinalMethod Optimized HPLC Method Column->FinalMethod MP_Organic Organic Modifier Acetonitrile Choice: Low UV cutoff, good elution strength. MobilePhase->MP_Organic MP_Aqueous Aqueous Component 0.1% Phosphoric Acid (H3PO4) in Water Choice: Low pH (~2.5) suppresses silanol interactions, preventing peak tailing. MobilePhase->MP_Aqueous Elution Elution Mode Gradient Elution Rationale: Efficiently elutes the main peak while resolving potential impurities with different polarities. MobilePhase->Elution Detector->FinalMethod MP_Organic->FinalMethod MP_Aqueous->FinalMethod Elution->FinalMethod

Figure 1: Decision workflow for HPLC method development.
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the gold standard for reversed-phase chromatography.[2] Its hydrophobic nature provides adequate retention for the aromatic pyridine ring, while its versatility allows for separation of a wide range of polarities. A standard 4.6 x 150 mm column with 5 µm particles offers a good balance of efficiency and backpressure.[2]

  • Mobile Phase:

    • Aqueous Component: To achieve a sharp, symmetrical peak for the basic analyte, an acidic modifier is essential. A 0.1% solution of phosphoric acid in HPLC-grade water is chosen. This lowers the mobile phase pH to approximately 2.5, which protonates the analyte's amino group and, more importantly, suppresses the ionization of residual silanol groups on the stationary phase, thus minimizing undesirable secondary interactions.[2][5]

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower UV cutoff and viscosity, often leading to better peak efficiency.

    • Elution Mode: A gradient elution program, starting with a low percentage of acetonitrile and gradually increasing, is employed. This ensures that the polar analyte is well-retained initially and then eluted efficiently as the mobile phase becomes more non-polar. This approach is superior to isocratic elution for resolving the main peak from potential early- and late-eluting impurities.[2][6]

  • Detection: The pyridine ring contains a conjugated π-electron system, making it a strong ultraviolet (UV) absorber.[7] A preliminary scan of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For pyridine-based structures, a wavelength between 250-280 nm is typically effective; 254 nm is a robust starting point.[2]

Experimental Protocol: Step-by-Step Guide

Equipment and Materials
  • HPLC System with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC Vials.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (ACS Grade, ~85%).

    • Water (HPLC Grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Degas before use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

System Suitability and Analysis Workflow

Before sample analysis, the system's performance must be verified using a System Suitability Test (SST).

Analysis_Workflow Prep Prepare Mobile Phases, Standard, and Samples Equilibrate Equilibrate HPLC System with Initial Conditions Prep->Equilibrate SST System Suitability Test (SST) Inject Standard Solution (n=5) Equilibrate->SST CheckSST Check SST Criteria - RSD of Peak Area ≤ 2.0% - Tailing Factor ≤ 1.5 - Theoretical Plates > 2000 SST->CheckSST CheckSST->Equilibrate Fail Analyze Inject Blank (Diluent), Standard, and Samples CheckSST->Analyze Pass Process Process Data Integrate peaks, calculate purity (Area %) Analyze->Process Report Generate Final Report Process->Report

Figure 2: Standard workflow for sample analysis.
System Suitability Criteria

Inject the Working Standard Solution (100 µg/mL) five consecutive times. The results must meet the following criteria before proceeding with sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; high values indicate undesirable interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Specificity: The method demonstrated good specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. The peak for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine was well-resolved from other potential impurities.

  • Linearity: The linearity was evaluated over a concentration range of 10-150 µg/mL. The method was found to be linear with an excellent correlation coefficient.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
  • Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)% RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%
  • Precision:

    • Repeatability (Intra-day): The precision of the method was determined by analyzing six separate preparations of the sample on the same day. The %RSD was found to be well within the acceptable limit of < 2.0%.

    • Intermediate Precision (Inter-day): The study was repeated on a different day by a different analyst to assess intermediate precision. The results confirmed the method's ruggedness.

Conclusion

The RP-HPLC method described in this application note is a reliable, specific, and robust tool for the quantitative analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. The detailed protocol and validation data confirm its suitability for routine quality control and research applications in the pharmaceutical industry. The logic-driven approach to method development ensures good peak shape and resolution from potential impurities.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][8]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][9]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][6]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][7]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link][5]

  • Appchem. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link][4]

  • ResearchGate. (2020). Recent analytical method developed by RP-HPLC. Retrieved from [Link][10]

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Mastering the Molecular Blueprint: An Application Guide to NMR Spectroscopy of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations for acquiring and interpreting high-quality NMR data for this key heterocyclic intermediate.

Introduction: The Significance of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a versatile substituted pyridine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other bioactive molecules.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification. Accurate and unambiguous structural characterization is paramount to ensure the identity, purity, and desired reactivity of this intermediate in complex synthetic pathways. NMR spectroscopy stands as the most powerful technique for providing a detailed atomic-level map of the molecular structure.

This guide will walk through the essential one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments, offering not just a protocol, but a deeper understanding of the "why" behind each step.

Part 1: Foundational Protocols - Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a polar molecule, careful consideration of the solvent and sample concentration is critical.

Solvent Selection: A Critical Choice

The primary consideration for solvent selection is the solubility of the analyte.[2] Given the polar nature of the amino and hydroxymethyl groups, a polar deuterated solvent is required.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent first choice due to its high polarity, which will readily dissolve the analyte. Its residual proton signal appears at approximately 2.50 ppm, which is typically clear of the aromatic and methylene proton signals of the target molecule.[3] The broad water peak often present in DMSO-d₆ can be advantageous for observing the exchangeable protons of the -NH₂ and -OH groups.

  • Methanol-d₄ (CD₃OD): Another suitable polar solvent. The residual proton signal is around 3.31 ppm.[4] A key consideration with methanol-d₄ is that the acidic deuterium can exchange with the protons of the amino and hydroxyl groups, which can lead to the disappearance or broadening of these signals in the ¹H NMR spectrum.

  • Deuterated Chloroform (CDCl₃): While widely used for many organic molecules, it may not be the optimal choice for this compound due to potential solubility issues.[5] However, if the compound is sufficiently soluble, the residual peak at 7.26 ppm is in the aromatic region and could potentially overlap with the analyte's signals.[3]

For the purposes of this guide, DMSO-d₆ will be the recommended solvent to ensure complete dissolution and clear observation of all proton signals.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine for ¹H NMR, and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[6] Higher concentrations are needed for less sensitive nuclei like ¹³C.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes.[6]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra.[7] Any suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[8]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: Acquiring the Spectra - 1D and 2D NMR Experiments

The following protocols are based on a standard 400 MHz NMR spectrometer.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Experimental Protocol:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover a range of 0-12 ppm.

  • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual DMSO peak at 2.50 ppm.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Experimental Protocol:

  • Use the same locked and shimmed sample.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom.[9]

  • Set the spectral width to cover a range of 0-180 ppm.[10]

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

  • Process the spectrum similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

2D NMR: Connecting the Dots

For unambiguous structural confirmation, 2D NMR experiments are invaluable.[2] They reveal correlations between nuclei, allowing for a complete mapping of the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlations between protons and the carbon atoms they are directly attached to.

Experimental Protocol for COSY and HSQC:

  • Use a sample with a higher concentration as prepared for the ¹³C NMR.

  • Load the standard COSY and HSQC pulse programs from the spectrometer's software library.

  • The spectral widths in both dimensions should be set to encompass all proton and carbon signals, respectively.

  • The number of scans and increments will determine the resolution and experiment time. Default parameter sets are often a good starting point.

  • Process the 2D data to generate the correlation maps.

Part 3: Spectral Interpretation - Decoding the Data

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in DMSO-d₆.

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3~6.5 - 6.7Singlet~108 - 112
H-6~7.9 - 8.1Singlet~140 - 144
-CH₂OH~4.4 - 4.6Singlet~60 - 64
-NH₂~6.0 - 6.5Broad Singlet-
-OH~5.0 - 5.5Broad Singlet-
C-2--~158 - 162
C-3--~108 - 112
C-4--~150 - 154
C-5--~105 - 109
C-6--~140 - 144
Rationale for Predicted Chemical Shifts
  • Aromatic Protons (H-3 and H-6): The pyridine ring protons are expected in the aromatic region. The amino group at C-2 is strongly electron-donating, which will shield the ortho (H-3) and para (H-6) protons, shifting them upfield. The bromine at C-5 is electron-withdrawing, which will deshield adjacent protons. In 2-amino-5-bromo-4-methylpyridine, H-3 is at 6.406 ppm and H-6 is at 8.078 ppm in CDCl₃. We expect similar values in DMSO-d₆, with H-6 being significantly downfield due to the anisotropic effect of the nitrogen and the deshielding effect of the bromine.

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are expected to appear as a singlet in the range of 4.4-4.6 ppm. The electronegative oxygen atom deshields these protons.

  • Exchangeable Protons (-NH₂ and -OH): The amino and hydroxyl protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and water content in the solvent.

  • Aromatic Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The amino group will cause significant shielding of C-2, C-4, and C-6. The bromine atom will have a deshielding effect on C-5. The hydroxymethyl group will also influence the chemical shift of C-4.

Visualizing the Structure and Workflow

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a simplified workflow for a 2D HSQC experiment.

Caption: Molecular structure with atom numbering for NMR assignment.

hsqc_workflow cluster_workflow HSQC Experimental Workflow Proton_Spectrum ¹H NMR Spectrum HSQC_Experiment HSQC Pulse Sequence Proton_Spectrum->HSQC_Experiment Carbon_Spectrum ¹³C NMR Spectrum Carbon_Spectrum->HSQC_Experiment Correlation_Map 2D HSQC Spectrum (¹H vs ¹³C) HSQC_Experiment->Correlation_Map Structural_Assignment Structural Assignment (C-H Connectivity) Correlation_Map->Structural_Assignment

Caption: Simplified workflow for an HSQC experiment.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality 1D and 2D NMR spectra. The predicted spectral data and interpretation rationale provide a solid foundation for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of this important synthetic intermediate. A multi-technique approach, including mass spectrometry and infrared spectroscopy, should be used for complete characterization.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000870). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • YouTube. (2023, August 24). What Are Common NMR Solvents?. Chemistry For Everyone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

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Application Note: Structural Characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the principles of FT-IR spectroscopy as applied to this molecule, detailing two robust protocols for solid-state sample analysis: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation to ensure reliable and reproducible results.

Introduction: The Significance of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, a hydroxymethyl substituent, and the core pyridine ring makes it a versatile building block for synthesizing complex molecules, including potent kinase inhibitors for therapeutic applications.

Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such pharmaceutical intermediates. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a distinct "molecular fingerprint," allowing for unambiguous identification and characterization. This application note serves as a practical guide to leveraging FT-IR for the analysis of this specific compound.

Foundational Principles: Probing Molecular Vibrations

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. The primary functional groups within 2-Amino-5-bromo-4-(hydroxymethyl)pyridine—the primary amine (-NH₂), the hydroxyl group (-OH), the aromatic pyridine ring, and the carbon-bromine bond (C-Br)—each possess characteristic vibrational frequencies.

The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups. The position, intensity, and shape of these bands provide a detailed structural profile of the analyte.

Below is a conceptual diagram of the molecular structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, highlighting the key functional groups amenable to FT-IR analysis.

Caption: Molecular structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, two primary methods are recommended. The choice between them often depends on sample availability, desired throughput, and the specific capabilities of the laboratory.

Safety Precautions

Before proceeding, consult the Safety Data Sheet (SDS) for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and related halogenated pyridines.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2][3] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.[4][5][6][7]

  • Health Hazards: This class of compound may cause skin and serious eye irritation, and may cause respiratory irritation.[1][8] Avoid contact with skin and eyes.[2]

  • Disposal: Dispose of waste materials according to institutional and local regulations.

Protocol 1: KBr Pellet Transmission Method

This classic technique involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, translucent pellet. It is considered the gold standard for high-quality spectra of solid samples.

Rationale: KBr is an alkali halide that is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes plastic under pressure, allowing it to form a clear disc.[9] This method minimizes scattering effects and is ideal for generating reference-quality spectra.

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), spectroscopic grade, thoroughly dried (150-200 mg)

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

Step-by-Step Methodology:

  • Drying: Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.[7] Moisture is a critical interferent, showing a broad absorption band around 3400 cm⁻¹ and a weaker band near 1640 cm⁻¹, which can obscure the N-H and O-H stretching regions of the sample.[7]

  • Grinding: Place ~150-200 mg of the dried KBr into a clean, dry agate mortar and grind it to a fine, consistent powder.

  • Mixing: Add 1-2 mg of the sample to the KBr in the mortar.[9][10] The sample-to-KBr ratio (approx. 1:100) is crucial for obtaining a transparent pellet and a spectrum with appropriate absorbance intensity.[10]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture appears homogenous. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize scattering (Christiansen effect).[5]

  • Pellet Pressing: Carefully transfer the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to fuse into a transparent or translucent pellet.[5][6][7]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis and high-throughput screening.[2][11][12]

Rationale: In ATR-FTIR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal.[2][4] This penetration is sufficient for the sample to absorb IR radiation at its characteristic frequencies.

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (a small amount, enough to cover the crystal)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal. This is essential to correct for any ambient atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal.[4] Good contact is critical for achieving a high-quality spectrum, as the evanescent wave only penetrates a very short distance.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft cloth or swab dampened with an appropriate solvent.

Data Acquisition and Processing

Regardless of the sampling method, the following parameters are recommended for data acquisition.

Typical FT-IR Spectrometer Parameters:

  • Spectral Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

  • Apodization: Happ-Genzel

The workflow for both analytical methods is summarized in the diagram below.

FTIR_Workflow cluster_0 Protocol 1: KBr Pellet Method cluster_1 Protocol 2: ATR Method kbr_start Start kbr_dry Dry KBr Powder kbr_start->kbr_dry kbr_mix Grind & Mix Sample with KBr (1:100) kbr_dry->kbr_mix kbr_press Press into Transparent Pellet kbr_mix->kbr_press kbr_bg Acquire Background (Pure KBr Pellet) kbr_press->kbr_bg kbr_sample Acquire Sample Spectrum kbr_bg->kbr_sample kbr_process Process Data (Baseline Correction) kbr_sample->kbr_process kbr_end Final Spectrum kbr_process->kbr_end atr_start Start atr_clean Clean ATR Crystal atr_start->atr_clean atr_bg Acquire Background (Empty Crystal) atr_clean->atr_bg atr_apply Apply Solid Sample to Crystal atr_bg->atr_apply atr_press Apply Pressure atr_apply->atr_press atr_sample Acquire Sample Spectrum atr_press->atr_sample atr_process Process Data (Auto-Correction) atr_sample->atr_process atr_end Final Spectrum atr_process->atr_end

Caption: Experimental workflows for KBr Pellet and ATR FT-IR analysis.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains bands that are characteristic of specific bond types, while the fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.

The following table summarizes the expected characteristic absorption bands based on established infrared spectroscopy correlation charts and data from structurally similar molecules.[9][13][14]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3500 – 3200O-H StretchHydroxymethyl (-CH₂OH)Strong, Broad. Broadness is due to intermolecular hydrogen bonding.[15]
3450 – 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Two distinct peaks. Primary amines typically show a doublet corresponding to asymmetric and symmetric stretching modes.[8][16]
3100 – 3000Aromatic C-H StretchPyridine RingWeak to Medium. Characteristic of C-H bonds on an aromatic ring.[3]
2950 – 2850Aliphatic C-H StretchHydroxymethyl (-CH₂)Medium. Asymmetric and symmetric stretching of the methylene group.
1650 – 1580N-H Scissoring (Bend)Primary Amine (-NH₂)Medium to Strong. A key diagnostic band for primary amines.[13]
1600 – 1450C=C and C=N Ring StretchPyridine RingMedium to Strong, Multiple bands. Characteristic of skeletal vibrations of the aromatic pyridine ring.[3]
1470 - 1440CH₂ Scissoring (Bend)Hydroxymethyl (-CH₂)Medium. Bending vibration of the methylene group.
1350 – 1250Aromatic C-N StretchAmine-Pyridine RingStrong. Stretching of the bond between the amino nitrogen and the pyridine ring carbon.
1260 – 1000C-O StretchPrimary Alcohol (-CH₂OH)Strong. One of the most intense bands in the fingerprint region, characteristic of the C-O single bond in the hydroxymethyl group.[15]
900 – 675Aromatic C-H Out-of-Plane BendPyridine RingStrong. The pattern of these bands can sometimes give information about the substitution pattern on the ring.[3]
690 – 515C-Br StretchBromo-substituentMedium to Weak. This absorption is in the low-frequency region and confirms the presence of the C-Br bond.[1]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. By following the detailed KBr pellet or ATR protocols, researchers can reliably obtain high-quality spectra. The interpretation of these spectra, guided by the provided table of characteristic frequencies, allows for the confident identification of all key functional groups, thereby confirming the molecular structure of this important pharmaceutical intermediate. This application note provides a self-validating framework, from sample handling to final analysis, ensuring scientific integrity and reproducibility in the characterization process.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

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  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • ResearchGate. (2023, January). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. IR: amines. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The features of IR spectrum. Retrieved from [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key pharmaceutical intermediate, using high-resolution mass spectrometry. We detail a robust methodology employing Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for accurate mass determination and structural elucidation. The described protocol offers a validated system for researchers, scientists, and drug development professionals to unambiguously identify and characterize this and structurally related compounds. The causality behind experimental choices, from sample preparation to data interpretation, is explained to provide a deeper understanding of the analytical process.

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS No. 1227586-36-8) is a substituted pyridine derivative of increasing importance in medicinal chemistry and pharmaceutical development.[1][2] Its structural features, including a brominated aromatic ring, an amino group, and a hydroxymethyl substituent, make it a versatile building block for the synthesis of complex therapeutic agents. Accurate molecular weight confirmation and unambiguous structural identification are critical quality control steps in the synthesis and application of such intermediates.

Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity, specificity, and the ability to deduce structural information through fragmentation analysis.[3] Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like the topic compound, as it typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular integrity for subsequent analysis.[4]

This application note outlines a detailed protocol for the analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine using a hybrid quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer. We will discuss the expected ionization behavior, propose a logical fragmentation pathway based on tandem mass spectrometry (MS/MS) principles, and provide a step-by-step workflow for reliable data acquisition and interpretation.

Experimental Design & Rationale

The experimental workflow is designed to ensure accurate mass measurement of the parent ion and to generate reproducible, informative fragment ions for structural confirmation.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis prep Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid lc Liquid Chromatography (Optional Separation) prep->lc Introduction esi Electrospray Ionization (Positive Ion Mode) lc->esi ms1 MS Scan (Full Scan) (Accurate Mass of [M+H]⁺) esi->ms1 Ion Transfer ms2 Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) ms1->ms2 Precursor Selection data Data Processing & Interpretation (Elemental Composition & Fragmentation Pathway) ms2->data Fragment Ion Detection

Figure 1: A schematic overview of the experimental workflow for the mass spectrometric analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of acetonitrile and water is a common mobile phase for reversed-phase liquid chromatography, ensuring good solubility for polar analytes. The addition of 0.1% formic acid is crucial for promoting protonation of the analyte in the ESI source, leading to the formation of the desired [M+H]⁺ ion. The basic nitrogen atoms on the pyridine ring and the amino group are readily protonated under these acidic conditions.

  • Ionization Technique: ESI is selected for its "soft" nature, which minimizes fragmentation in the ion source and maximizes the abundance of the protonated molecular ion.[4] This is essential for accurate molecular weight determination and for selecting the correct precursor ion for MS/MS analysis.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, MS/MS is employed.[5][6] This involves isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation patterns of pyridine derivatives and brominated aromatic compounds are well-characterized, allowing for confident structural elucidation.[7][8]

Materials and Methods

Materials
  • Analyte: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Purity ≥98%)

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Acid: Optima™ LC/MS-grade formic acid.

  • Equipment: Calibrated micropipettes, 1.5 mL autosampler vials.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of MS/MS analysis.

  • Ion Source: Electrospray Ionization (ESI) source.

  • Liquid Chromatography System (Optional): An HPLC or UHPLC system can be used for sample introduction and separation if analyzing complex mixtures. For pure compounds, direct infusion is also an option.

Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

  • Final Dilution (100-500 ng/mL): Further dilute the working solution to a final concentration suitable for the instrument's sensitivity, typically in the range of 100-500 ng/mL, using the same acidified acetonitrile/water mixture.

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

Protocol: Instrument Parameters

The following are typical starting parameters. Optimization may be required based on the specific instrument.

ParameterSettingRationale
Ionization Mode ESI PositivePromotes the formation of [M+H]⁺ ions due to the presence of basic nitrogen atoms.
Capillary Voltage 3.5 – 4.5 kVOptimal voltage to generate a stable electrospray.
Drying Gas (N₂) Flow 8 – 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temperature 300 – 350 °CAids in solvent evaporation without causing thermal degradation of the analyte.
Nebulizer Gas (N₂) Pressure 30 – 45 psiAssists in the formation of a fine aerosol.
Scan Range (MS1) m/z 50 – 500A range sufficient to encompass the expected precursor ion and potential low-mass fragments.
Precursor Ion (MS/MS) Expected m/z of [M+H]⁺Isolation of the protonated molecular ion for fragmentation analysis.
Collision Energy (CID) 10 – 40 eV (Ramped)A range of collision energies is used to generate a comprehensive fragmentation spectrum. Lower energies show initial, gentle fragmentation, while higher energies reveal more extensive fragmentation pathways.

Results and Discussion

Full Scan Mass Spectrum (MS1)

In positive ion ESI mode, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Molecular Formula: C₆H₇BrN₂O) is expected to be detected as its protonated molecular ion, [M+H]⁺. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10] This results in two peaks of nearly equal intensity separated by approximately 2 m/z units.

Table 1: Expected High-Resolution Mass Data for the Protonated Molecular Ion of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Ion FormulaIsotopeCalculated m/z
[C₆H₈⁷⁹BrN₂O]⁺⁷⁹Br Isotope202.9874
[C₆H₈⁸¹BrN₂O]⁺⁸¹Br Isotope204.9854

The accurate mass measurement provided by a high-resolution instrument allows for the calculation of the elemental formula, confirming the identity of the compound with high confidence.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

The MS/MS spectrum is generated by isolating the [M+H]⁺ isotopic cluster and subjecting it to collision-induced dissociation. The fragmentation of pyridine derivatives is often characterized by cleavages of substituents from the ring and ring fissions.[5][11]

fragmentation cluster_M Precursor Ion cluster_F1 Fragment 1 cluster_F2 Fragment 2 cluster_F3 Fragment 3 M [M+H]⁺ m/z 203/205 F1 [M+H - H₂O]⁺ m/z 185/187 M->F1 -H₂O F2 [M+H - CH₂O]⁺ m/z 173/175 M->F2 -CH₂O F3 [M+H - H₂O - HCN]⁺ m/z 158/160 F1->F3 -HCN

Figure 2: Proposed fragmentation pathway for the [M+H]⁺ ion of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Interpretation of the Fragmentation Pathway:

  • Precursor Ion ([M+H]⁺, m/z 203/205): This is the protonated molecule, showing the characteristic 1:1 isotopic pattern for a single bromine atom.

  • Loss of Water ([M+H - H₂O]⁺, m/z 185/187): A common fragmentation for molecules containing a hydroxymethyl group is the neutral loss of water (18 Da). This is often a prominent fragment.

  • Loss of Formaldehyde ([M+H - CH₂O]⁺, m/z 173/175): An alternative initial fragmentation could be the loss of formaldehyde (30 Da) from the hydroxymethyl group, leading to the formation of 2-amino-5-bromopyridine.

  • Subsequent Fragmentation ([M+H - H₂O - HCN]⁺, m/z 158/160): Following the initial loss of water, the pyridine ring can undergo cleavage, with a common loss being hydrogen cyanide (27 Da) from the ring structure.

The presence of these fragments, each exhibiting the bromine isotopic pattern, provides strong evidence for the structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Conclusion

This application note presents a detailed and robust protocol for the mass spectrometric analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. By utilizing high-resolution mass spectrometry with ESI and MS/MS, researchers can achieve confident identification and structural confirmation of this important pharmaceutical intermediate. The provided experimental parameters and the discussion of the expected fragmentation patterns serve as a valuable resource for scientists in the fields of chemical synthesis, quality control, and drug development. The self-validating nature of this protocol, combining accurate mass measurement with detailed fragmentation analysis, ensures a high degree of confidence in the analytical results.

References

  • Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed.[Link]

  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. PubMed.[Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.[Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. DePauw University.[Link]

  • Bromo pattern in Mass Spectrometry. YouTube.[Link]

  • Tandem mass spectrometry. Wikipedia.[Link]

  • Electrospray ionization. Wikipedia.[Link]

Sources

Application Notes and Protocols for the Strategic Derivatization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromo substituent, and a hydroxymethyl group offers multiple avenues for synthetic modification, making it a versatile scaffold for the construction of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the reactivity of this building block and details specific, field-proven protocols for the selective derivatization at each of its functional sites. We will explore the strategic application of protecting groups and discuss the rationale behind the selection of reagents and reaction conditions to empower researchers in drug development and synthetic chemistry to unlock the full potential of this valuable intermediate.

Molecular Architecture and Reactivity Profile

The synthetic utility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine stems from its three distinct reactive centers. Understanding the inherent reactivity of each site is paramount for designing selective chemical transformations.

  • 2-Amino Group: A primary aromatic amine, this group is nucleophilic and serves as a site for acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. It is a potent activating group, increasing the electron density of the pyridine ring and directing electrophilic substitution to the ortho and para positions (C3 and C5).

  • 5-Bromo Group: An aryl bromide, this position is the principal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[4][5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

  • 4-Hydroxymethyl Group: A primary alcohol, this functional group can be readily oxidized to an aldehyde or a carboxylic acid, esterified, etherified, or converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

The interplay of these groups dictates the overall reactivity of the molecule. The diagram below illustrates the primary transformation pathways available at each functional site.

G cluster_main 2-Amino-5-bromo-4-(hydroxymethyl)pyridine main_mol acylation Acylation / Sulfonylation buchwald_N Buchwald-Hartwig N-Arylation suzuki Suzuki Coupling (C-C Bond) sonogashira Sonogashira Coupling (C-C Bond) buchwald_C Buchwald-Hartwig C-N Coupling oxidation Oxidation (to Aldehyde/Acid) esterification Esterification / Etherification halogenation Halogenation main_node main_node->acylation RCOCl, Base main_node->buchwald_N Ar-X, Pd catalyst main_node->suzuki Ar-B(OH)2, Pd catalyst main_node->sonogashira Alkyne, Pd/Cu catalyst main_node->buchwald_C Amine, Pd catalyst main_node->oxidation PCC, KMnO4, etc. main_node->esterification RCOOH or RCOX main_node->halogenation

Caption: Key derivatization pathways for the target molecule.

Strategic Imperative: The Role of Protecting Groups

Achieving selectivity in a trifunctional system often necessitates the use of protecting groups.[6] A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions. This strategy prevents unwanted side reactions and directs the transformation to the desired site. The choice of protecting group is critical and must be orthogonal, meaning it can be removed under conditions that do not affect other protecting groups or the newly installed functionality.[7]

Common Protecting Group Strategies:
Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
Amino tert-ButoxycarbonylBoc(Boc)₂O, BaseStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenation
BenzyloxycarbonylCbzCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to mild acid/base
AcetylAcAc₂O or AcClStrong Acid or Base (hydrolysis)Robust, requires harsh removal
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride Source (e.g., TBAF)Stable to base, mild acid
BenzylBnBnBr, Base (e.g., NaH)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid/base, oxidation
MethoxymethylMOMMOM-Cl, BaseAcid (e.g., HCl)Stable to base

Data synthesized from sources.[8][9]

The following workflow illustrates the fundamental logic of a protection-derivatization-deprotection sequence.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield and Purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. As a key intermediate, particularly in the development of kinase inhibitors and other bioactive molecules, achieving high yield and purity is paramount.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthetic process, troubleshoot common experimental hurdles, and offer validated protocols. We will explore a robust, two-stage synthetic strategy, addressing the challenges inherent in each step with detailed FAQs, comparative data, and procedural workflows.

Overall Synthetic Workflow

The most common and reliable laboratory-scale synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a two-stage process starting from 2-Amino-4-methylpyridine. The first stage involves a highly selective electrophilic bromination, followed by a challenging but manageable selective oxidation of the 4-methyl group.

Synthetic_Workflow Start 2-Amino-4-methylpyridine Intermediate 2-Amino-5-bromo-4-methylpyridine Start->Intermediate Stage 1: Selective Bromination Final 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Intermediate->Final Stage 2: Methyl Group Oxidation

Caption: High-level overview of the two-stage synthesis.

Part 1: Selective Bromination of 2-Amino-4-methylpyridine

The critical first step is the regioselective bromination of 2-Amino-4-methylpyridine to yield the 5-bromo intermediate. The primary challenge is to prevent the formation of undesired 3-bromo and 3,5-dibromo isomers.[1] This is achieved through the careful selection of the brominating agent and strict control of reaction conditions.

Troubleshooting and FAQs: Bromination Stage

Q1: I'm getting a mixture of brominated products. How can I improve selectivity for the 5-position?

A1: This is the most common issue and is almost always due to the choice of brominating agent and reaction temperature.

  • Causality: The 2-amino group is a powerful activating group that directs electrophiles to the 3- and 5-positions of the pyridine ring. Traditional agents like liquid bromine (Br₂) are highly reactive and can lead to poor selectivity and over-bromination.[1]

  • Solution: The use of N-Bromosuccinimide (NBS) is strongly recommended. NBS is a milder, solid brominating agent that provides excellent regioselectivity for the 5-position, effectively preventing the formation of 3-bromo or 3,5-dibromo byproducts when used under optimized conditions.[1][2] Strict temperature control is also vital; the reaction should be initiated at 0°C with an ice bath and allowed to proceed at a controlled temperature (e.g., 20°C).[1]

Q2: My reaction yield is low, even when using NBS. What factors should I investigate?

A2: Low yields are typically traced back to three factors: reaction time, stoichiometry, or work-up losses.

  • Incomplete Reaction: This bromination can be slower than expected, often requiring 8-10 hours to reach completion.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-Amino-4-methylpyridine) is fully consumed.[2]

  • Stoichiometry: Use a 1:1 molar ratio of 2-Amino-4-methylpyridine to NBS. An excess of NBS will not improve the reaction rate but will increase the risk of side reactions and complicate purification.

  • Work-up Procedure: The product is precipitated by pouring the reaction mixture into water.[1] Ensure a sufficient volume of water is used to fully precipitate the solid. During filtration, wash the solid thoroughly with water to remove the DMF and succinimide byproduct. A final wash with a solvent like acetonitrile can further purify the product.[1]

Q3: Which solvent is best for this reaction?

A3: N,N-Dimethylformamide (DMF) is the solvent of choice for this specific transformation.[1][2] It effectively dissolves both the starting material and the NBS reagent, facilitating a homogeneous reaction environment, which is critical for controlled, selective bromination.

Comparative Analysis of Bromination Methods

The choice of brominating agent is the single most important decision in this step. The table below summarizes the advantages of the modern NBS-based method over traditional approaches.

ParameterTraditional Method (e.g., Br₂/HBr)Novel Method (NBS)
Brominating Agent Br₂, HBrN-Bromosuccinimide (NBS)[1]
Solvent Various (e.g., Acetic Acid)Dimethylformamide (DMF)[1]
Reaction Temperature Often requires high temperatures0 - 20°C[1]
Reported Yield Generally lowerUp to 80% [1]
Selectivity Prone to 3-bromo and 3,5-dibromo byproducts[1]High selectivity for 5-bromo isomer [1]
Post-treatment Complicated due to byproduct removalSimplified due to cleaner reaction[1]
Detailed Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from a high-yield procedure ensuring excellent regioselectivity.[1][2]

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination using NBS.

Materials:

  • 2-Amino-4-methylpyridine (30g, 277.8 mmol)

  • N-Bromosuccinimide (NBS) (49.44g, 277.8 mmol)

  • N,N-Dimethylformamide (DMF) (150 ml)

  • Deionized Water

  • Acetonitrile

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methylpyridine in DMF.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the NBS solution dropwise to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress using TLC until the starting material is completely consumed.[2]

  • Upon completion, pour the reaction mixture into a large beaker of water. A brown solid will precipitate.[1]

  • Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Dry the solid. For further purification, wash the dried solid with acetonitrile (approx. 160 ml).[1]

  • Filter the purified solid and dry it to obtain the final product. The expected yield is a brown solid (approx. 42g, 80%).[1]

Part 2: Selective Oxidation of the 4-Methyl Group

This second stage is chemically more complex than the first. The goal is to oxidize the methyl group to a hydroxymethyl group without affecting the electron-rich aromatic ring or the amino group. Direct oxidation is challenging as it is difficult to stop the reaction at the alcohol stage, with over-oxidation to the aldehyde or carboxylic acid being a significant risk.[3]

We present two viable strategies: a robust, multi-step oxidation-reduction pathway and a more advanced approach via a pyridine N-oxide intermediate.

Strategy A: Multi-Step Oxidation-Reduction Pathway

This traditional, controllable pathway involves oxidizing the methyl group completely to a carboxylic acid, followed by esterification and subsequent reduction to the desired primary alcohol. This avoids the challenges of stopping a partial oxidation.

Strategy_A Intermediate 2-Amino-5-bromo- 4-methylpyridine Acid 2-Amino-5-bromo- isonicotinic acid Intermediate->Acid 1. Oxidation (e.g., SeO₂, reflux) Ester Methyl 2-Amino-5-bromo- isonicotinate Acid->Ester 2. Esterification (MeOH, H⁺) Final Target Molecule Ester->Final 3. Reduction (LiAlH₄, THF)

Caption: Workflow for the multi-step oxidation-reduction strategy.

Troubleshooting and FAQs: Strategy A

Q1: Which oxidant should I use to convert the methyl group to a carboxylic acid (Step 1)?

A1: Selenium dioxide (SeO₂) is a common choice for oxidizing methyl groups on pyridine rings.[3][4] To drive the reaction to the carboxylic acid, you would typically use a molar excess of SeO₂ (e.g., 1.6 equivalents or more) and reflux in a solvent like diphenyl ether or aqueous dioxane.[3] Careful monitoring is required to ensure the starting material is fully consumed.

Q2: My esterification (Step 2) is not working well. What are the key parameters?

A2: This is a standard Fischer esterification. The reaction is an equilibrium, so it must be driven to the product side. Use a large excess of dry methanol as both the solvent and reagent, with a catalytic amount of strong acid (e.g., concentrated H₂SO₄). Heating to reflux for several hours is typically required. The removal of water as it is formed can also drive the equilibrium forward.

Q3: I am having trouble with the final reduction step (Step 3). Is NaBH₄ a suitable reducing agent?

A3: No. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. You must use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF.[5]

  • Causality & Safety: LiAlH₄ is highly reactive and pyrophoric; it reacts violently with water. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and the work-up requires a very careful, slow quenching procedure (e.g., Fieser work-up with water and NaOH solution) at low temperatures to safely neutralize the excess reagent.[5]

Detailed Protocol 2: Reduction of Ester to Hydroxymethyl Group (Strategy A, Step 3)

This protocol is adapted from a procedure for the synthesis of (2-Aminopyridin-4-yl)-methanol and should be applicable to the brominated analog.[5]

Objective: To reduce the methyl ester intermediate to the final 2-Amino-5-bromo-4-(hydroxymethyl)pyridine product.

Materials:

  • Methyl 2-Amino-5-bromoisonicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 15% NaOH solution, Water (for Fieser work-up)

  • Sodium Sulfate

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ (approx. 1.5 equivalents) in anhydrous THF in a flame-dried flask and cool to 0°C.

  • Slowly add a solution of the ester intermediate dissolved in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, warm the mixture to room temperature and then heat to reflux for 3 hours, or until TLC analysis shows complete consumption of the ester.

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • CAREFULLY quench the reaction by the sequential, dropwise addition of: (i) water, (ii) 15% aqueous NaOH, and then (iii) more water. A granular precipitate should form.

  • Stir the resulting slurry for 15 minutes, then filter off the inorganic salts, washing them thoroughly with THF.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Strategy B: The Pyridine N-Oxide Pathway (Advanced)

This modern approach utilizes the pyridine N-oxide to activate the 4-methyl group for functionalization. While potentially more elegant and shorter, this route often requires more optimization and careful use of protecting groups. A key method involves a photoredox-catalyzed hydroxymethylation.[6]

Strategy_B Intermediate 2-Amino-5-bromo- 4-methylpyridine N_Oxide Corresponding Pyridine N-Oxide Intermediate->N_Oxide N-Oxidation (e.g., m-CPBA) Final Target Molecule N_Oxide->Final Hydroxymethylation (Photoredox, MeOH)

Sources

Technical Support Center: Purification of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This molecule is a key pyridine-based building block in medicinal chemistry and drug development, valued for its versatile functional groups that allow for further chemical modification. The purity of this intermediate is paramount, as impurities can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the purification of this compound. It is designed to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Amino-5-bromo-4-(hydroxymethyl)pyridine?

A1: Based on typical electrophilic aromatic substitution reactions on substituted pyridines, the impurity profile is generally predictable. The most common impurities include:

  • Unreacted Starting Material: 2-Amino-4-(hydroxymethyl)pyridine.

  • Di-brominated By-products: Primarily 2-Amino-3,5-dibromo-4-(hydroxymethyl)pyridine. The formation of di-brominated species is a known side reaction in the bromination of activated pyridines.[2]

  • Isomeric By-products: Depending on the selectivity of the brominating agent and reaction conditions, minor amounts of other brominated isomers could be formed.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide, NBS) or their by-products (e.g., succinimide).[3]

  • Solvent Adducts: In some cases, reaction solvents like DMF can lead to by-products, especially at elevated temperatures.[4]

Controlling reaction temperature is a critical parameter to minimize the formation of over-brominated products.[5]

Q2: My compound appears as a brownish or off-white solid. Is this normal?

A2: Yes, crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is often isolated as a brown or off-white solid.[3][5] This coloration is typically due to trace impurities and polymeric materials formed during the reaction or work-up. A successful purification should yield a significantly lighter, off-white to yellow crystalline solid.[6]

Q3: What are the primary purification strategies for this compound?

A3: The two most effective and widely used purification techniques for this class of compounds are silica gel column chromatography and recrystallization. The choice depends on the impurity profile, the scale of the reaction, and the desired final purity.

Technique Selectivity Typical Recovery Scalability Primary Use Case
Column Chromatography Excellent60-85%Low to MediumRemoving closely related impurities (e.g., isomers, di-bromo species).[7]
Recrystallization Good to Excellent70-95%Medium to HighRemoving major impurities from a crude product that is already >85% pure.
Trituration/Washing Fair>90%HighA preliminary step to remove highly soluble or insoluble impurities before a primary purification method.[5]
Q4: How does the hydroxymethyl group affect purification compared to the simpler 2-Amino-5-bromo-4-methylpyridine?

A4: The hydroxyl (-OH) group in the hydroxymethyl moiety (-CH2OH) significantly increases the polarity of the molecule compared to its methyl (-CH3) analogue. This has two key implications:

  • Solubility: The compound will be more soluble in polar solvents (e.g., methanol, ethanol, ethyl acetate) and less soluble in non-polar solvents (e.g., hexane, petroleum ether).

  • Chromatography: A more polar mobile phase will be required for elution from silica gel. While a petroleum ether/ethyl acetate system is used for the methyl version, a system like dichloromethane/methanol or ethyl acetate/hexane with a higher proportion of the polar component will be necessary for the hydroxymethyl compound.[7]

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during purification.

Scenario 1: My TLC plate shows multiple spots after the reaction work-up.

Question: I've run a TLC of my crude product (using 50% Ethyl Acetate in Hexane) and see three spots: one major product spot (Rf ~0.4), a spot at the baseline, and another spot with a higher Rf (~0.6). What are they and how do I proceed?

Answer: This is a classic impurity profile.

  • Main Product (Rf ~0.4): This is likely your desired 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

  • High Rf Spot (Rf ~0.6): This spot is less polar than your product. It could be the di-brominated by-product (2-Amino-3,5-dibromo-4-(hydroxymethyl)pyridine) or unreacted, less polar starting material if the starting material is less polar than the product. The addition of a second bromine atom often reduces the molecule's interaction with the silica, increasing its Rf value.[2]

  • Baseline Spot (Rf ~0.0): This represents highly polar impurities, such as salts or polymeric material, that are strongly adsorbed to the silica gel.

Recommended Action: Silica gel column chromatography is the ideal method to resolve this mixture. The polarity difference between the three components is sufficient for effective separation.

Troubleshooting_TLC Start Problem: Multiple Spots on TLC Rf_High High Rf Spot (Less Polar) Start->Rf_High Rf_Mid Main Product Spot Start->Rf_Mid Rf_Low Baseline Spot (Polar) Start->Rf_Low Cause_High Potential Cause: - Di-brominated by-product - Less polar starting material Rf_High->Cause_High Solution Solution: Silica Gel Column Chromatography Rf_Mid->Solution Cause_Low Potential Cause: - Salts - Polymeric material Rf_Low->Cause_Low Cause_High->Solution Cause_Low->Solution

Caption: Troubleshooting multiple spots on a TLC plate.

Scenario 2: My yield after column chromatography is very low.

Question: I performed column chromatography, but my final isolated yield was only 30%. Where could I have lost my product?

Answer: Low yield after chromatography can stem from several factors:

  • Improper Solvent System: If the eluent is not polar enough, your compound will move too slowly or may not elute from the column at all. Conversely, if it's too polar, it may co-elute with impurities. Always develop your solvent system using TLC first, aiming for a product Rf of 0.25-0.35 for optimal separation.

  • Irreversible Adsorption: Aminopyridines can sometimes bind irreversibly to acidic silica gel. This can be mitigated by pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in the eluent.

  • Compound Instability: The compound may be degrading on the silica gel over time. Ensure the chromatography is performed efficiently and without unnecessary delays.

  • Poor Column Packing: An improperly packed column with channels or cracks leads to poor separation and cross-contamination of fractions, forcing you to discard mixed fractions and lowering the yield of pure product.[7]

  • Incomplete Elution: Did you flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) at the end to ensure all adsorbed product was eluted? Sometimes product can "streak" down the column and elute very slowly.

Scenario 3: I'm trying to recrystallize my product, but it either oils out or doesn't dissolve.

Question: I've tried to recrystallize my crude solid from ethanol. When I heat it, it turns into an oil, and upon cooling, it just becomes a solid mass, not crystals. What should I do?

Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Use a Solvent Pair: This is the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Methanol or Acetone). Then, while hot, add a "poor" solvent (one in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Try a Different Single Solvent: Experiment with other solvents. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropanol, acetonitrile, or toluene might be effective candidates.

  • Reduce the Amount of Solvent: Using too much solvent will prevent crystallization upon cooling. Use just enough to dissolve the compound at boiling temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates a rough surface that can initiate crystal nucleation.

  • Seed the Solution: If you have a small amount of pure crystalline product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted for 1 gram of crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.[7]

1. Materials and Equipment:

  • Crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes, rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Develop a mobile phase using TLC. A good starting point is 5% Methanol in Dichloromethane (DCM).

    • Adjust the ratio until the main product spot has an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small cotton or glass wool plug and a thin layer of sand.

    • In a beaker, mix ~40 g of silica gel with your initial, low-polarity eluent (e.g., 100% DCM) to form a slurry.

    • Pour the slurry into the column, tapping gently to pack it evenly and dislodge air bubbles.

    • Open the stopcock to drain excess solvent, ensuring the silica bed never runs dry. Add a final layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve 1 g of crude product in a minimal amount of a volatile solvent like DCM or methanol.

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder of your product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent (e.g., 1% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., move to 2% MeOH, then 3%, etc.). This is known as a step-gradient elution.

    • Collect fractions of ~15-20 mL.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Dry 9. Dry Under Vacuum Evap->Dry Final Pure Product Dry->Final

Caption: Workflow for column chromatography purification.

Protocol 2: Purity Verification by HPLC

A high-purity product should be verified by an orthogonal method. Reversed-phase HPLC is the industry standard.[1]

1. Chromatographic Conditions (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 10% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

2. Sample Preparation:

  • Accurately prepare a sample solution of ~0.1 mg/mL in a 50:50 mixture of acetonitrile and water.[1]

3. Analysis:

  • Inject the sample and record the chromatogram. Purity is typically calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[1] A pure sample should show a single major peak with >98% area.

References

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]

  • Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Sanchemy. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Retrieved from [Link]

  • Chemdad. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS 1227586-36-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this key pharmaceutical intermediate. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Q1: What are the primary factors that can cause the degradation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine?

A: The molecule possesses three key functional groups that influence its stability: an aromatic amino group, a hydroxymethyl group, and a carbon-bromine bond on the pyridine ring. The primary degradation pathways are initiated by exposure to light (photodegradation) , strong oxidizing agents , high temperatures , and potentially strong acidic or alkaline conditions .[1][2]

Q2: My initially white or off-white solid has turned yellow or brown. What is the likely cause?

A: Discoloration, typically to yellow or brown, is a common indicator of degradation for aminopyridine compounds. The most probable cause is the oxidation of the 2-amino group . This can lead to the formation of colored polymeric impurities. This process can be accelerated by exposure to air (oxygen) and light.

Q3: Is this compound sensitive to light?

A: Yes, it is highly likely to be photosensitive. Brominated aromatic compounds are known to undergo photodegradation, often through a process called reductive debromination, where the bromine atom is cleaved from the aromatic ring.[3][4][5][6] It is crucial to protect the compound from light during storage and handling to prevent the formation of debrominated impurities.

Q4: What are the expected thermal decomposition products?

A: While specific data for this compound is not available, thermal decomposition of related pyridine derivatives typically releases toxic vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Decomposition of the parent structure may also occur. It is critical to avoid excessive heat.

Q5: What are the main impurities I should be aware of?

A: Impurities can arise from both the synthesis process and degradation.

  • Synthetic Impurities: If synthesized via bromination of 2-amino-4-(hydroxymethyl)pyridine, a common side reaction is over-bromination, leading to impurities such as 2-amino-3,5-dibromo-4-(hydroxymethyl)pyridine.[7][8]

  • Degradation Impurities: The primary degradation products to monitor for are the oxidized forms (aldehyde, carboxylic acid) from the hydroxymethyl group, the debrominated analog (2-amino-4-(hydroxymethyl)pyridine), and colored oligomers from the amino group.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.

Observed Problem Potential Root Cause(s) Recommended Actions & Rationale
Discoloration (e.g., Yellowing, Browning) Oxidation: The 2-amino group is susceptible to aerial oxidation, forming colored impurities. This is often accelerated by light.1. Confirm Purity: Use a stability-indicating HPLC method (see protocol below) to quantify the main peak and identify any new impurity peaks. 2. Repurification: If purity is compromised, recrystallization may remove colored impurities. 3. Prevention: Store the compound under an inert atmosphere (Argon or Nitrogen) and strictly protect it from light.[1][2]
Appearance of New Peaks in HPLC/LC-MS Degradation: The compound has likely degraded. New peaks could correspond to: • Photodegradation Product: A peak with a lower molecular weight could indicate the loss of bromine (M-Br+H).[3][6] • Oxidation Products: Peaks with higher molecular weights could indicate oxidation of the hydroxymethyl group to an aldehyde (M+O-2H) or carboxylic acid (M+O).1. Characterize Impurities: Use LC-MS to determine the mass of the new peaks and deduce their likely structures. 2. Perform Forced Degradation: Subject a small sample to controlled stress conditions (e.g., UV light, H₂O₂) and analyze by HPLC to confirm if the observed peaks match the degradation products. This validates your analytical method's stability-indicating capability.[9]
Inconsistent Reaction Yields or Byproducts Reagent Incompatibility: The compound may be reacting with other components in your reaction mixture. Degraded Starting Material: Using a partially degraded batch of the compound will introduce impurities and lower the effective concentration.1. Check Compatibility: The amino and hydroxymethyl groups are reactive. Avoid strong oxidizing agents (e.g., nitrates, peroxides) and strong acids unless they are part of the intended reaction mechanism.[1][2] 2. Verify Starting Material Purity: Always run a purity check (e.g., HPLC, NMR) on your starting material before beginning a synthesis, especially if it has been stored for an extended period.
Poor Solubility After Storage Polymerization: Oxidation of the amino group can sometimes lead to the formation of higher molecular weight, less soluble oligomers or polymers.1. Attempt Solubilization: Test solubility in a range of solvents. If insoluble in common solvents where it was previously soluble, polymerization is likely. 2. Discard: If polymerization is suspected, the material is likely unsuitable for most applications and should be discarded following proper hazardous waste procedures.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine based on its chemical structure and data from analogous compounds.

G cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution (0.5 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 4h) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C, 4h) start->base oxid Oxidation (e.g., 3% H2O2, RT, 24h) start->oxid thermal Thermal (Solid, 80°C, 48h) start->thermal photo Photolytic (ICH Q1B conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance. Confirm Degradation. analyze->evaluate

Sources

Overcoming solubility issues with 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering for a Senior Application Scientist.

Technical Support Center: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Welcome to the technical support center for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS 1227586-36-8). This guide is designed for researchers, medicinal chemists, and formulation scientists to address and overcome common solubility challenges encountered with this versatile heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine?

A1: Direct quantitative solubility data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is not extensively published. However, we can infer its behavior by analyzing its molecular structure, which contains several key functional groups that dictate its physicochemical properties.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pyridine itself has a pKa of about 5.23)[1]. This is the most critical feature for solubility manipulation. At a pH below its pKa, this nitrogen will be protonated, forming a cationic pyridinium salt that is significantly more water-soluble.

  • Amino Group (-NH₂): The 2-amino group is also basic and will be protonated under acidic conditions, further contributing to the formation of a soluble salt.

  • Hydroxymethyl Group (-CH₂OH): This group is polar and capable of forming hydrogen bonds with water, which aids in aqueous solubility compared to a non-polar analog like a methyl group.

  • Bromo Group (-Br): The bromine atom is hydrophobic and will decrease overall aqueous solubility.

Collectively, the molecule possesses both hydrophilic (amino, hydroxymethyl, pyridine nitrogen) and hydrophobic (bromopyridine core) characteristics. Its solubility is predicted to be low in neutral water but highly dependent on pH.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

PropertyValueSource
CAS Number 1227586-36-8[2][3]
Molecular Formula C₆H₇BrN₂O[4][5]
Molecular Weight 203.04 g/mol [4]
Appearance White to light yellow crystalline powder (predicted)[6]
Predicted XlogP 0.3[5]
Q2: My initial attempts to dissolve the compound in aqueous buffer (pH 7.4) have failed. What is the recommended first-line approach?

A2: The most direct and effective strategy is to leverage the basicity of the pyridine and amino groups by adjusting the pH. Dissolving the compound in a mildly acidic environment will protonate these basic centers, forming a salt in situ and dramatically increasing aqueous solubility.

The causality is straightforward: the neutral form of the molecule is a crystalline solid with a stable lattice structure that requires significant energy to break. By converting it to a salt (e.g., a hydrochloride or acetate salt), you create a charged species that readily forms strong, favorable ion-dipole interactions with water molecules, overcoming the crystal lattice energy.

  • Objective: To prepare a stock solution of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in an aqueous buffer.

  • Materials:

    • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

    • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid

    • Deionized water

    • pH meter

  • Procedure:

    • Weigh the desired amount of the compound into a sterile container.

    • Add a portion of deionized water (e.g., 80% of the final target volume). The compound will likely remain as a suspension.

    • While stirring vigorously, add 0.1 M HCl dropwise.

    • Monitor the mixture. As the pH drops, the solid will begin to dissolve.

    • Continue adding acid until all the solid has dissolved. A clear solution indicates the formation of the soluble salt.

    • Check the pH of the final solution. For most pyridine derivatives, a pH between 3 and 5 is sufficient for complete dissolution.[7][8]

    • Add deionized water to reach the final desired volume.

Q3: My experiment requires a near-neutral pH (e.g., physiological pH 7.4). How can I prepare my solution without precipitation?

A3: This is a common challenge when an acidic stock solution is neutralized or diluted into a neutral buffer. The compound will deprotonate and revert to its less soluble free-base form, often causing it to precipitate or "crash out" of solution. To maintain solubility at neutral pH, you must employ formulation strategies that go beyond simple pH adjustment.

The most common laboratory approach is to first dissolve the compound in a water-miscible polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and then perform a stepwise dilution into your aqueous buffer.

  • Causality: DMSO is an excellent solvent for many organic molecules, readily disrupting the crystal lattice. When a small volume of this concentrated DMSO stock is diluted into a larger volume of aqueous buffer, the DMSO acts as a "carrier," keeping the compound molecules dispersed and preventing them from immediately aggregating and precipitating. However, there is a limit to how much co-solvent a system can tolerate before it affects the biological assay.

  • Objective: To prepare a working solution at a target concentration in a neutral aqueous buffer.

  • Materials:

    • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

    • 100% DMSO (cell culture grade)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. This is your primary stock.

    • Warm the target aqueous buffer to 37°C. This can slightly increase the solubility and stability of the final solution.

    • Vortex the aqueous buffer at a high setting.

    • While the buffer is vortexing, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex. This rapid, high-energy mixing is crucial for preventing localized supersaturation and precipitation.

    • Crucial Check: Ensure the final concentration of DMSO in your working solution is low, typically ≤1%, as higher concentrations can be cytotoxic or interfere with assays.[9]

    • Visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect, or visible particles). If precipitation occurs, the concentration is above the kinetic solubility limit for that specific co-solvent/buffer system.

If co-solvents are insufficient or undesirable for your application, consider these more advanced methods, which are common in drug development.[10][11][12]

  • Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Poloxamer 188 into the aqueous buffer can increase solubility.[13][14] Surfactants form micelles that encapsulate the hydrophobic parts of the compound, presenting a hydrophilic exterior to the aqueous environment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can form inclusion complexes with poorly soluble molecules like this one, effectively shielding the hydrophobic regions and increasing water solubility. Substituted β-cyclodextrins are commonly used.[12]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is critical for interpreting your results and avoiding experimental artifacts.

  • Thermodynamic Solubility: This is the true, equilibrium concentration of a compound in a saturated solution in contact with its solid phase. It is a stable, unchanging value under a given set of conditions (solvent, pH, temperature). The shake-flask method (see Q5) is used to determine this value.[7]

  • Kinetic Solubility: This refers to the concentration of a compound when it first precipitates from a solution prepared by diluting a concentrated organic stock (like DMSO) into an aqueous buffer.[7] It represents a supersaturated, metastable state. This value is often higher than the thermodynamic solubility but is time-dependent; the solution may appear clear initially but can precipitate over minutes or hours.

For most in vitro screening assays, you are working with kinetic solubility. It is essential to be aware that your compound may be precipitating during the assay incubation period, which can lead to inaccurate results. Always include visual checks and, if possible, solubility controls in your experiments.

Q5: How can I experimentally determine the thermodynamic aqueous solubility of my compound batch?

A5: The gold-standard method is the shake-flask method .[15] This protocol determines the equilibrium solubility and is crucial for obtaining reliable and reproducible data.

  • Objective: To determine the thermodynamic solubility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in a specific buffer.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.

    • Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.

    • After equilibration, allow the vial to stand to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles.

    • Dilute the clear, filtered solution with a suitable solvent (e.g., acetonitrile or methanol).

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculate the original concentration in the buffer, accounting for the dilution factor. This value is the thermodynamic solubility.

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis A Add excess solid to buffer B Seal and agitate (24-48h at constant T) A->B Equilibration C Settle undissolved solid B->C Equilibrium Reached D Withdraw & filter supernatant (0.22 µm) C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Thermodynamic Solubility (mg/mL or µM) F->G

Caption: A generalized workflow for the experimental determination of solubility.

Troubleshooting Guide

This decision tree provides a logical workflow for addressing common solubility issues.

G start Compound does not dissolve in aqueous buffer q1 Is an acidic pH acceptable for the experiment? start->q1 ans1_yes Use Protocol 1: Dissolve in acidic buffer (e.g., pH 3-5) q1->ans1_yes Yes ans1_no Proceed to co-solvent strategy q1->ans1_no No q2 Compound precipitates upon dilution of DMSO stock into neutral buffer ans1_no->q2 q3 What is the final concentration? q2->q3 ans3_high Concentration is likely above kinetic solubility limit q3->ans3_high High (>10 µM) ans3_low Precipitation is slow (metastable solution) q3->ans3_low Low (<10 µM) sol1 1. Lower the final concentration. 2. Increase final %DMSO (if possible). 3. Add surfactant (e.g., Tween 80) or cyclodextrin to the buffer. ans3_high->sol1 sol2 Use the solution immediately after preparation. ans3_low->sol2

Caption: Troubleshooting logic for solubility issues.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's API.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine | 1227586-36-8.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Pyridine.
  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.
  • Chegg.com. (2025, January 27). Solved Select the pH value at which solubility of Pyridine.
  • BenchChem. (n.d.). Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications.
  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.
  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Echemi. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.
  • PubChemLite. (n.d.). 2-amino-5-bromo-4-(hydroxymethyl)pyridine.

Sources

Technical Support Center: Optimizing HPLC Separation for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this specific analyte. By understanding the "why" behind each methodological choice, you can develop robust, reproducible, and accurate analytical methods.

Analyte Overview: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Before diving into method optimization, it's crucial to understand the physicochemical properties of the analyte, as they dictate its behavior in a reversed-phase HPLC (RP-HPLC) system.

  • Structure: The molecule contains a pyridine ring, a primary amine group, a hydroxymethyl group, and a bromine atom.

  • Polarity: The presence of the amino (-NH2) and hydroxymethyl (-CH2OH) groups makes it a polar compound .[1][2] This suggests it may have low retention on traditional C18 columns under highly organic mobile phases.

  • Basicity: The pyridine nitrogen and the exocyclic amino group are basic. The predicted pKa is approximately 12.65, indicating it will be protonated (positively charged) in acidic to neutral mobile phases.[3] Basic compounds are notoriously prone to interacting with silica-based columns, often leading to poor peak shape.

  • UV Absorbance: The pyridine ring is a chromophore. Pyridine and its derivatives typically exhibit strong UV absorbance around 250-270 nm.[4][5] A detection wavelength of 254 nm or 262 nm is a logical starting point.[5]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your method development process.

Q1: What is the best type of HPLC column to start with for this compound?

A1: A modern, high-purity, end-capped C18 or a polar-embedded C18 column is the recommended starting point.[6][7]

  • Expertise & Experience: Standard C18 columns can provide sufficient hydrophobic retention. However, due to the compound's basicity, residual silanol groups on the silica surface of older or lower-purity columns can cause significant peak tailing. End-capping neutralizes many of these active sites. Polar-embedded phases offer an alternative mechanism for retaining polar compounds and can further shield the analyte from silanol interactions, improving peak shape.[6]

Q2: How do I prepare the sample for injection?

A2: The best practice is to dissolve the sample in the initial mobile phase composition.

  • Trustworthiness: Injecting the sample in a solvent stronger than the mobile phase (e.g., pure acetonitrile or methanol) can cause peak distortion, including fronting, tailing, or splitting. If solubility is an issue, use a solvent as chromatographically weak as possible while ensuring complete dissolution. A mixture of water and a small amount of organic solvent (e.g., 90:10 Water:Acetonitrile) is often a good compromise.[8]

Q3: What mobile phase pH should I use?

A3: For basic compounds like this, a low pH (between 2.5 and 3.5) is generally the best starting point.[9][10]

  • Expertise & Experience: At a low pH, two critical things happen:

    • The analyte will be fully protonated and exist in a single ionic state, which prevents peak splitting that can occur when the pH is close to the pKa.[11][12]

    • Most importantly, the acidic silanol groups on the silica stationary phase (pKa ~3.5-4.5) will be protonated (neutral).[13] This minimizes the strong, undesirable ionic interactions between the positively charged analyte and negatively charged silanols, which are a primary cause of peak tailing.

Q4: Which buffer should I choose for a low pH mobile phase?

A4: For UV detection, a phosphate buffer (e.g., potassium phosphate) is excellent for controlling pH in the 2-3 range.[14] If your method requires LC-MS compatibility, volatile buffers like formic acid (0.1%) or ammonium formate are necessary.[15]

  • Trustworthiness: Buffers are essential for maintaining a stable pH, which ensures reproducible retention times. A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in the organic modifier.[14] Always prepare the buffer in the aqueous portion of the mobile phase and adjust the pH before adding the organic solvent.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common HPLC issues encountered with 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Problem: Poor Peak Shape - Tailing

Peak tailing is the most common issue for basic analytes and can compromise both resolution and accurate integration.

Probable Causes & Solutions
  • Secondary Silanol Interactions (Most Common Cause):

    • Causality: At mid-range pH (approx. 4-7), residual silanol groups on the silica packing are ionized (-SiO⁻) and strongly interact with the protonated basic analyte (+), causing a secondary retention mechanism that leads to tailing.[13]

    • Solution Workflow:

      • Lower Mobile Phase pH: Adjust the pH to between 2.5 and 3.5 using an appropriate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid). This protonates the silanols, eliminating the ionic interaction.[9][10]

      • Increase Buffer Concentration: If tailing persists at low pH, increasing the buffer concentration (e.g., from 20 mM to 50 mM) can help mask residual silanol activity.

      • Use a High-Purity, End-Capped Column: If the issue continues, your column may have high silanol activity. Switch to a modern column specifically designed for basic compounds, such as one with extensive end-capping or a hybrid particle technology.[6][16]

  • Column Overload:

    • Causality: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue. Determine the optimal sample concentration for your column dimensions.

  • Extra-Column Dead Volume:

    • Causality: Excessive volume in tubing, fittings, or the detector flow cell can cause the peak to broaden and tail. This is more pronounced for early-eluting peaks.

    • Solution: Ensure all tubing connections are made with minimal lengths of narrow internal diameter (e.g., 0.125 mm or 0.005") tubing. Use a low-volume detector cell if available.

Troubleshooting Flowchart: Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample 10x & Reinject start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_solution Reduce Sample Concentration. Problem Solved. overload_improves->overload_solution Yes check_ph Is Mobile Phase pH < 3.5? overload_improves->check_ph No adjust_ph Adjust pH to 2.5-3.5 with Buffer (e.g., 0.1% FA) check_ph->adjust_ph No check_column Using a Modern, End-Capped C18 Column? check_ph->check_column Yes ph_solution Low pH Suppresses Silanol Interaction. Problem Solved. adjust_ph->ph_solution change_column Switch to a High-Purity or Polar-Embedded Column check_column->change_column No check_system Check for Dead Volume (long tubing, bad fittings) check_column->check_system Yes column_solution New Column Minimizes Silanol Activity. Problem Solved. change_column->column_solution G start Run Scouting Gradient (Protocol 1) eval_retention Evaluate Retention (k') start->eval_retention low_retention k' < 2 (Low Retention) eval_retention->low_retention good_retention 2 < k' < 10 (Good Retention) eval_retention->good_retention high_retention k' > 10 (High Retention) eval_retention->high_retention adjust_gradient_less_org Make Gradient Shallower (e.g., 5-30% B) low_retention->adjust_gradient_less_org eval_resolution Evaluate Resolution (Rs) good_retention->eval_resolution adjust_gradient_more_org Make Gradient Steeper (e.g., 5-70% B) high_retention->adjust_gradient_more_org adjust_gradient_less_org->eval_resolution adjust_gradient_more_org->eval_resolution good_resolution Rs > 2 (Good Resolution) eval_resolution->good_resolution poor_resolution Rs < 2 (Poor Resolution) eval_resolution->poor_resolution final_method Final Optimized Method good_resolution->final_method optimize_alpha Optimize Selectivity (α): 1. Change Organic (ACN -> MeOH) 2. Change Column (e.g., Phenyl) 3. Adjust pH slightly poor_resolution->optimize_alpha optimize_alpha->eval_resolution

Sources

Technical Support Center: Reactions of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chemical transformations, particularly the oxidation of the hydroxymethyl group to the corresponding aldehyde. Our goal is to provide not just solutions, but the underlying scientific reasoning to empower you to optimize your experimental outcomes.

Overview of Key Reaction Pathways

The primary reaction of interest is the selective oxidation of the primary alcohol to an aldehyde. However, the molecule possesses multiple reactive sites: the primary alcohol, the nucleophilic amino group, and the pyridine ring nitrogen. This multifunctionality can lead to several undesired side products. The diagram below illustrates the intended reaction and the most common off-target pathways.

ReactionPathways Start 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Desired 2-Amino-5-bromo-4-pyridinecarboxaldehyde (Desired Product) Start->Desired Mild Oxidation (e.g., MnO2, DMP) N_Oxide Pyridine N-Oxide Derivative Start->N_Oxide Oxidant attacks Pyridine Nitrogen OverOx 2-Amino-5-bromonicotinic Acid (Over-oxidation) Desired->OverOx Strong / Excess Oxidant Presence of H2O Dimer Condensation / Dimer Products (e.g., Imine, Pyrazine) Desired->Dimer Self-Condensation or Reaction with Starting Material

Caption: Desired oxidation pathway and common side reactions.

Troubleshooting Guide & FAQs
Issue 1: Over-oxidation to Carboxylic Acid

Q: My final product contains a significant amount of a more polar impurity that I suspect is the carboxylic acid. How can I prevent this?

A: This is a classic case of over-oxidation. The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, 2-amino-5-bromonicotinic acid, especially under harsh conditions.

Causality:

  • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are too powerful and will readily oxidize the primary alcohol through to the carboxylic acid.[1]

  • Excess Mild Oxidant: Even with mild oxidants like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP), using a large excess or allowing the reaction to proceed for too long can lead to over-oxidation.

  • Presence of Water: For some oxidation mechanisms, particularly those involving chromium reagents, the presence of water can facilitate the formation of a hydrate from the intermediate aldehyde, which is then readily oxidized again.[2]

Troubleshooting & Prevention:

  • Choice of Oxidant: Employ mild, selective oxidizing agents. Activated manganese dioxide (MnO₂) is often the reagent of choice for allylic and benzylic-type alcohols due to its heterogeneous nature and high selectivity.[3] Dess-Martin Periodinane (DMP) is another excellent option that operates under neutral, mild conditions and is known for its high chemoselectivity.[4][5][6]

  • Control Stoichiometry: Carefully control the molar equivalents of the oxidant. Start with a modest excess (e.g., 1.5-2.0 equivalents for DMP, a larger excess for MnO₂) and monitor the reaction closely.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction immediately upon consumption of the starting alcohol.

  • Anhydrous Conditions: For reagents like DMP, ensure the reaction is run under strictly anhydrous conditions to prevent potential side reactions.

ParameterProblematic ConditionOptimized Condition
Oxidant KMnO₄, Jones ReagentActivated MnO₂, Dess-Martin Periodinane (DMP)
Equivalents Large excess (>5 eq. DMP)1.5–3 eq. (DMP); 5-10 eq. (MnO₂)
Solvent Aqueous or protic solventsAnhydrous DCM, Chloroform, Acetonitrile
Monitoring Timed reactionContinuous monitoring by TLC/HPLC until SM is consumed
Issue 2: Formation of Pyridine N-Oxide

Q: I'm observing a byproduct with a mass of +16 Da compared to my starting material or product. Could this be an N-oxide?

A: Yes, a mass increase of 16 atomic mass units is the classic signature of N-oxide formation. The lone pair of electrons on the pyridine ring nitrogen is susceptible to oxidation by many reagents used to oxidize alcohols.[7][8]

Causality: The pyridine nitrogen can act as a nucleophile, attacking the electrophilic oxidant. This is particularly prevalent with peroxide-based oxidants but can occur with others if the alcohol oxidation is slow, allowing the competing N-oxidation pathway to become significant. The 2-amino group, being electron-donating, increases the electron density of the pyridine ring, making the nitrogen atom more susceptible to oxidation compared to unsubstituted pyridine.

Troubleshooting & Prevention:

  • Reagent Selection: Avoid peroxide-based oxidants (e.g., H₂O₂, m-CPBA) if N-oxidation is a concern. MnO₂ is generally less prone to causing N-oxidation than many other reagents.[9]

  • Temperature Control: Keep the reaction temperature low. N-oxidation often has a higher activation energy than the desired alcohol oxidation. Running the reaction at 0 °C or room temperature may favor the desired pathway.

  • Protecting Groups (Advanced): In complex syntheses where N-oxidation is a persistent issue, temporary protection of the pyridine nitrogen is an option, though it adds steps to the synthesis.

Issue 3: Dimerization and Condensation Products

Q: My reaction mixture is complex, and I'm seeing high molecular weight species in my mass spectrometry analysis. What could be causing this?

A: The product, 2-amino-5-bromo-4-pyridinecarboxaldehyde, contains both a nucleophilic amino group and an electrophilic aldehyde. This combination is ripe for self-condensation or reaction with the starting material.

Causality:

  • Imine Formation: The amino group of one molecule (either starting material or another product molecule) can attack the aldehyde of the product, forming an imine. This can lead to a cascade of reactions forming oligomers.

  • Pyrazine Dimerization: α-amino aldehydes are known to dimerize and subsequently oxidize to form stable pyrazine rings, which would appear as a major high molecular weight byproduct.[10] This is a common biomimetic pathway that can occur under neutral or basic conditions.

Troubleshooting & Prevention:

  • Control Concentration: Run the reaction under dilute conditions. This favors the intramolecular oxidation over intermolecular condensation reactions.

  • Immediate Work-up: Once the reaction is complete, work it up immediately to isolate the aldehyde before it has time to react with itself. Avoid letting the crude reaction mixture stand for extended periods.

  • pH Control: Avoid basic conditions during work-up, as this can catalyze condensation reactions. A mildly acidic aqueous wash (e.g., dilute NaHSO₄) can help by protonating the amino group, reducing its nucleophilicity.

  • Immediate Derivatization: If the aldehyde is intended for a subsequent step (e.g., a Wittig reaction or reductive amination), consider a tandem or one-pot procedure where the aldehyde is trapped by the next reagent as it is formed.[3]

Experimental Protocols
Protocol 1: Reaction Monitoring by TLC

A crucial aspect of preventing side product formation is knowing when to stop the reaction.

  • System Preparation: Use a mobile phase that provides good separation between the starting material (SM) and the product. A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v).

  • Spotting: On a silica TLC plate, spot the starting material, a co-spot (SM + reaction mixture), and the reaction mixture.

  • Elution & Visualization: Develop the plate in the chosen solvent system. Visualize the spots under UV light (254 nm). The product aldehyde should have a higher Rf value (be less polar) than the starting alcohol. The carboxylic acid byproduct will have a much lower Rf, often streaking from the baseline. N-oxides are typically more polar than their non-oxidized counterparts.

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Workflow: Troubleshooting Unexpected Results

Troubleshooting cluster_solutions Potential Causes & Solutions Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) CheckSM Is Starting Material Consumed? Start->CheckSM MainSpot What is the main spot (by Rf / Mass)? CheckSM->MainSpot Yes NoReaction Starting Material Only CheckSM->NoReaction No Desired Desired Aldehyde MainSpot->Desired Desired Mass / Rf Branch MainSpot->Branch Impurity Detected LowRf Major Spot at Low Rf Mass = Product+16 LowRf_Sol Over-oxidation or N-Oxidation. - Use milder conditions - Monitor closely LowRf->LowRf_Sol HighMW High MW Species Multiple Spots HighMW_Sol Dimerization / Condensation. - Use dilute conditions - Immediate workup HighMW->HighMW_Sol NoReaction_Sol Inactive Reagent / Low Temp. - Check oxidant activity - Increase temperature slightly NoReaction->NoReaction_Sol Branch->LowRf Polar Impurity Branch->HighMW Non-polar / Complex

Caption: A logical workflow for troubleshooting reaction outcomes.

References
  • Reactivity of 2-aminopyridine N-oxides. (2025). ResearchGate. [Link]

  • Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. [Link]

  • Robertson, L. P., & Sarpong, R. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed. [Link]

  • Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. [Link]

  • Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Williamson, K. S., & Thomson, R. J. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. [Link]

  • Williamson, K. S., & Thomson, R. J. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. PubMed. [Link]

  • 07.13 Dess-Martin Periodinane. (2019, July 25). YouTube. [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]

  • Bagley, M. C., et al. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. ACS Publications. [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]

  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. (2025). ResearchGate. [Link]

  • Williamson, K. S., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. [Link]

  • Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.). Google Patents.
  • Fun, H.-K., et al. (2010). 2-Amino-5-bromo-pyridine-benzoic acid (1/1). PubMed. [Link]

  • Zhang, H., et al. (2016). Oxidative removal of aromatic amino acids by manganese dioxide: kinetic modeling and effect of co-solutes. PubMed. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. [Link]

  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting 2-Amino-5-bromo-4-(hydroxymethyl)pyridine NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic characterization of this important synthetic intermediate. Here, we provide field-proven insights and step-by-step troubleshooting protocols to ensure the acquisition of high-quality, interpretable NMR spectra, a critical step for structural verification and purity assessment.[1][2]

Core Compound Characterization

Before troubleshooting, it is essential to have a baseline understanding of the expected NMR data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Molecular Structure:

Caption: Structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Expected NMR Chemical Shifts: The precise chemical shifts for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can vary based on the solvent, concentration, and temperature.[3][4] The following table provides predicted values based on the analysis of structurally similar pyridine derivatives.[5][6]

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) Carbon Assignment Expected ¹³C Chemical Shift (δ, ppm)
H-3 (Pyridine ring)~6.5 - 6.8C-2 (C-NH₂)~158 - 162
H-6 (Pyridine ring)~7.9 - 8.2C-3~108 - 112
-NH₂ (Amino)~4.5 - 5.5 (broad)C-4 (C-CH₂OH)~150 - 155
-CH₂OH (Methylene)~4.6 - 4.9C-5 (C-Br)~105 - 110
-CH₂OH (Hydroxyl)Variable, broad (often ~2.0-4.0)C-6~148 - 152
-C H₂OH~60 - 65

Note: The signals for -NH₂ and -OH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7]

Frequently Asked Questions (FAQs)

Q1: My -OH and -NH₂ proton signals are extremely broad or have disappeared entirely. Is my sample degraded?

A1: This is a very common and expected observation. It is likely not due to degradation. The protons on heteroatoms like oxygen and nitrogen are "exchangeable" or "labile." Their chemical exchange with trace amounts of water (even in deuterated solvents) or with each other can occur on a timescale that leads to significant peak broadening.[7] In some cases, this exchange is so rapid that the peaks broaden into the baseline and are not observed.

Q2: How can I definitively identify the -OH and -NH₂ proton signals in my ¹H NMR spectrum?

A2: The gold-standard method is the D₂O exchange experiment . This technique provides unambiguous confirmation of exchangeable protons.

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure complete mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[7][8] This occurs because the labile protons are replaced by deuterium, which is not observed in ¹H NMR.

Q3: I see unexpected sharp singlets in my spectrum, particularly around δ 7.26, 2.50, or 1.56 ppm. What are they?

A3: These are often residual signals from the deuterated solvents themselves or common laboratory contaminants. It is crucial to distinguish these from impurity signals.

Solvent Residual Proton Signal (δ, ppm) Water Signal (δ, ppm)
Chloroform-d (CDCl₃)7.26~1.56
DMSO-d₆2.50~3.33
Acetone-d₆2.05~2.84
Methanol-d₄ (CD₃OD)3.31 (CHD₂)~4.87

Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

In-Depth Troubleshooting Guides

Issue 1: Presence of Multiple Unexpected Peaks Not Attributable to Solvents

Unidentified signals often point to impurities from the synthesis or purification stages. A logical workflow is required for identification.

Causality: The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine likely involves precursors such as 2-aminopyridine derivatives.[9] Incomplete reactions or side reactions can leave starting materials or by-products in the final sample. Similarly, common purification solvents like ethyl acetate or hexanes can be difficult to remove completely.[7]

G start Unexpected Peaks Observed check_solvent Compare peaks to common NMR solvent and grease tables. start->check_solvent is_solvent Is there a match? check_solvent->is_solvent solvent_impurity Identify as solvent/grease. Consider further drying or re-purification. is_solvent->solvent_impurity Yes check_synthesis Compare spectrum to NMR of starting materials and known by-products. is_solvent->check_synthesis No is_synthesis_impurity Is there a match? check_synthesis->is_synthesis_impurity synthesis_impurity Identify as synthesis-related impurity. Re-purify sample (e.g., recrystallization, chromatography). is_synthesis_impurity->synthesis_impurity Yes advanced_analysis Consider 2D NMR (COSY, HSQC) or LC-MS for structural elucidation of unknown impurity. is_synthesis_impurity->advanced_analysis No

Caption: Workflow for identifying unknown impurities in an NMR spectrum.

Recommended Actions:

  • Check for Purification Solvents: Compounds with polar groups can tenaciously hold onto solvents like ethyl acetate. Compare your unknown peaks against a table of common organic solvents.

  • Analyze Starting Materials: If possible, run an NMR spectrum of the key starting materials used in your synthesis. This is the most direct way to confirm if unreacted precursors are present.

  • Employ 2D NMR: If the impurity is significant and its identity is critical, advanced techniques are warranted.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the impurity's structure.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to, providing definitive C-H connectivity.[1]

Issue 2: Poor Spectral Resolution (Broad or Distorted Peaks)

Poor line shape can obscure important coupling information and make integration unreliable.

Causality: Peak broadening is most often caused by an inhomogeneous magnetic field across the sample volume (poor shimming), low sample solubility leading to micro-aggregates, or high sample concentration.

G start Poor Peak Resolution (Broad Signals) check_solubility Is the sample fully dissolved? Is the solution clear? start->check_solubility is_soluble No check_solubility->is_soluble change_solvent Try a different solvent (e.g., DMSO-d6) or gently warm the sample. is_soluble->change_solvent No check_concentration Is the sample too concentrated? (>10-15 mg in 0.6 mL) is_soluble->check_concentration Yes shim Re-shim the spectrometer. Focus on Z1, Z2, and spinning shims. change_solvent->shim is_concentrated Yes check_concentration->is_concentrated dilute_sample Dilute the sample or prepare a new, less concentrated one. is_concentrated->dilute_sample Yes is_concentrated->shim No dilute_sample->shim result Acquire High-Resolution Spectrum shim->result

Caption: A logical workflow for improving NMR spectral resolution.

Recommended Actions:

  • Verify Solubility: Before shimming, visually inspect your NMR tube. If you see any solid particles or cloudiness, solubility is an issue. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine has moderate polarity; while soluble in methanol, its solubility in less polar solvents like chloroform may be limited.[11] Consider switching to a more polar solvent like DMSO-d₆.

  • Optimize Concentration: For routine ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is usually sufficient. Overly concentrated samples can lead to viscosity-related broadening.

  • Improve Shimming: Shimming is the process of adjusting currents in coils within the NMR probe to make the magnetic field (B₀) as homogeneous as possible. If the line shape is poor for the solvent peak as well as your compound's peaks, it is a clear indication that the instrument needs to be re-shimmed.

Issue 3: Aromatic Signals (H-3 and H-6) are Overlapping

Even with good resolution, two distinct signals may have very similar chemical shifts, causing them to overlap and complicating analysis.

Causality: The chemical shifts of protons on a pyridine ring are influenced by the electronic effects of substituents and the magnetic anisotropy of the ring itself.[12][13] Sometimes, the combination of these effects in a specific solvent results in accidental signal degeneracy.

Recommended Actions:

  • Change the NMR Solvent: This is the most effective and accessible solution. Switching from a solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can introduce significant changes in chemical shifts. The ring current of the benzene-d₆ solvent creates an anisotropic magnetic field that interacts with the solute, often shifting protons based on their spatial position relative to the pyridine ring, which can resolve the overlap.[7][10]

  • Utilize a Higher Field Spectrometer: The separation of signals in Hz is directly proportional to the strength of the external magnetic field. Moving from a 400 MHz spectrometer to a 600 MHz spectrometer, for instance, will increase the dispersion of the peaks, potentially resolving the overlap without any change in the sample.[10]

References

  • Benchchem. (n.d.). Troubleshooting common impurities in Pyridine-2,6-d2 spectra.
  • Benchchem. (n.d.). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • Benchchem. (n.d.). Troubleshooting peak assignments in NMR spectra of pyridinium compounds.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • CIL. (n.d.). Common NMR Solvents - Reference Data.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Benchchem. (n.d.). 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine.
  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine.

Sources

Technical Support Center: Scaling Up 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. As a key intermediate in the development of novel therapeutics, including nicotinic acetylcholine receptor modulators, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Core Challenges

The most common and direct route to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine involves the electrophilic bromination of 2-Amino-4-(hydroxymethyl)pyridine. While straightforward in principle, this transformation is fraught with challenges related to regioselectivity and the management of side reactions, especially at a larger scale.

The primary activating group on the pyridine ring is the C2-amino group, which strongly directs electrophiles to the ortho (C3) and para (C5) positions.[2] Fortunately, the C5 position is sterically accessible and electronically favored, making it the primary site of bromination. However, competing bromination at C3 and di-bromination at C3 and C5 are significant risks that must be mitigated through precise control of reaction parameters.

Primary Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification A 2-Amino-4-(hydroxymethyl)pyridine C Electrophilic Aromatic Substitution A->C 1. Substrate B Brominating Agent (NBS) Solvent (DMF, Acetonitrile, etc.) Controlled Temperature (0-25°C) B->C 2. Reaction Conditions D Desired Product: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine C->D High Selectivity E Byproducts: - 2-Amino-3-bromo-4-(hydroxymethyl)pyridine - 2-Amino-3,5-dibromo-4-(hydroxymethyl)pyridine - Unreacted Starting Material C->E Low Selectivity F Workup & Isolation (Quenching, Extraction, Crystallization) D->F E->F

Caption: General workflow for the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<60%), and TLC/HPLC analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: Low conversion is a frequent issue during scale-up. The root cause often lies in one of three areas: reagent stoichiometry and quality, temperature control, or reaction kinetics.

  • Causality: N-Bromosuccinimide (NBS) is a common brominating agent for this reaction due to its selectivity compared to Br₂.[3] However, NBS can degrade over time, especially if exposed to moisture or light, reducing its effective molarity. On a larger scale, inefficient mixing can create "cold spots" in the reactor, slowing the reaction rate in those areas.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use a fresh bottle of NBS or titrate the existing stock to determine its active bromine content. Ensure the starting material, 2-Amino-4-(hydroxymethyl)pyridine, is pure and dry.

    • Optimize Stoichiometry: While a 1:1 molar ratio of NBS to substrate is theoretically required, a slight excess of NBS (e.g., 1.05 equivalents) can sometimes be used to drive the reaction to completion. However, this must be balanced against the risk of di-bromination.[4]

    • Monitor Temperature & Mixing: Ensure your reactor's overhead stirrer is providing adequate agitation to maintain a homogenous mixture. Use a calibrated temperature probe to confirm the internal temperature is maintained within the optimal range (typically 0-25°C).[3]

    • Extend Reaction Time: Scale-up reactions may require longer times than bench-scale experiments.[2] Monitor the reaction by TLC or HPLC every 1-2 hours and continue until the starting material spot/peak is no longer visible.

Question 2: I'm observing a significant amount of a second, isomeric product in my crude NMR/LC-MS. How can I improve the regioselectivity for the desired 5-bromo isomer?

Answer: The formation of the undesired 2-Amino-3-bromo-4-(hydroxymethyl)pyridine isomer is a classic regioselectivity problem. This occurs when the electrophilic attack happens at the C3 position (ortho to the amino group) instead of the C5 position (para).

  • Causality: The amino group activates both the C3 and C5 positions. While the C5 position is generally favored, subtle changes in reaction conditions can lower this selectivity. High localized concentrations of the brominating agent or elevated temperatures can reduce the kinetic selectivity of the reaction.

  • Troubleshooting Steps:

    • Control Reagent Addition: The single most effective technique is to add the brominating agent (e.g., a solution of NBS in DMF) slowly and dropwise to the solution of the aminopyridine.[4] This prevents localized high concentrations of the electrophile. For larger scales, use a syringe pump for precise, controlled addition over several hours.

    • Maintain Low Temperature: Perform the addition at 0-5°C using an ice bath. Lower temperatures enhance the kinetic selectivity, favoring attack at the more sterically accessible and electronically preferred C5 position.[4]

    • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are commonly used.[3] The choice of solvent can influence the reactivity of the brominating agent. It may be worthwhile to screen different solvents on a small scale to see if selectivity improves.

Question 3: My mass spectrum shows a peak corresponding to a di-brominated product. How do I prevent this over-bromination?

Answer: Formation of 2-Amino-3,5-dibromo-4-(hydroxymethyl)pyridine is a common consequence of using excess brominating agent or poor reaction control.

  • Causality: Once the first bromine is added at the C5 position, the ring becomes less activated. However, the powerful activating effect of the amino group can still allow for a second bromination at the remaining ortho position (C3), especially if excess brominating agent is present.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of NBS.[4] Carefully weigh your reagents and ensure the purity of the NBS is accounted for.

    • Dilution and Slow Addition: Running the reaction at a slightly lower concentration can help dissipate localized heat and reagent concentration. Combine this with the slow, dropwise addition mentioned previously.

    • Immediate Quenching: As soon as reaction monitoring indicates the consumption of the starting material, quench the reaction. A common method is to pour the reaction mixture into water, which precipitates the product and consumes any remaining NBS.[3] An alternative is to add a reducing agent like sodium thiosulfate or sodium bisulfite.

Troubleshooting Decision Tree

G start Problem Observed low_yield Low Yield / Incomplete Rxn start->low_yield byproduct Isomeric Byproduct (Poor Regioselectivity) start->byproduct dibromo Di-brominated Byproduct start->dibromo sol_reagent Action: Verify Reagent Purity & Stoichiometry low_yield->sol_reagent sol_temp Action: Improve Temp Control & Mixing low_yield->sol_temp byproduct->sol_temp sol_addition Action: Slow Dropwise Addition of Brominating Agent byproduct->sol_addition dibromo->sol_addition sol_stoich Action: Use Strict 1.0 eq of NBS & Monitor Closely dibromo->sol_stoich

Caption: Decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use liquid bromine (Br₂) instead of NBS?

    • A: While technically possible, using liquid bromine is strongly discouraged for this substrate. Br₂ is a much more reactive and less selective brominating agent, which will almost certainly lead to a mixture of mono- and di-brominated isomers that are difficult to separate.[3] NBS provides a slow, low-concentration source of electrophilic bromine, which is key to achieving high regioselectivity.

  • Q: My final product is a brown or off-white solid after workup. How can I improve its purity and color?

    • A: The brown color is likely due to trace impurities or polymeric side products. The primary purification method is recrystallization. First, perform an aqueous workup by pouring the reaction mixture into water to precipitate the crude product, then filter and wash thoroughly with water.[3] For recrystallization, screen solvents like acetonitrile, ethanol/water mixtures, or ethyl acetate/heptane systems. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

  • Q: Does the hydroxymethyl group need to be protected?

    • A: Generally, for bromination with NBS under the described conditions, protection of the primary alcohol is not necessary. The reaction is highly selective for the activated aromatic ring. However, if you were to use harsher reagents or multi-step sequences involving strong acids or bases, protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether could be a prudent strategy to avoid side reactions.

  • Q: How do I handle quenching and workup on a multi-kilogram scale?

    • A: Quenching by adding the reaction mixture to a large volume of water is still the preferred method. Ensure the quench vessel is large enough and has adequate cooling and stirring to manage any exotherm. The precipitated solid can then be isolated using a large-scale filter (e.g., a Nutsche filter). The subsequent washing steps with water and potentially an organic solvent like acetonitrile are critical for removing trapped DMF and other impurities.[3]

Section 4: Key Process Parameters & Protocol

Table 1: Critical Parameter Comparison
ParameterStandard ConditionOptimized for Scale-UpRationale for Change
Brominating Agent NBS (1.05 eq)NBS (1.02-1.05 eq), purity-correctedMinimizes di-bromination risk while ensuring full conversion.
Solvent DMFAcetonitrile or DMFAcetonitrile can simplify downstream processing (easier to remove).
Temperature 0-20°C0-5°C during addition, then allow to warm to 20°CMaximizes regioselectivity during the critical addition phase.[4]
Addition Method Manual DropwiseSyringe/Addition PumpEnsures consistent, slow addition rate, preventing concentration spikes.[4]
Reaction Time 4-8 hours8-12 hours (Monitor by HPLC)Larger volumes often require longer reaction times for complete conversion.[2][3]
Workup Pour into H₂O, filterControlled reverse-addition to H₂O, filterBetter temperature control during quench; prevents clumping of precipitate.
Detailed Experimental Protocol (100g Scale)

Objective: To synthesize 2-Amino-5-bromo-4-(hydroxymethyl)pyridine via electrophilic bromination of 2-Amino-4-(hydroxymethyl)pyridine using NBS.

Materials:

  • 2-Amino-4-(hydroxymethyl)pyridine (100 g, 0.72 mol)

  • N-Bromosuccinimide (NBS) (135 g, 0.76 mol, 1.05 eq)

  • Dimethylformamide (DMF) (1 L)

  • Deionized Water (5 L)

  • Acetonitrile (500 mL)

Procedure:

  • Reactor Setup: In a 3 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 2-Amino-4-(hydroxymethyl)pyridine (100 g).

  • Dissolution: Add DMF (500 mL) and stir until all solids are dissolved.

  • Cooling: Cool the reactor jacket to 0-5°C.

  • Reagent Preparation: In a separate flask, dissolve NBS (135 g) in DMF (500 mL).

  • Controlled Addition: Using an addition pump, add the NBS solution to the reactor dropwise over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 8-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC. The reaction is complete when the starting material is consumed.

  • Quenching & Precipitation: In a separate 10 L reactor, charge deionized water (5 L) and cool to 10-15°C. Slowly transfer the reaction mixture into the stirred water. A solid product will precipitate.

  • Isolation: Stir the resulting slurry for 1 hour, then filter the solid using a Büchner funnel or Nutsche filter.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove DMF and salts. Then, wash the cake with cold acetonitrile (500 mL) to remove colored impurities.[3]

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Outcome: A white to off-white solid with an expected yield of 75-85%.

References

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2006). An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure. Synthetic Communications, 19(1-2), 1-5. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this important chemical intermediate. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly as a precursor for nicotinic acetylcholine receptor modulators and other neurologically active molecules.[1] Its trifunctional nature—possessing an amino group, a bromine atom, and a hydroxymethyl group—offers versatile handles for synthetic transformations. However, this complexity also presents challenges in maintaining its stability. This guide provides a proactive approach to mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine?

Based on the functionalities present in the molecule (an aminopyridine ring, a hydroxymethyl group, and a bromine substituent), the primary modes of degradation are anticipated to be oxidation , photodegradation , and to a lesser extent, reactions under strongly acidic or basic conditions . The amino group on the electron-rich pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2][3] The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid. Brominated aromatic compounds are known to be sensitive to light, which can lead to debromination or other radical-mediated side reactions.[4][5]

Q2: How should I properly store 2-Amino-5-bromo-4-(hydroxymethyl)pyridine to ensure its long-term stability?

To minimize degradation, proper storage is critical. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[6] Refrigeration (2-8 °C) is ideal for long-term storage.Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidation of the amino and hydroxymethyl groups.[3]
Light Protect from light by using an amber vial or by storing the container in a dark place.The brominated pyridine ring is potentially susceptible to photodegradation.[4][5]
Container Use a tightly sealed, well-fitting container.Prevents the ingress of moisture and oxygen.

Q3: I've noticed a discoloration of my solid 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, from off-white to a yellowish or brownish hue. What could be the cause?

Discoloration is often a visual indicator of degradation. The most likely cause is oxidation of the aminopyridine moiety.[3] This can be initiated by prolonged exposure to air and/or light. While minor discoloration may not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material before use, for example, by HPLC or TLC, to ensure it meets the requirements of your experiment.

Q4: Can I handle 2-Amino-5-bromo-4-(hydroxymethyl)pyridine on the open bench?

For weighing and transferring small quantities for immediate use, working on an open bench in a well-ventilated area is generally acceptable. However, for extended manipulations or if the compound is to be left exposed for a significant period, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize contact with air and moisture.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a common substrate in palladium-catalyzed cross-coupling reactions. Low or inconsistent yields can often be traced back to the quality of the starting material or the reaction conditions.

Potential Causes & Solutions:

  • Degradation of Starting Material: As discussed, oxidation or photodegradation can affect the purity of the starting material. Before starting a critical reaction, it's recommended to verify the purity of your 2-Amino-5-bromo-4-(hydroxymethyl)pyridine by a suitable analytical method like HPLC or NMR.[7][8]

  • Inhibition of the Catalyst: The amino group on the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is crucial to mitigate this effect. For Suzuki couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote the desired catalytic cycle.

  • Side Reactions of the Hydroxymethyl Group: The hydroxymethyl group can potentially participate in side reactions, such as phosphorylation if phosphate bases are used. If this is suspected, protecting the hydroxymethyl group as a more inert ether (e.g., a silyl ether) prior to the coupling reaction may be beneficial.

Issue 2: Appearance of Unexpected Impurities in Reaction Mixtures

The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.

Potential Impurities & Their Origins:

  • Debrominated Product: The presence of 2-Amino-4-(hydroxymethyl)pyridine suggests a reductive debromination has occurred. This can be a side reaction in some catalytic cycles or may be present as an impurity in the starting material.

  • Oxidized Products: The formation of the corresponding aldehyde or carboxylic acid at the 4-position indicates oxidation of the hydroxymethyl group. This may occur if the reaction is not performed under a strictly inert atmosphere or if oxidizing agents are inadvertently introduced.

  • Dimerized Products: Self-coupling of the starting material can sometimes occur under cross-coupling conditions, leading to the formation of a bipyridine species.

Troubleshooting Workflow for Impurity Analysis

G start Unexpected peak observed in LC-MS or TLC mass_check Check m/z of impurity start->mass_check debrom m/z corresponds to M-Br+H ? mass_check->debrom oxid m/z corresponds to M+14 (aldehyde) or M+28 (acid) ? debrom->oxid No debrom_yes Likely debromination. - Check starting material purity. - Optimize reaction conditions. debrom->debrom_yes Yes dimer m/z corresponds to dimerized product ? oxid->dimer No oxid_yes Likely oxidation. - Ensure inert atmosphere. - Use purified solvents. oxid->oxid_yes Yes dimer_yes Likely self-coupling. - Adjust catalyst/ligand ratio. - Lower reaction temperature. dimer->dimer_yes Yes unknown Unknown impurity. - Isolate and characterize (e.g., by NMR). dimer->unknown No

Caption: Troubleshooting workflow for identifying common impurities.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling 2-Amino-5-bromo-4-(hydroxymethyl)pyridine to maintain its integrity.

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply

  • Spatula

  • Analytical balance

Procedure:

  • Upon receipt, immediately transfer the compound to a pre-dried amber glass vial.

  • Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Securely seal the vial with the PTFE-lined cap.

  • For short-term storage (weeks), store the vial in a desiccator at room temperature, away from direct light.

  • For long-term storage (months), place the sealed vial in a refrigerator at 2-8 °C.

  • When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • If possible, weigh out the desired amount in a glove box or under a positive pressure of inert gas. If not, work quickly and efficiently in a well-ventilated fume hood and immediately reseal and purge the container.

Protocol 2: Forced Degradation Study (for analytical method validation)

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][12]

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) solutions

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Heat under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Treat an aliquot with a solution of H₂O₂ (e.g., 3%) at room temperature for a set time.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a specified duration.

  • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze all stressed samples along with an unstressed control to identify and quantify any degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine based on its chemical structure.

G A 2-Amino-5-bromo-4-(hydroxymethyl)pyridine B Oxidation (e.g., air, H₂O₂) A->B C Photodegradation (e.g., UV light) A->C D Reductive Debromination (e.g., catalytic side reaction) A->D P1 2-Amino-5-bromo-4-formylpyridine (Aldehyde) B->P1 P3 Debrominated Species & Other Radical Products C->P3 P4 2-Amino-4-(hydroxymethyl)pyridine D->P4 P2 2-Amino-5-bromo-4-carboxypyridine (Carboxylic Acid) P1->P2

Caption: Potential degradation pathways of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

By understanding these potential degradation pathways and implementing the recommended storage, handling, and troubleshooting procedures, researchers can ensure the quality and reliability of their experimental results when working with 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

References

  • Attri, P., Garg, S., & Ratan, J. K. (2020).
  • Simón-Grimalt, A., et al. (2016). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
  • Movassaghi, M., & Hill, M. D. (2006).
  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Ravi, P., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
  • Echemi. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Echemi.
  • Synthesis of 2-Amino-5-bromopyridine. (2010).
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. BenchChem.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).
  • Forced degradation studies. (2018).
  • Sanchemy. (n.d.).
  • ChemicalBook. (2024). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. ChemicalBook.
  • Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. (2026).
  • BLDpharm. (n.d.). 1227586-36-8|2-Amino-5-bromo-4-(hydroxymethyl)pyridine. BLDpharm.
  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Thermal degradation steps and temperatures details. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. ChemicalBook.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. PubChem.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. PubChem.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2021). MDPI.
  • Cheng, J., & Liu, C. (2016).
  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PMC.
  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. (2024).
  • Thermal degradation of poly(vinylpyridine)s. (2009).
  • Advances in Cross-Coupling Reactions. (2020). MDPI.
  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. MySkinRecipes.
  • Photodegradation of Chlorobiphenyls. (n.d.).

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Technical Support Center: Crystallization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this key pyridine intermediate. Given the molecule's unique combination of a polar aromatic ring, a hydrogen-bond-donating amino group, and a hydroxymethyl group, its crystallization behavior can be nuanced. This resource will equip you with the foundational knowledge and troubleshooting strategies to achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine?

A1: Due to the presence of polar functional groups (amino and hydroxymethyl) capable of hydrogen bonding, polar protic and aprotic solvents are the most promising candidates.[1] A good starting point for solvent screening includes:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

The principle of "like dissolves like" suggests that solvents with similar functional groups to the solute are often effective.[2] Therefore, alcohols are a primary choice. Water can also be considered, especially in mixed solvent systems, given the compound's potential for hydrogen bonding.[2]

Q2: My compound is too soluble in most common solvents. How can I crystallize it?

A2: High solubility across a range of solvents at room temperature is a common challenge. In this case, an anti-solvent crystallization approach is recommended.[3] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid, indicating the onset of precipitation. Common anti-solvents for polar compounds include non-polar options like hexane, heptane, or toluene.[4]

Q3: What is "oiling out," and why might it happen with this compound?

A3: "Oiling out" is the separation of the solute from the solution as a liquid or oil rather than a solid crystal.[5] This is common for compounds with low melting points or when a solution is highly supersaturated. For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, strong intermolecular hydrogen bonding can sometimes lead to the formation of highly concentrated, viscous domains that separate as an oil before they have a chance to organize into a crystal lattice. Rapid cooling can also exacerbate this issue.[6]

Q4: Can I use a mixed solvent system? If so, what are some good combinations to try?

A4: Yes, mixed solvent systems are highly effective for fine-tuning solubility and achieving successful crystallization.[7] Based on the polarity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, the following combinations are logical starting points:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Hexane[7]

The general strategy is to dissolve the compound in a minimal amount of the more polar solvent (the "good" solvent) at an elevated temperature and then slowly add the less polar solvent (the "anti-solvent") until persistent cloudiness is observed.[7]

In-Depth Troubleshooting Guides

Issue 1: No Crystal Formation Upon Cooling

If your solution remains clear even after cooling, it is not sufficiently supersaturated. Here is a systematic approach to induce crystallization:

Root Cause Analysis:

  • Solution is too dilute: The most common reason for no crystal formation is using an excessive amount of solvent.[5]

  • Inappropriate solvent choice: The compound may still be too soluble in the chosen solvent, even at lower temperatures.[8]

  • High kinetic barrier to nucleation: The molecules may require additional energy or a template to begin forming a crystal lattice.

Step-by-Step Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute. After removing some solvent, allow the solution to cool again. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity inclusion.[5]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This provides a template for other molecules to align and crystallize.[6]

  • Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice bath or a refrigerator. Note that rapid cooling often produces smaller crystals.[8]

  • Re-evaluate the Solvent System: If the above methods fail, the solvent is likely too good. The solvent should be one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[8] You may need to switch to a less effective solvent or employ an anti-solvent strategy.

Issue 2: The Compound Oils Out or Forms an Amorphous Precipitate

Oiling out is a frequent problem with polar molecules that can form strong intermolecular interactions.[9] An oil is essentially a highly concentrated, disordered liquid phase of the solute, which can trap impurities.

Root Cause Analysis:

  • High degree of supersaturation: If the solution is too concentrated, the solute may crash out of solution faster than it can form an ordered crystal lattice.

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal structure.[6]

  • Low melting point of the solute: If the melting point of the compound is below the temperature of the solution, it will separate as a liquid.[5]

  • Presence of impurities: Impurities can disrupt the crystallization process and promote oiling out.[10]

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (10-20% more) to reduce the level of supersaturation.[5]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator. Avoid transferring a hot flask directly into an ice bath.[6]

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try to induce crystallization at a lower temperature where the oil might solidify, providing a surface for crystal growth.

  • Change the Solvent System: The solvent can play a crucial role. Try a solvent with a lower boiling point or one that has a less steep solubility curve with respect to temperature. For anti-solvent crystallization, adding the anti-solvent more slowly or at a slightly lower temperature can prevent oiling out.[11]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Add a small volume of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization (e.g., Acetone/Hexane)
  • Dissolution: Dissolve the crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in the minimum amount of warm acetone.

  • Anti-Solvent Addition: While stirring, slowly add hexane (the anti-solvent) dropwise until the solution becomes persistently turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a small amount of a hexane/acetone mixture.

Data Presentation

Table 1: Suggested Solvent Systems for Screening

Solvent ClassGood Solvent CandidatesAnti-Solvent CandidatesKey Considerations
Polar Protic Methanol, EthanolWater, Toluene, HexaneThe hydroxyl and amino groups can form strong hydrogen bonds with protic solvents, influencing solubility.[1]
Polar Aprotic Acetone, Ethyl AcetateHexane, HeptaneOffer good solubility for polar compounds without the strong hydrogen bonding of protic solvents.[4]
Mixed Systems Ethanol/Water, Acetone/HexaneN/AAllows for fine-tuning of solubility to control crystal growth and is often successful when single solvents fail.[7]

Visualizations

Crystallization Troubleshooting Workflow

G start Start with Saturated Hot Solution cool Cool Slowly start->cool check_xtals Crystals Formed? cool->check_xtals oil_out Oil Out Occurs? cool->oil_out success Isolate, Wash, and Dry Crystals check_xtals->success Yes no_xtals Troubleshoot: No Crystal Formation check_xtals->no_xtals No scratch Scratch Flask no_xtals->scratch seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate concentrate->cool Re-cool oil_out->check_xtals No troubleshoot_oil Troubleshoot: Oiling Out oil_out->troubleshoot_oil Yes reheat Re-heat and Add More Solvent troubleshoot_oil->reheat slow_cool Cool Even Slower reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent change_solvent->start Restart

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Solvent-Antisolvent Relationship

G cluster_0 Solvent Polarity Spectrum cluster_1 Compound Properties polar_protic Polar Protic Methanol, Ethanol non_polar Non-Polar (Anti-Solvents) Hexane, Toluene polar_protic->non_polar Use as Anti-Solvent polar_aprotic Polar Aprotic Acetone, Ethyl Acetate polar_aprotic->non_polar Use as Anti-Solvent compound 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Polar, H-Bonding compound->polar_protic Good Solubility compound->polar_aprotic Good Solubility compound->non_polar Poor Solubility

Caption: Relationship between compound polarity and solvent/anti-solvent selection.

References

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  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Available at: [Link]

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  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (n.d.). RSC Publishing. Available at: [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Recrystallization1. (n.d.). Available at: [Link]

  • Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. (2026, January 15). ACS Omega. Available at: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018, January 16). ResearchGate. Available at: [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Available at: [Link]

  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Available at: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (n.d.). PMC - NIH. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. Available at: [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24). IJSAT - International Journal on Science and Technology. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Available at: [Link]

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025, August 7). ResearchGate. Available at: [Link]

  • ChemInform Abstract: 8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide. (2025, August 6). ResearchGate. Available at: [Link]

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Validation & Comparative

2-Amino-5-bromo-4-(hydroxymethyl)pyridine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Strategic Role of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in Kinase Inhibitor Design

Introduction: Beyond a Single Molecule to a Privileged Scaffold

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that, with strategic modifications, can bind to a range of biological targets. The 2-aminopyridine core is a quintessential example, renowned for its ability to anchor molecules within the ATP-binding site of protein kinases. This guide focuses on 2-Amino-5-bromo-4-(hydroxymethyl)pyridine , a compound that, while not a potent inhibitor in its own right, represents a highly valuable starting point for medicinal chemists.

Our analysis will diverge from a direct comparison of this molecule's inhibitory activity, for which public data is scarce[1]. Instead, we will adopt the perspective of a drug development professional, examining its true value as a versatile chemical intermediate. We will explore how its unique structural features—the hinge-binding 2-amino group, the synthetically versatile 5-bromo position, and the modifiable 4-hydroxymethyl group—are leveraged to construct potent and selective kinase inhibitors. This guide will compare the strategic advantages of this scaffold against other established kinase inhibitor templates, supported by synthetic protocols and methodologies for biological evaluation.

The 2-Aminopyridine Motif: A Master Key to the Kinase Hinge

Protein kinases share a conserved ATP-binding pocket, and a critical feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 2-aminopyridine moiety is exceptionally effective at interacting with this hinge. It typically forms two crucial hydrogen bonds with the backbone amide and carbonyl groups of a hinge residue, acting as a potent anchor for the entire inhibitor.

The diagram below illustrates this fundamental interaction, which is the foundational principle behind the utility of the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyridine Scaffold Hinge_NH Backbone N-H Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-Bond Hinge_CO Backbone C=O Amino_NH2 2-Amino Group (H₂N) Amino_NH2->Hinge_CO H-Bond

Caption: Canonical hydrogen bonding between the 2-aminopyridine scaffold and the kinase hinge region.

From Scaffold to Inhibitor: A Comparative Analysis of Synthetic Strategy and Biological Activity

The true potential of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is realized through chemical synthesis. The bromine atom at the 5-position is a key functional handle for introducing molecular diversity, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of various aryl or heteroaryl groups that can extend into other pockets of the ATP-binding site, thereby dictating the inhibitor's potency and selectivity.

While specific data for the hydroxymethyl derivative is limited, extensive research on the closely related analog, 2-Amino-5-bromo-4-methylpyridine , provides a clear blueprint for its application.[2][3]

Case Study 1: Targeting Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, making it a critical target in oncology.[2] Derivatives of the 2-Amino-5-bromo-4-methylpyridine scaffold have been developed as potent PLK4 inhibitors. In this context, the 2-aminopyridine core secures the molecule in the ATP pocket, while chemical groups added at the 5-bromo position explore interactions with the hydrophobic regions of the binding site, enhancing affinity and selectivity.

Case Study 2: Targeting p38 MAP Kinase

The p38 MAP kinase is a key node in cellular signaling pathways that regulate inflammatory responses.[4] The 2-aminopyridine scaffold serves as the foundation for a class of p38 inhibitors known as pyridinylimidazoles.[4] Synthesis often involves coupling an imidazole-containing fragment at the 5-position of the brominated pyridine core, demonstrating the scaffold's modularity in creating inhibitors for different kinase families.

The table below summarizes the structure-activity relationship (SAR) principles gleaned from studies on related aminopyridine scaffolds.

Position of ModificationFunctional Group ChangeGeneral Impact on ActivityTarget Kinase Examples
2-Amino Group Acylation or AlkylationGenerally decreases potency by disrupting the critical hydrogen bonds with the kinase hinge.[3]ALK, Src
5-Bromo Position Cross-coupling with aryl/heteroaryl groupsServes as the primary vector for enhancing potency and modulating selectivity. The choice of the coupled group is key to targeting specific kinases.[3]PLK4, p38, CSF1R[2][4][5]
4-Methyl/Hydroxymethyl Introduction of polar groups (e.g., -OH)Can be used to improve solubility and pharmacokinetic properties. May also form additional interactions with solvent or nearby residues.MAP4K4[6]

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

While the 2-aminopyridine scaffold is highly effective, it is one of many privileged structures in the kinase inhibitor designer's toolkit. Understanding its advantages and disadvantages relative to other common scaffolds is crucial for rational drug design.

ScaffoldHinge InteractionSynthetic VersatilityCommon TargetsExample Drug
2-Aminopyridine Excellent H-bond donor/acceptor pair.[3]Highly versatile, especially with a halogen handle for cross-coupling.PLK4, p38, CSF1R, VRKs[2][4][5][7]Pexidartinib[5]
Aminopyrimidine Similar to aminopyridine, provides strong hinge anchoring.Well-established chemistry, widely used in library synthesis.ABL, KIT, EGFRImatinib
2-Aminothiazole Acts as a potent H-bond donor and acceptor, forming a distinct binding mode.Amenable to diverse functionalization at multiple positions.Src family, ABLDasatinib
Indole / Indazole Can act as H-bond donors, often forming a single H-bond with the hinge.Rich chemistry allows for extensive derivatization.VEGFR, PDGFRSunitinib, Axitinib

The 2-aminopyridine scaffold, as exemplified by 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, offers a compelling balance of potent hinge-binding and exceptional synthetic tractability, making it a preferred choice for targeting a wide range of kinases.

Experimental Protocols

To translate the concepts discussed into practice, this section provides detailed methodologies for the synthesis and evaluation of a kinase inhibitor derived from our scaffold of interest.

Protocol 1: Synthesis of a Novel Kinase Inhibitor via Suzuki Coupling

This protocol describes a general method for attaching an aryl group to the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold.

Objective: To synthesize a 2-amino-5-aryl-4-(hydroxymethyl)pyridine derivative.

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • Arylboronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Prep 1. Add scaffold, boronic acid, and base to a dry flask. Inert 2. Purge flask with inert gas (N₂/Ar). Prep->Inert Solvent 3. Add degassed solvent and palladium catalyst. Inert->Solvent Heat 4. Heat mixture (e.g., 90-100 °C) and stir for 4-18 hours. Solvent->Heat Monitor 5. Monitor reaction by TLC or LC-MS. Heat->Monitor Extract 6. Cool, dilute with solvent (e.g., Ethyl Acetate), and wash with water and brine. Monitor->Extract Purify 7. Dry organic layer, concentrate, and purify via column chromatography. Extract->Purify

Caption: General workflow for a Suzuki cross-coupling reaction.

Procedure:

  • To a reaction vessel, add 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting crude product by flash column chromatography to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method to determine the binding affinity (and thus inhibitory potential) of the newly synthesized compound against a target kinase.

Objective: To quantify the binding affinity (Kᵢ) of a test compound for a specific protein kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" compound binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs between the antibody and the tracer. The test compound competes with the tracer for binding to the ATP pocket. A potent compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST- or His-tagged target kinase

  • Eu-labeled anti-GST or anti-His antibody

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

  • Test compound (serially diluted)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer containing a fixed concentration of the Eu-labeled antibody.

  • In a 384-well plate, add the diluted test compound/antibody mixture.

  • Add the tagged kinase and the fluorescent tracer mixture to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the emission signals at 665 nm (tracer) and 615 nm (europium) using a TR-FRET plate reader.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine stands out not as a direct-acting therapeutic, but as a strategically vital building block in the design of next-generation kinase inhibitors. Its 2-aminopyridine core provides a reliable anchor into the conserved kinase hinge region, while its halogenated and functionalized structure offers the synthetic flexibility required to achieve high potency and selectivity. By understanding the principles of how this scaffold is utilized and by employing robust synthetic and biochemical evaluation protocols, researchers can effectively leverage its potential to develop novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders.

References

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  • Gangjee, A., et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 2010. Available from: [Link].

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  • Dow, R. L., et al. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 2018. Available from: [Link].

  • ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available from: [Link].

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A Researcher's Comparative Guide to the Purity Analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug discovery and development, the purity of every chemical intermediate is a cornerstone of success. The compound 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Even minute impurities can have a cascading effect, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide offers an in-depth, objective comparison of the primary analytical techniques for assessing the purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, complete with supporting experimental data and protocols. Our aim is to empower researchers and scientists to make informed decisions in selecting the most appropriate analytical strategy for their specific needs.

The Criticality of Purity for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative, a class of compounds frequently utilized in medicinal chemistry. The presence of reactive functional groups – an amino group, a bromo substituent, and a hydroxymethyl group – makes it a versatile synthon. However, these same features can also give rise to a range of potential impurities during synthesis, such as isomers, starting material residues, and by-products from side reactions. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not just a quality control measure; it is a critical step in guaranteeing the integrity and reproducibility of the entire drug development process.

A Comparative Overview of Analytical Methodologies

The choice of an analytical method for purity determination is a balance of several factors, including the chemical nature of the analyte, the expected impurities, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and cost. In this guide, we will explore and compare the following key techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry workhorse for purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides structural information.

  • Elemental Analysis: A fundamental technique for confirming elemental composition.

The following table provides a high-level comparison of these techniques for the analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Analytical Technique Principle Strengths Limitations Typical Purity Range Determined
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, excellent for non-volatile and thermally labile compounds, well-established and validated methods available.Requires reference standards for impurity identification and quantification, potential for co-elution.98.0% - 102.0% (Assay)
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity, provides structural information of impurities through mass spectra.Requires derivatization for polar, non-volatile compounds like the target analyte, potential for thermal degradation.>99%
qNMR The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute quantification without the need for a specific reference standard for each impurity, provides structural confirmation.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.>95%
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Provides fundamental information on the elemental composition (C, H, N, Br), useful for confirming the empirical formula of a new batch.Does not provide information on the nature and quantity of individual impurities, requires a relatively larger amount of sample.Confirms elemental composition within ±0.4% of theoretical values.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For a polar, non-volatile compound like 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, reversed-phase HPLC with UV detection is the most widely adopted and robust method for purity determination.[1] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The C18 stationary phase is nonpolar, making it ideal for retaining and separating polar to moderately nonpolar compounds from an aqueous mobile phase.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) in the mobile phase is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe, while maintaining good peak shape and resolution.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase helps to protonate the basic amino group on the pyridine ring, leading to more consistent retention times and improved peak symmetry.[2]

  • UV Detection: The aromatic nature of the pyridine ring results in strong UV absorbance, providing high sensitivity for detection. A wavelength of 254 nm is often a good starting point for aromatic compounds.[1]

Detailed Experimental Protocol: HPLC Purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity by the area normalization method.

Data Presentation:

A typical HPLC chromatogram would show a major peak for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and smaller peaks for any impurities. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Determination

Caption: Workflow for HPLC purity determination of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[3] Due to the polar nature and low volatility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, derivatization is necessary to convert it into a more volatile and thermally stable form.[4] Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups.[4]

Causality Behind Experimental Choices:

  • Derivatization (Silylation): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5]

  • GC Separation: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the derivatized analyte from other volatile impurities based on their boiling points and interactions with the stationary phase.[3]

  • Mass Spectrometric Detection: The mass spectrometer provides both quantitative data and structural information. The fragmentation pattern of the derivatized analyte can be used for confirmation of its identity and for the identification of unknown impurities.

Detailed Experimental Protocol: GC-MS Purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (after derivatization)

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70-100 °C for 30-60 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-550.

Data Presentation:

The total ion chromatogram (TIC) from the GC-MS analysis will show the separation of the derivatized analyte and any volatile impurities. The mass spectrum of the main peak can be used to confirm the identity of the derivatized 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Purity can be estimated by area normalization of the TIC peaks.

Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal and Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of pharmaceutical compounds.[6][7] It is considered a primary ratio method, meaning the signal intensity is directly proportional to the number of protons contributing to that signal.[8] This allows for the absolute quantification of the analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[9]

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) is used. The standard should have signals that do not overlap with the analyte's signals and should be stable and non-reactive.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of all protons between pulses. This ensures that the signal intensities are directly proportional to the number of protons.

  • Signal Selection: Protons in both the analyte and the internal standard that are well-resolved and free from overlap with other signals are chosen for integration and subsequent calculation.

Detailed Experimental Protocol: Purity Determination by ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 60 seconds (to be optimized based on T1 measurements).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the selected signals for the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Logical Relationship in Purity Assessment

Purity_Assessment cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods HPLC HPLC-UV (Relative Purity) Purity Overall Purity Assessment of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine HPLC->Purity Quantitative GCMS GC-MS (Impurity Identification) GCMS->Purity Qualitative & Semi-Quantitative qNMR qNMR (Absolute Purity) qNMR->Purity Absolute Quantitative EA Elemental Analysis (Elemental Composition) EA->Purity Compositional Verification

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Elemental Analysis: A Fundamental Verification

Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, and in this case, bromine) in a sample.[10] While it does not provide information about individual impurities, it is an excellent tool to confirm the empirical formula of a newly synthesized batch and to detect the presence of significant amounts of inorganic impurities or residual solvents that may not be detected by other methods. For a pure sample, the experimentally determined elemental composition should be within ±0.4% of the theoretical values.[10]

Experimental Principle:

The sample is combusted in a controlled oxygen atmosphere at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified using various detection methods, such as thermal conductivity. Halogens like bromine are typically converted to silver bromide (AgBr) and determined gravimetrically or by other titration methods.

Data Presentation:

The results are presented as a comparison between the calculated and found percentages for each element.

Theoretical vs. Expected Elemental Analysis Data for C₆H₇BrN₂O:

ElementTheoretical %Expected Found % (for >99% purity)
Carbon (C)35.4935.1% - 35.9%
Hydrogen (H)3.483.1% - 3.9%
Nitrogen (N)13.8013.4% - 14.2%
Bromine (Br)39.3538.9% - 39.7%

Conclusion: A Multi-faceted Approach to Ensuring Purity

The comprehensive purity analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine necessitates a multi-faceted approach, leveraging the strengths of orthogonal analytical techniques.

  • HPLC stands out as the primary method for routine purity testing and quality control due to its high resolution, sensitivity, and robustness for this type of compound.

  • GC-MS , following derivatization, serves as a valuable tool for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

  • qNMR provides an independent, absolute measure of purity and offers the significant advantage of not requiring specific reference standards for each impurity, making it an excellent orthogonal method for verification.

  • Elemental Analysis offers a fundamental confirmation of the elemental composition, providing an additional layer of confidence in the identity and purity of the material.

By judiciously selecting and combining these techniques, researchers, scientists, and drug development professionals can establish a comprehensive and self-validating system for the purity analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • T. J. Williams, et al. An International Study Evaluating Elemental Analysis. ACS Omega, 2021. Available from: [Link]

  • S. K. Sahoo, et al. Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate, 2018. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • S. Singh, et al. Synthesis of 2-Amino-5-bromopyridine. ResearchGate, 2013. Available from: [Link]

  • G. F. Pauli, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Available from: [Link]

  • G. M. Hanna. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 2020. Available from: [Link]

  • T. H. Kim, et al. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 2021. Available from: [Link]

  • P. K. Maurya, et al. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate, 2021. Available from: [Link]

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • U.S. Pharmacopeia. Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Available from: [Link]

  • S. G. Villas-Bôas, et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2011. Available from: [Link]

  • European Medicines Agency. ICH guideline Q3B(R2) on impurities in new drug products. 2006. Available from: [Link]

  • Weizmann Institute of Science. Elemental analysis. Available from: [Link]

  • Elemental Lab. Halogen Analysis. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2023. Available from: [Link]

  • J. H. Lee, et al. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 2021. Available from: [Link]

  • PubChem. 2-Amino-5-bromopyridine. Available from: [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. 2023. Available from: [Link]

  • M. P. Colombini, et al. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of the American Society for Mass Spectrometry, 2008. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate process of drug discovery and development, the efficient and selective synthesis of novel heterocyclic building blocks is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth comparison of synthetic routes to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a valuable intermediate for further molecular elaboration.

While a direct, one-pot synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is not prominently documented in the current literature, a robust and logical two-stage approach can be undertaken. This involves the synthesis of the precursor, 2-Amino-5-bromo-4-methylpyridine, followed by the selective oxidation of the methyl group. This guide will first compare the established methods for the synthesis of the methyl-substituted precursor and then propose a viable route for its subsequent oxidation to the desired hydroxymethyl derivative, supported by analogous transformations reported in the literature.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-methylpyridine

The synthesis of 2-Amino-5-bromo-4-methylpyridine commences with the commercially available starting material, 2-Amino-4-methylpyridine. The key transformation is the regioselective bromination of the pyridine ring. Two primary methodologies are considered here: the traditional approach using elemental bromine and a more contemporary method employing N-Bromosuccinimide (NBS).

Route 1: Traditional Bromination with Br₂/HBr

Historically, the direct bromination of aminopyridines has been accomplished using elemental bromine (Br₂) often in the presence of hydrobromic acid (HBr)[1]. This electrophilic aromatic substitution is driven by the activating effect of the amino group.

Causality Behind Experimental Choices: The strong acid serves to protonate the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, the free amine, in equilibrium, is a powerful ortho-, para-director, guiding the incoming electrophile. The challenge with this method is controlling the regioselectivity and the extent of bromination. The electron-rich nature of the substrate can lead to the formation of di-brominated byproducts, such as 2-Amino-3,5-dibromo-4-methylpyridine, and other isomeric monobrominated species[1]. Elevated temperatures are often required, which can further contribute to the formation of undesired products and complicate the purification process.

Route 2: Selective Bromination with N-Bromosuccinimide (NBS)

A more refined and widely adopted method for the synthesis of 2-Amino-5-bromo-4-methylpyridine involves the use of N-Bromosuccinimide (NBS) as the brominating agent[1][2]. This approach offers significant advantages in terms of selectivity and reaction conditions.

Causality Behind Experimental Choices: NBS is a milder and more selective source of electrophilic bromine compared to Br₂. The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), at controlled, lower temperatures (e.g., 0-20 °C)[1][2]. This moderation of reactivity is crucial for preventing over-bromination and achieving high regioselectivity for the desired 5-bromo isomer. The amino group at the 2-position and the methyl group at the 4-position direct the electrophilic substitution to the 5-position. The milder conditions also lead to a cleaner reaction profile, simplifying the work-up and purification of the product.

Visualizing the Synthetic Pathways to the Intermediate

G cluster_0 Route 1: Traditional Bromination cluster_1 Route 2: Selective Bromination A1 2-Amino-4-methylpyridine B1 2-Amino-5-bromo-4-methylpyridine + Byproducts A1->B1 Br₂, HBr High Temp. A2 2-Amino-4-methylpyridine B2 2-Amino-5-bromo-4-methylpyridine A2->B2 NBS, DMF 0-20 °C

Caption: Comparison of synthetic routes to 2-Amino-5-bromo-4-methylpyridine.

Quantitative Comparison of Synthesis Routes for the Intermediate
ParameterRoute 1: Traditional (Br₂/HBr)Route 2: Modern (NBS)
Starting Material 2-Amino-4-methylpyridine2-Amino-4-methylpyridine
Brominating Agent Br₂, HBrN-Bromosuccinimide (NBS)
Solvent Various (often acidic)N,N-Dimethylformamide (DMF)
Temperature Often elevated0 - 20 °C
Reported Yield Generally lowerUp to 80%[1]
Selectivity Prone to byproduct formationHigh selectivity for the 5-bromo isomer
Post-treatment Complicated due to byproduct removalSimplified due to cleaner reaction
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine via NBS (Route 2)

This protocol is based on a method that ensures high selectivity and yield[1][2].

Materials:

  • 2-Amino-4-methylpyridine (30 g, 277.8 mmol)

  • N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol)

  • N,N-Dimethylformamide (DMF) (150 ml)

  • Water

  • Acetonitrile

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine in DMF.

  • Cool the flask in an ice bath.

  • Prepare a solution of NBS in DMF and add it dropwise to the cooled solution of 2-amino-4-methylpyridine, maintaining the temperature.

  • Allow the reaction to proceed at 20°C for 8-10 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will result in the formation of a brown solid.

  • Filter the solid and wash it thoroughly with water.

  • Dry the solid.

  • Further purify the solid by washing with acetonitrile.

  • Filter the solid again and dry to obtain 2-Amino-5-bromo-4-methylpyridine.

Expected Outcome: A brown solid with a reported yield of approximately 80%[1].

Part 2: Proposed Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine via Oxidation

With a reliable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine established, the next critical step is the selective oxidation of the 4-methyl group to a hydroxymethyl group. This transformation is challenging due to the presence of other sensitive functional groups (the amino group and the C-Br bond) and the potential for over-oxidation to the corresponding aldehyde or carboxylic acid.

Proposed Route 3: Selective Oxidation with Selenium Dioxide (SeO₂)

Causality Behind Experimental Choices: The proposed use of SeO₂ is based on its ability to selectively oxidize activated methyl groups. The reaction typically proceeds via an ene reaction followed by a[4][6]-sigmatropic rearrangement. The key to a successful transformation to the alcohol would be careful control of the reaction conditions to prevent over-oxidation. The use of a suitable solvent, such as dioxane with a controlled amount of water, and a stoichiometric amount of SeO₂ would be critical. It is important to note that the formation of the aldehyde and carboxylic acid are potential competing pathways that would need to be monitored and minimized through optimization of the reaction time and temperature[3].

Visualizing the Proposed Oxidation Step

G cluster_0 Proposed Route 3: Selective Oxidation A1 2-Amino-5-bromo-4-methylpyridine B1 2-Amino-5-bromo-4-(hydroxymethyl)pyridine A1->B1 SeO₂, Dioxane/H₂O Reflux (Proposed)

Caption: Proposed synthetic step for the oxidation of the methyl group.

Proposed Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Route 3)

Disclaimer: The following is a proposed protocol based on analogous reactions and requires experimental validation and optimization.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-bromo-4-methylpyridine in a mixture of 1,4-dioxane and a small amount of water.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC, carefully observing the formation of the desired product and any potential byproducts (aldehyde, carboxylic acid).

  • Upon optimal conversion to the hydroxymethyl derivative, cool the reaction mixture.

  • Filter to remove the precipitated selenium metal.

  • The filtrate would then be subjected to an appropriate work-up, likely involving extraction and chromatographic purification to isolate the target compound.

Challenges and Considerations:

  • Over-oxidation: The primary challenge is to prevent the oxidation from proceeding to the aldehyde and carboxylic acid. Careful monitoring and control of reaction time and temperature are crucial.

  • Toxicity: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Alternative Approaches: Should the SeO₂ method prove difficult to control, other selective oxidation methods could be explored. Biocatalytic approaches using specific enzymes, such as cytochrome P450 monooxygenases, have shown promise for the selective hydroxylation of C-H bonds and could be a viable, albeit more complex, alternative[7].

Conclusion

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is best approached as a two-stage process. The initial synthesis of the key intermediate, 2-Amino-5-bromo-4-methylpyridine, is well-established, with the use of N-Bromosuccinimide offering a superior method in terms of yield and selectivity compared to traditional bromination techniques. The subsequent oxidation of the methyl group to a hydroxymethyl group is a more challenging transformation that requires careful consideration and experimental optimization. The proposed use of selenium dioxide provides a logical starting point for this endeavor, grounded in established reactivity principles for the oxidation of activated methyl groups. Further research into this specific transformation is warranted to develop a robust and high-yielding protocol, which would provide valuable access to this versatile building block for the advancement of drug discovery programs.

References

  • THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINES. (n.d.). Retrieved from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992). Emporia State University. Retrieved from [Link]

  • Minisci, F., Citterio, A., & Vismara, E. (1989). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 3(4), 261-264. Retrieved from [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (n.d.). Retrieved from [Link]

  • Good solvents for allylic oxidation with SeO2? - ResearchGate. (2016). Retrieved from [Link]

  • Li, J., et al. (2016). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 21(7), 895. Retrieved from [Link]

  • Anderegg, J. H., & Tinschert, A. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3. Applied microbiology and biotechnology, 50(4), 433–438. Retrieved from [Link]

  • Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (2023). Molecules, 28(15), 5821. Retrieved from [Link]

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide - ResearchGate. (2002). Retrieved from [Link]

  • Selenium dioxide (SeO 2 ) - Riley oxidation - AdiChemistry. (n.d.). Retrieved from [Link]

  • Benzylic C-H functionalization of methyl pyridines 4 with... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
  • Oxidising agent. (n.d.). Retrieved from [Link]

  • US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. Retrieved from [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2022). Journal of the American Chemical Society, 144(10), 4363–4369. Retrieved from [Link]

  • Rowles, H. T., & Grogan, G. (2017). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemMedChem, 12(18), 1458–1473. Retrieved from [Link]

  • Oxidation of different methyl aromatics [a] . | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (2010). Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2008). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 13(9), 2201–2211. Retrieved from [Link]

  • Pyridine and Pyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1] Its ability to engage in key hydrogen bonding interactions, coupled with the versatility for chemical modification, makes it an attractive starting point for drug discovery. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 4-position of the pyridine ring offers unique opportunities for modulating the physicochemical properties and biological activity of the resulting analogs.

The Strategic Importance of the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Scaffold

The core structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine presents several key features for medicinal chemists. The 2-amino group can act as a crucial hydrogen bond donor, often interacting with the hinge region of kinases. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the chemical space and optimize target engagement. Furthermore, the 4-hydroxymethyl group can be a key site for metabolic transformations or can be further functionalized to enhance potency and selectivity.

Derivatives of the closely related 2-Amino-5-bromo-4-methylpyridine have been identified as critical intermediates in the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4).[2] Overexpression of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2] This precedent underscores the potential of the 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold in the development of novel kinase inhibitors.

Comparative Analysis of Biological Activity: A Forward Look

While a comprehensive library of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine analogs with corresponding biological data is not yet extensively documented in publicly available literature, we can extrapolate potential structure-activity relationships based on studies of related 2-aminopyridine and 2-amino-5-bromopyridine derivatives.

Anticancer Activity

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Modifications at the 4 and 5 positions of the pyridine ring have been shown to significantly impact cytotoxic activity.

Table 1: Postulated Anticancer Activity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine Analogs Based on Related Structures

Analog DescriptionPostulated Target(s)Expected Relative PotencyRationale based on Related Compounds
Parent Scaffold: 2-Amino-5-bromo-4-(hydroxymethyl)pyridineKinases (e.g., PLK4), Other cellular targetsBaselineThe core scaffold possesses inherent potential for biological activity.
Analogs with Modified 4-position: Ether and Ester derivativesKinases, TubulinPotentially IncreasedModifications at the 4-hydroxymethyl group can improve cell permeability and introduce new interactions with the target protein.
Analogs with Modified 5-position: Aryl or Heteroaryl substitutionsKinases (e.g., VEGFR-2), Other enzymesPotentially IncreasedThe bromine at the 5-position can be replaced with various cyclic systems via cross-coupling to enhance binding affinity and selectivity.[3]
Analogs with Modified 2-amino group: Acylated or Alkylated derivativesVariedPotentially DecreasedThe free 2-amino group is often crucial for hydrogen bonding with the target; modifications may disrupt this key interaction.
Antiviral Activity

Interestingly, the related 2-amino-5-bromo-4(3H)-pyrimidinone scaffold has demonstrated antiviral activity.[4] This suggests that analogs of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine could also be explored for their potential in combating viral infections. Modifications at the 4-position could be particularly interesting to investigate for their impact on antiviral efficacy.

Experimental Protocols

To facilitate the investigation of this promising scaffold, detailed protocols for the synthesis of the parent compound and a standard cytotoxicity assay are provided below.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

This protocol outlines a potential synthetic route starting from 2-amino-4-methylpyridine, which would require an additional oxidation step to yield the target molecule. A more direct synthesis starting from a pre-functionalized pyridine may also be feasible.

Step 1: Bromination of 2-Amino-4-methylpyridine

  • Dissolve 2-amino-4-methylpyridine in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-methylpyridine.[5]

Step 2: Oxidation of the 4-methyl group

  • Dissolve 2-amino-5-bromo-4-methylpyridine in a suitable solvent.

  • Add an oxidizing agent (e.g., selenium dioxide or potassium permanganate) and heat the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the crude product by column chromatography to obtain 2-amino-5-bromo-4-(hydroxymethyl)pyridine.

Diagram 1: Conceptual Synthetic Pathway

G A 2-Amino-4-methylpyridine B Bromination (Br2, Acetic Acid) A->B C 2-Amino-5-bromo-4-methylpyridine B->C D Oxidation (e.g., SeO2) C->D E 2-Amino-5-bromo-4-(hydroxymethyl)pyridine D->E

Caption: A conceptual workflow for the synthesis of the target compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: MTT Assay Workflow

G A Seed Cells B Add Compounds A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: A simplified workflow of the MTT cytotoxicity assay.

Future Directions and Conclusion

The 2-Amino-5-bromo-4-(hydroxymethyl)pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from related 2-aminopyridine derivatives strongly suggest that systematic modification of this core structure will yield analogs with potent and selective biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs to fully elucidate their structure-activity relationships and identify lead candidates for further development. The experimental protocols provided herein offer a solid foundation for initiating such investigations.

References

  • Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
  • Mini-Reviews in Medicinal Chemistry. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available from: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel pyridine derivatives such as 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, which hold potential as key intermediates in the synthesis of pharmacologically active compounds, structural integrity is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of this molecule with confidence. We will explore the expected analytical data for our target compound and draw comparisons with its close structural analog, 2-Amino-5-bromo-4-methylpyridine, for which experimental data is more readily available.

The Imperative of Multi-Technique Structural Elucidation

Relying on a single analytical method for structural confirmation is fraught with peril. Isomeric and isobaric compounds can often yield deceptively similar results in one technique while being clearly distinguishable in another. Therefore, a multi-pronged approach, leveraging the strengths of various spectroscopic and analytical methods, is not just best practice but a scientific necessity. This guide will focus on a suite of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While X-ray crystallography remains the gold standard for absolute structural determination, its reliance on obtaining high-quality single crystals makes it a technique not always readily accessible in the early stages of research.

Comparative Structural Analysis at a Glance

To frame our discussion, let's first visualize the structures of our target compound and its methyl analog.

Compound NameStructureMolecular FormulaMolecular Weight
2-Amino-5-bromo-4-(hydroxymethyl)pyridine2-Amino-5-bromo-4-(hydroxymethyl)pyridineC₆H₇BrN₂O203.04 g/mol
2-Amino-5-bromo-4-methylpyridine2-Amino-5-bromo-4-methylpyridineC₆H₇BrN₂187.04 g/mol

The key structural difference lies in the substituent at the 4-position of the pyridine ring: a hydroxymethyl group in our target compound versus a methyl group in the analog. This seemingly minor change will manifest in distinct ways across our analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expected ¹H NMR Spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Based on the structure, we can predict the following signals in the proton NMR spectrum (in a suitable deuterated solvent like DMSO-d₆):

  • Pyridine Protons: Two singlets in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 3 and the proton at position 6 will have distinct chemical shifts due to their different electronic environments.

  • Hydroxymethyl Protons: A singlet or a doublet (depending on the solvent and temperature) for the CH₂ group, and a broad singlet for the OH proton. The CH₂ signal would likely appear in the δ 4.0-5.0 ppm range.

  • Amino Protons: A broad singlet for the NH₂ protons, the chemical shift of which can be highly variable depending on concentration and solvent.

Comparative Analysis with 2-Amino-5-bromo-4-methylpyridine

For 2-Amino-5-bromo-4-methylpyridine, experimental ¹H NMR data in CDCl₃ has been reported.[2]

Assignment 2-Amino-5-bromo-4-methylpyridine (Experimental, CDCl₃)[2] 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Predicted) Rationale for Difference
Pyridine H-68.078 ppm (s, 1H)~8.0-8.2 ppm (s, 1H)Minor shift due to change in the electronic effect of the 4-substituent.
Pyridine H-36.406 ppm (s, 1H)~6.4-6.6 ppm (s, 1H)Minor shift due to change in the electronic effect of the 4-substituent.
-NH₂4.481 ppm (s, 2H)Broad singlet, variable ppmThe chemical environment of the amino group is similar.
4-substituent2.277 ppm (s, 3H, -CH₃)~4.5 ppm (d, 2H, -CH₂OH), ~5.5 ppm (t, 1H, -OH)The deshielding effect of the oxygen atom in the hydroxymethyl group will cause a significant downfield shift for the methylene protons compared to the methyl protons. The hydroxyl proton will appear as a separate signal.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[3]

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences for ¹H NMR are typically sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.[4]

Expected Mass Spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the following key ions:

  • [M+H]⁺: The protonated molecular ion. Given the molecular formula C₆H₇BrN₂O, the monoisotopic mass is approximately 202.97 Da. The [M+H]⁺ ion would therefore appear at m/z 203.98.

  • Isotopic Pattern: A crucial diagnostic feature for bromine-containing compounds is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This will result in two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙ (or [M+H]⁺ and [M+H+2]⁺), of roughly equal intensity, separated by 2 m/z units.

Comparative Analysis with 2-Amino-5-bromo-4-methylpyridine

Experimental mass spectrometry data for 2-Amino-5-bromo-4-methylpyridine shows a protonated molecule at m/z = 188 [M+H]⁺.[6]

Ion 2-Amino-5-bromo-4-methylpyridine (Experimental)[6] 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Predicted) Rationale for Difference
[M+H]⁺m/z 188m/z 204The mass difference of 16 Da corresponds to the replacement of a methyl group (-CH₃, 15 Da) with a hydroxymethyl group (-CH₂OH, 31 Da).
Isotopic PatternM+ and M+2 peaks in a ~1:1 ratioM+ and M+2 peaks in a ~1:1 ratioThe presence of a single bromine atom dictates this characteristic pattern in both molecules.
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

  • Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and confirm the characteristic bromine isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Expected FTIR Spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H Stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the hydroxymethyl group and aromatic C-H bonds.

  • C=C and C=N Stretch: Absorptions in the 1400-1650 cm⁻¹ range characteristic of the pyridine ring.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region due to the C-O single bond of the alcohol.

  • C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

Comparative Analysis with 2-Amino-5-bromo-4-methylpyridine

The primary difference in the FTIR spectra will be the presence of hydroxyl group-related absorptions in our target compound.

Vibrational Mode 2-Amino-5-bromo-4-methylpyridine (Expected) 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (Expected) Rationale for Difference
O-H StretchAbsentBroad band at 3200-3600 cm⁻¹Presence of the hydroxyl group.
C-O StretchAbsentStrong band at 1000-1250 cm⁻¹Presence of the primary alcohol.
N-H StretchPresent (3300-3500 cm⁻¹)Present (3300-3500 cm⁻¹)Both molecules contain a primary amino group.
Pyridine Ring VibrationsPresent (1400-1650 cm⁻¹)Present (1400-1650 cm⁻¹)The core pyridine structure is common to both.
Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.[9]

Workflow for Structural Validation

The logical flow for validating the structure of a newly synthesized compound like 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is depicted below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesize Compound ms Mass Spectrometry (Confirm MW and Formula) synthesis->ms ftir FTIR Spectroscopy (Identify Functional Groups) synthesis->ftir nmr NMR Spectroscopy (Determine Connectivity) synthesis->nmr data_comparison Compare with Predicted Data and Analogs ms->data_comparison ftir->data_comparison nmr->data_comparison structure_confirmation Structure Confirmed data_comparison->structure_confirmation

Caption: A streamlined workflow for the synthesis and structural validation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Conclusion: A Path to Unambiguous Structural Confirmation

The structural validation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine necessitates a synergistic application of modern analytical techniques. By combining the molecular weight and isotopic information from mass spectrometry, the functional group fingerprint from FTIR spectroscopy, and the detailed atomic connectivity map from NMR spectroscopy, researchers can achieve an unambiguous structural assignment. The comparative analysis with the well-characterized analog, 2-Amino-5-bromo-4-methylpyridine, provides a robust framework for interpreting the spectral data and building a confident case for the correct structure. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of research in drug discovery and development.

References

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817695, 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Analytical Methodologies

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring, make it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The purity, identity, and stability of this intermediate are paramount, as any impurities can have a significant impact on the safety and efficacy of the final drug product.

A multi-faceted analytical approach is therefore not just recommended, but essential for the comprehensive characterization of this molecule. This guide will explore the primary analytical techniques for both qualitative and quantitative analysis and, crucially, detail the process of cross-validation to ensure consistency and reliability of results across different methods.

The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] This guide is developed in alignment with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][5][6]

Core Analytical Techniques: A Head-to-Head Comparison

The characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine relies on a combination of chromatographic and spectroscopic techniques. While spectroscopic methods are indispensable for structural elucidation, chromatographic methods are the workhorses for purity determination and impurity profiling.

Chromatographic Methods: The Pillars of Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.[7][8] A reversed-phase method is typically the most appropriate approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a polar compound such as 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, derivatization may be necessary to enhance volatility and thermal stability.[7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[9]
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[7]
Detection UV, PDA, MSMass Spectrometry (MS)
Strengths High resolution, high sensitivity, excellent quantitation.High sensitivity, provides structural information from mass spectra.
Limitations May require MS detector for definitive peak identification.Derivatization can add complexity and introduce variability.
Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a molecular weight of 203.04 g/mol is expected.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

TechniqueInformation ProvidedSample RequirementsStrengths & Limitations
¹H and ¹³C NMR Detailed information on the molecular structure, including the number and types of protons and carbons.5-10 mg dissolved in a deuterated solvent.[7]Strengths: Unambiguous structure determination. Limitations: Lower sensitivity compared to MS.
Mass Spectrometry Molecular weight and fragmentation patterns.Typically in the nanogram to picogram range.Strengths: High sensitivity, confirms molecular weight. Limitations: Isomeric compounds can be difficult to distinguish without chromatography.
FTIR Presence of functional groups (e.g., -NH₂, -OH, C-Br, aromatic C-H).Solid sample, typically prepared as a KBr pellet.[11]Strengths: Fast, non-destructive. Limitations: Provides information on functional groups, not the complete structure.

The Cross-Validation Workflow: Ensuring Methodological Consistency

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent, reliable, and accurate results when compared with another validated method.[12][13] This is particularly crucial when transferring a method between laboratories or when employing multiple analytical techniques for the same analyte.[12]

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Caption: A workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

1. Individual Method Validation:

Before cross-validation, each analytical method must be individually validated according to ICH Q2(R2) guidelines.[1][14][15] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5][14]

  • Accuracy: The closeness of test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

2. Define Acceptance Criteria:

Pre-defined acceptance criteria for the agreement between the methods are essential. These criteria should be based on the intended purpose of the methods and may be expressed as a maximum allowable percentage difference between the results obtained from the two methods.

3. Sample Analysis:

A homogeneous batch of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine should be analyzed using both validated methods. It is recommended to analyze a minimum of three different concentrations in triplicate.

4. Statistical Evaluation:

The results from the two methods should be compared using appropriate statistical tests, such as the Student's t-test to compare the means and the F-test to compare the variances.

Experimental Protocols (Adapted for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine)

The following protocols are adapted from established methods for similar pyridine derivatives and serve as a starting point for method development and validation.[7][8][16]

HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.[7]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm).[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL).[7][8]

¹H NMR for Structural Confirmation and Quantitative Analysis (qNMR)
  • Instrumentation: 400 MHz NMR spectrometer.[7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[7]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of the deuterated solvent. For qNMR, a certified internal standard of known concentration must be added.

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C spectra. For qNMR, ensure a sufficient relaxation delay between scans.

Conclusion: A Unified Approach to Analytical Excellence

The comprehensive analytical characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine necessitates a synergistic approach, combining the separative power of chromatography with the structural elucidating capabilities of spectroscopy. This guide has outlined the primary analytical techniques and provided a framework for their cross-validation, a critical step in ensuring data integrity and regulatory compliance.

By adhering to the principles of method validation and cross-validation as outlined by the ICH and FDA, researchers and drug development professionals can build a robust analytical package that ensures the quality and consistency of this vital pharmaceutical intermediate. The continuous lifecycle management of analytical procedures, from development through validation and ongoing monitoring, is the cornerstone of modern pharmaceutical quality assurance.[17]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
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2-Amino-5-bromo-4-(hydroxymethyl)pyridine vs 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine vs. 2-Amino-5-bromo-4-methylpyridine

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold." Its unique structural and electronic properties have made it a cornerstone in the synthesis of a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] This guide focuses on two closely related, yet functionally distinct, building blocks that leverage this valuable core: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and 2-Amino-5-bromo-4-methylpyridine .

While differing by only a single oxygen atom, the strategic choice between a hydroxymethyl and a methyl group at the 4-position has profound implications for synthetic strategy, downstream functionalization, and the physicochemical properties of the resulting compounds. This document provides a detailed, evidence-based comparison to assist researchers, medicinal chemists, and drug development professionals in selecting the optimal building block for their specific research objectives. We will dissect their properties, explore their divergent reactivity, and provide field-proven experimental protocols to illustrate their utility.

Part 1: Physicochemical and Structural Properties—More Than Just an Oxygen Atom

The initial point of comparison lies in the fundamental physicochemical properties, which are directly influenced by the 4-position substituent. The hydroxymethyl group introduces polarity and hydrogen bonding capabilities absent in the methyl-substituted analogue.

The key differentiator is the hydroxymethyl group's ability to act as both a hydrogen bond donor and acceptor. This significantly increases the Topological Polar Surface Area (TPSA), a critical parameter in predicting drug absorption and bioavailability. The higher TPSA and polarity of the hydroxymethyl variant generally lead to increased solubility in polar solvents.

Property2-Amino-5-bromo-4-(hydroxymethyl)pyridine2-Amino-5-bromo-4-methylpyridineRationale for Difference
Molecular Formula C₆H₇BrN₂OC₆H₇BrN₂Presence of an additional oxygen atom.
Molecular Weight 203.04 g/mol [5]187.04 g/mol [6][7]The mass of one oxygen atom.
Melting Point Not consistently reported148-151 °C[6][8][9]The hydroxymethyl group's ability to form intermolecular hydrogen bonds could lead to a different crystal packing and melting point.
Appearance Off-white to yellow solid[10]White to light yellow crystalline powder[6]
TPSA (Predicted) 59.1 Ų38.9 Ų[7]The hydroxyl group (-OH) is a major contributor to the polar surface area.
Solubility Soluble in methanol[5]Soluble in methanol[8]While both are soluble in polar organic solvents, the hydroxymethyl version is expected to have greater aqueous solubility.

Part 2: Comparative Reactivity and Synthetic Versatility

Both molecules share two primary reactive handles: the bromine atom at the 5-position and the amino group at the 2-position. However, the crucial difference in their synthetic utility stems from the reactivity of the substituent at the 4-position.

Shared Reactivity: The C5-Bromo and C2-Amino Groups

The bromine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This makes both molecules excellent substrates for building molecular complexity.

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl or vinyl groups. This reaction is a cornerstone of modern synthesis due to its functional group tolerance.[11][12][13][14][15]

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, creating more complex amine structures.[16][17][18]

  • Heck and Sonogashira Couplings: Provide pathways to introduce alkene and alkyne functionalities, respectively.[12][19]

The 2-amino group provides a nucleophilic center that can be readily acylated, alkylated, or used as a key component in the construction of fused heterocyclic systems, such as the medicinally important imidazo[1,2-a]pyridines.[3]

G cluster_0 Common Reactive Sites cluster_1 Cross-Coupling Reactions cluster_2 Amination/Cyclization Core 2-Amino-5-bromo-Pyridine Core C5_Br C5-Bromo Position Core->C5_Br Electrophilic Site C2_NH2 C2-Amino Group Core->C2_NH2 Nucleophilic Site Suzuki Suzuki Coupling (C-C Bond) C5_Br->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C5_Br->Buchwald Heck Heck/Sonogashira (C-C Bond) C5_Br->Heck Acylation Acylation/ Alkylation C2_NH2->Acylation Cyclization Imidazopyridine Synthesis C2_NH2->Cyclization G cluster_0 2-Amino-5-bromo-4-methylpyridine cluster_1 2-Amino-5-bromo-4-(hydroxymethyl)pyridine start_Me C4-Methyl Ox_Me Carboxylic Acid start_Me->Ox_Me Strong Oxidation Inert Lipophilic Substituent start_Me->Inert start_CH2OH C4-Hydroxymethyl Ox_Ald Aldehyde start_CH2OH->Ox_Ald Mild Oxidation Ox_Acid Carboxylic Acid start_CH2OH->Ox_Acid Stronger Oxidation Sub_Halide Halomethyl (Electrophile) start_CH2OH->Sub_Halide Halogenation (SOCl2) Deriv_Ester Ester / Ether start_CH2OH->Deriv_Ester Esterification ReductiveAmination Reductive Amination Ox_Ald->ReductiveAmination AmideCoupling Amide Coupling Ox_Acid->AmideCoupling SN2 SN2 Substitution Sub_Halide->SN2

Figure 2. Divergent synthetic pathways of the C4-substituent.

Part 3: Application in Medicinal Chemistry—Strategic Implications

The choice between these two building blocks is often dictated by the overall goal of the research program.

  • For Library Synthesis and SAR Exploration: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is the superior choice. Its facile conversion to an aldehyde or carboxylic acid allows for the rapid generation of large, diverse libraries of analogues through parallel synthesis techniques like reductive amination and amide coupling. This is invaluable for exploring the structure-activity relationship (SAR) around the 4-position. Its role as an intermediate for nicotinic acetylcholine receptor modulators highlights its utility in accessing complex bioactive molecules. [5]

  • For Lead Optimization and Final Compound Synthesis: 2-Amino-5-bromo-4-methylpyridine becomes highly valuable when the target molecule requires a small, lipophilic methyl group at the 4-position. In lead optimization, swapping a polar group for a methyl group can improve metabolic stability, enhance membrane permeability, or fill a specific hydrophobic pocket in a protein target. It serves as an essential intermediate when the final drug candidate's design specifically calls for this feature. [20][21]

Part 4: Experimental Protocols

To provide practical, actionable guidance, the following are representative, detailed protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from established methods for coupling bromopyridines and demonstrates a core application for both scaffolds. [11] Objective: To synthesize 2-Amino-4-methyl-5-phenylpyridine.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add 2-Amino-5-bromo-4-methylpyridine, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromopyridine).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

G Start 1. Combine Reactants (Bromopyridine, Boronic Acid, Base, Catalyst) in flask. Inert 2. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) Start->Inert Solvent 3. Add Degassed Solvents (Dioxane/Water) Inert->Solvent Heat 4. Heat and Stir (85-95 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Cool, Dilute, Wash, Dry) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 3. Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Oxidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine to the Aldehyde

This protocol outlines a mild oxidation, a key transformation unique to the hydroxymethyl-substituted building block.

Objective: To synthesize 2-Amino-5-bromo-4-formylpyridine.

Materials:

  • 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude aldehyde can often be used directly in the next step (e.g., reductive amination) or purified by column chromatography if necessary.

Conclusion: A Strategic Choice Based on Synthetic Goals

While structurally similar, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and 2-Amino-5-bromo-4-methylpyridine offer divergent and complementary synthetic opportunities.

  • Choose 2-Amino-5-bromo-4-(hydroxymethyl)pyridine for its superior functional group versatility. It is the ideal starting point for library synthesis, extensive SAR studies, and when the synthetic route requires the introduction of diverse functionalities via aldehyde or carboxylic acid intermediates.

  • Choose 2-Amino-5-bromo-4-methylpyridine when the target molecule specifically requires a small, metabolically stable, lipophilic methyl group. It provides a direct route to final compounds where the methyl group is a key pharmacophoric feature, avoiding additional synthetic steps that would be required to convert a hydroxymethyl group back to a methyl group.

Ultimately, the decision rests on a clear understanding of the project's long-term synthetic and medicinal chemistry goals. A thoughtful choice at this early stage can significantly streamline drug development efforts, saving valuable time and resources.

References

  • Vertex AI Search Result, citing properties and applications of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate.
  • ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
  • SACH. (2025). Role of 2-Amino-5-Bromo-4-Methylpyridine (CAS No.: 98198-48-2).
  • Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Vertex AI Search Result, citing the synthesis of imidazo[1,2-a]pyridines
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  • Organic & Biomolecular Chemistry.
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  • PubChem. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2.
  • Wikipedia.
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  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
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A Comparative Spectroscopic Guide to Pyridine-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyridine and its derivatives represent a cornerstone of molecular design.[1][2] Their prevalence in a vast array of FDA-approved drugs and functional materials underscores the critical need for robust analytical methodologies to elucidate their structure and function.[2][3] This guide offers an in-depth spectroscopic comparison of pyridine and two of its isomeric derivatives, 2-aminopyridine and 4-aminopyridine. By examining their signatures across UV-Vis, NMR, IR, and Raman spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for the characterization of these vital compounds.

The Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle, is isoelectronic with benzene, yet the substitution of a carbon atom with nitrogen imparts a unique set of electronic and chemical properties.[4] This nitrogen atom introduces a permanent dipole moment and alters the electron density distribution within the ring, profoundly influencing its reactivity and intermolecular interactions. These characteristics are fundamental to the biological activity and material properties of pyridine-containing molecules.[5]

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For pyridine and its derivatives, the π → π* and n → π* transitions are of primary interest. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the pyridine ring.

The introduction of an amino group, a strong electron-donating group, causes a significant bathochromic (red) shift in the λmax compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the increased energy of the highest occupied molecular orbital (HOMO). The position of the amino group also plays a crucial role, with 4-aminopyridine generally exhibiting a longer wavelength absorption than 2-aminopyridine. This can be attributed to a more effective resonance delocalization of the nitrogen lone pair into the ring from the para position.

Table 1: Comparative UV-Vis Spectroscopic Data

Compoundλmax (nm) in EthanolMolar Absorptivity (ε)
Pyridine251, 257, 263~2000
2-Aminopyridine236, 302~9500, ~4000
4-Aminopyridine262~15000

Data sourced from various literature and spectral databases.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining UV-Vis spectra of pyridine-based compounds is as follows:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find an optimal concentration that yields an absorbance value between 0.2 and 0.8.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent A->B C Prepare Dilutions B->C D Record Baseline (Solvent) C->D Transfer to Cuvette E Record Sample Spectrum D->E F Identify λmax E->F G Determine Absorbance F->G

Caption: General workflow for UV-Vis spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of pyridine, the protons resonate at lower field (higher ppm) compared to benzene due to the deshielding effect of the electronegative nitrogen atom. The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded. The introduction of an amino group causes a significant upfield shift (lower ppm) for the ring protons, particularly those ortho and para to the amino group, due to the electron-donating nature of the -NH₂ group.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of pyridine are deshielded relative to benzene. The C-2, C-4, and C-6 positions are most affected by the nitrogen atom. The amino group in 2- and 4-aminopyridine causes a pronounced shielding (upfield shift) of the carbon atoms at the ortho and para positions.

Table 2: Comparative ¹H NMR Spectroscopic Data (in CDCl₃)

Compoundδ H-2 (ppm)δ H-3 (ppm)δ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -NH₂ (ppm)
Pyridine8.617.287.687.288.61-
2-Aminopyridine-6.597.396.748.084.5 (br s)
4-Aminopyridine8.236.61-6.618.234.6 (br s)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[6]

Table 3: Comparative ¹³C NMR Spectroscopic Data (in CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
Pyridine150.0123.7135.9123.7150.0
2-Aminopyridine158.5108.9138.2113.8148.4
4-Aminopyridine150.1109.5157.0109.5150.1

Data sourced from the Spectral Database for Organic Compounds (SDBS).[6]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (¹H or ¹³C) and initiate data collection.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Lock & Shim B->C D Acquire FID C->D E Fourier Transform D->E F Phase & Baseline Correction E->F

Caption: A simplified workflow for NMR analysis.

III. Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule.

For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The introduction of the amino group introduces new vibrational modes, such as N-H stretching, scissoring, and wagging, which are readily identifiable in the spectra.

Table 4: Selected Comparative FT-IR and Raman Vibrational Frequencies (cm⁻¹)

Vibrational ModePyridine2-Aminopyridine4-Aminopyridine
N-H Stretch (asym) -~3440 (IR), ~3450 (Raman)~3436 (IR)
N-H Stretch (sym) -~3300 (IR), ~3310 (Raman)~3300 (IR)
C-H Stretch (aromatic) ~3030-3080~3010-3070~3010-3070
N-H Scissoring -~1630 (IR), ~1630 (Raman)~1648 (IR)
Ring C=C, C=N Stretch ~1580, 1480, 1435~1600, 1560, 1480, 1440~1602, 1507, 1436
Ring Breathing ~990 (Raman)~990 (Raman)~990 (Raman)

Data compiled from various literature and spectral databases.[7][8]

Experimental Protocols: FT-IR and Raman Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum.

Raman Spectroscopy

  • Sample Placement: Place a small amount of the sample (solid or liquid in a vial or capillary tube) in the sample holder of the Raman spectrometer.

  • Laser Focusing: Focus the laser beam onto the sample.

  • Data Acquisition: Set the appropriate laser power, exposure time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

Caption: Workflows for FT-IR (ATR) and Raman spectroscopy.

Conclusion

The spectroscopic techniques discussed in this guide provide a powerful and complementary toolkit for the characterization of pyridine-based compounds. UV-Vis spectroscopy offers insights into the electronic structure, while NMR spectroscopy provides an unparalleled level of detail for structural elucidation. FT-IR and Raman spectroscopy complete the picture by offering a fingerprint of the vibrational modes within the molecule. By understanding the principles behind each technique and the influence of substituents on the resulting spectra, researchers can confidently identify and characterize these important molecules, accelerating the pace of discovery in drug development and materials science.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

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  • Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline, and Isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3406. [Link]

  • Beltrame, P., Cadoni, E., Floris, C., Gelli, G., & Lai, A. (2002). 15N and 13C NMR study of protonated monoaminopyridines in CDCl3–DMSO. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2693–2697. [Link]

  • Krishnakumar, V., & John Xavier, R. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

  • Arnaudov, M. G., Simov, D. N., & Koleva, B. B. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 704(1-3), 131-135. [Link]

  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2005). FT-IR and FT-Raman spectra and vibrational assignments of 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2995-2999. [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 943-948. [Link]

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  • Ferraro, J. R. (2003). Introductory Raman spectroscopy. Academic press.
  • Awad, M. K., & El-Gohary, S. H. (2014). DFT and MP2 study of geometry, IR and UV-visible spectroscopy and first hyperpolarizability of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine in gas phase and in solvents. Asian Journal of Chemistry, 26(1), 123.
  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c) - ResearchGate. [Link]

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  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific functionalization pattern of these heterocycles is critical to their biological activity and pharmacokinetic properties. This guide provides an in-depth performance analysis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS No. 1227586-36-8), a key intermediate in the development of novel pharmaceuticals, including nicotinic acetylcholine receptor modulators and antipsychotics.[3][4] We will move beyond a simple cataloging of properties to a functional comparison of synthetic routes, benchmarking modern, selective bromination techniques against traditional methods. This analysis is designed to equip researchers, chemists, and drug development professionals with the data-driven insights needed to optimize the synthesis of this and related high-value intermediates.

Molecular Profile and Strategic Importance

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a trifunctional pyridine building block. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • The 2-amino group is a versatile handle for amide bond formation, N-alkylation, or diazotization reactions.

  • The 5-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based moieties.[1]

  • The 4-hydroxymethyl group offers a site for oxidation to an aldehyde or carboxylic acid, esterification, or etherification, providing another axis for molecular elaboration.

This specific arrangement of functional groups makes it a valuable precursor for complex molecular architectures in drug discovery programs.[2][3]

Performance Benchmark: The Synthesis Challenge

The "performance" of a synthetic intermediate is fundamentally linked to the efficiency, selectivity, and scalability of its preparation. The critical step in synthesizing the target molecule and its analogs is the regioselective bromination of the pyridine ring. Historically, this has been a significant challenge, often resulting in a mixture of isomers and over-brominated products.

Traditional vs. Modern Bromination Strategies

Traditional bromination methods for activated rings like aminopyridines often employ harsh reagents like elemental bromine (Br₂) or hydrobromic acid (HBr).[5] These methods frequently require high temperatures and lead to poor regioselectivity, forming undesired 3-bromo and 3,5-dibromo by-products.[5] This lack of selectivity necessitates complex and often low-yielding purification steps, increasing cost and time.[5]

A more modern approach utilizes N-Bromosuccinimide (NBS), a milder and more selective brominating agent.[1][5] This method has been shown to offer significant advantages in the synthesis of related structures like 2-Amino-5-bromo-4-methylpyridine.[5]

Comparative Data Analysis

The following table summarizes the key performance differences between traditional bromination methods and the modern NBS-based approach, based on data from analogous syntheses.[5]

ParameterTraditional Method (e.g., Br₂/HBr)Novel Method (NBS)Rationale & Causality
Brominating Agent Br₂, HBr, DBDMHN-Bromosuccinimide (NBS)NBS is a solid, easier-to-handle reagent that generates Br⁺ in situ at a controlled rate, preventing runaway reactions.
Selectivity Low; forms 3-bromo and 3,5-dibromo by-productsHigh selectivity for the 5-bromo isomerThe bulky NBS reagent, combined with optimized conditions, favors electrophilic attack at the sterically accessible and electronically activated C-5 position, para to the activating amino group.
Reaction Temperature Often elevated0 - 50°C (typically 20°C)Milder conditions reduce the energy landscape for the formation of undesired kinetic or thermodynamic by-products.
Yield Generally lower due to by-product formationUp to 80% reported for analogsHigh selectivity directly translates to a higher yield of the desired product, minimizing material loss.
Post-treatment Complicated purification (e.g., chromatography)Simplified (e.g., precipitation/filtration)A cleaner reaction profile with minimal by-products allows for isolation via simple precipitation and washing.
Safety & Handling Br₂ is highly corrosive, toxic, and volatile.NBS is a more stable, manageable solid reagent.Reduced operational hazards and engineering controls are required for NBS compared to liquid bromine.

Recommended Experimental Protocol: NBS Bromination

This protocol is adapted from a validated synthesis of the closely related analog, 2-Amino-5-bromo-4-methylpyridine, and is expected to perform with high efficiency for the target molecule.[1][5] The underlying chemical principles are directly transferable.

Objective: To synthesize 2-Amino-5-bromo-4-(hydroxymethyl)pyridine with high yield and regioselectivity.

Materials:

  • 2-Amino-4-(hydroxymethyl)pyridine (1 equivalent)

  • N-Bromosuccinimide (NBS) (1 equivalent)

  • Dimethylformamide (DMF)

  • Water (for precipitation)

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a solution of 2-Amino-4-(hydroxymethyl)pyridine in DMF to 0°C using an ice bath. The use of DMF as a polar aprotic solvent is crucial for solubilizing the starting materials and facilitating the ionic reaction mechanism.

  • Reagent Addition: Dissolve NBS (1 equivalent) in a minimal amount of DMF and add it dropwise to the cooled solution. The slow, controlled addition is critical to maintain the reaction temperature and prevent localized excess of the brominating agent, which could lead to over-bromination.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C). Let the reaction stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This provides a reliable, empirical endpoint, ensuring the reaction is not stopped prematurely or allowed to run too long, which could risk side reactions.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold water. The desired product is typically less soluble in water and will precipitate out as a solid. This step serves as the primary purification.

  • Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with water and then with cold acetonitrile to remove residual DMF and unreacted starting materials.[1][5]

  • Drying: Dry the resulting solid under vacuum to obtain the final product, 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Characterization by ¹H NMR and Mass Spectrometry is recommended to confirm structure and purity.[1]

Visualization of Synthetic Workflows

The choice of synthetic route has a profound impact on the overall efficiency. The diagrams below illustrate the divergence between the traditional and modern approaches.

cluster_0 Traditional Bromination Workflow cluster_1 Modern NBS Bromination Workflow A 2-Amino-4-(hydroxymethyl)pyridine B Reaction with Br₂/HBr (High Temp) A->B C Crude Product Mixture B->C D Complex Purification (Chromatography) C->D E Low Yield of Target Product D->E Desired Isomer F By-products (3-bromo, 3,5-dibromo) D->F Undesired Isomers A2 2-Amino-4-(hydroxymethyl)pyridine B2 Reaction with NBS/DMF (Room Temp) A2->B2 C2 Clean Reaction Mixture B2->C2 D2 Simple Isolation (Precipitation & Wash) C2->D2 E2 High Yield of Target Product D2->E2

Caption: Comparative workflows for traditional vs. modern synthesis.

Caption: Decision logic for selecting a bromination strategy.

Conclusion and Outlook

For the synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and related pharmaceutical intermediates, the data clearly indicates that modern synthetic methods utilizing NBS offer superior performance over traditional approaches. The key advantages are significantly improved regioselectivity, higher yields, milder reaction conditions, and a simplified purification process. These factors contribute to a more cost-effective, scalable, and environmentally conscious synthesis. For researchers in the fast-paced field of drug development, adopting these optimized protocols is not merely a matter of convenience but a strategic imperative to accelerate discovery timelines and improve overall process efficiency.

References

  • MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The structural similarity of this compound to other 2-aminopyridines suggests that it should be treated as a hazardous substance. Related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Therefore, it is imperative to handle 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and its waste with the utmost care.

Key Safety and Handling Data

A summary of the key quantitative and safety data, extrapolated from closely related compounds, is provided in the table below. This information is critical for a thorough risk assessment prior to handling and disposal.

PropertyValue/InformationReference
CAS Number 1227586-36-8[1][2]
Molecular Formula C₆H₇BrN₂O
GHS Hazard Statements (Anticipated) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5][7]
GHS Pictogram (Anticipated) Irritant[4][7]
Signal Word (Anticipated) Warning[4][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles or face shield, laboratory coat, NIOSH-approved respirator (if dust generation is possible)[3][4]
Incompatible Materials Strong oxidizing agents, strong acids[4][8]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be adhered to for the safe disposal of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. This procedure is applicable to the pure compound and any materials grossly contaminated with it.

Personal Protective Equipment (PPE)

1.1. Before handling any waste, ensure that the appropriate PPE is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant nitrile gloves are recommended.[9]
  • Eye Protection: Safety goggles or a face shield must be worn.[3]
  • Lab Coat: A standard laboratory coat to protect clothing and skin.[3]
  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[4]
Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine waste. This container must be:

  • Made of a compatible material (e.g., high-density polyethylene).[4][9]
  • In good condition with a secure, sealable lid.[4]
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-5-bromo-4-(hydroxymethyl)pyridine".[4][10]

2.2. Carefully collect any solid 2-Amino-5-bromo-4-(hydroxymethyl)pyridine waste, using tools that minimize dust generation.

2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, pipette tips) into the designated hazardous waste container.[3][4]

Spill Management

3.1. In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain and collect the spilled solid.[9]

3.2. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

3.3. All materials used for spill cleanup must be placed in the designated hazardous waste container.

Storage of Hazardous Waste

4.1. Securely seal the hazardous waste container.[4]

4.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]

4.3. The storage area should be clearly marked as a hazardous waste storage area in accordance with institutional and regulatory guidelines.[4][10]

Final Disposal

5.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[4]

5.2. All disposal must be in strict accordance with local, state, and federal regulations.[4][11] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][9]

5.3. The likely disposal method for this type of halogenated organic compound is high-temperature incineration.[12][13][14] This process is designed to break down the compound into less harmful components, although the formation of hydrogen bromide and other brominated compounds is possible.[12][14]

Disposal Workflow Diagram

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow Start Start: Identify Waste (2-Amino-5-bromo-4-(hydroxymethyl)pyridine) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Start->PPE Waste_Collection Collect Waste in Designated Container PPE->Waste_Collection Spill Spill Occurs? Waste_Collection->Spill Small_Spill Small Spill: Absorb with Inert Material Spill->Small_Spill Yes, Small Large_Spill Large Spill: Evacuate & Contact EHS Spill->Large_Spill Yes, Large Store_Waste Seal and Store Container in Designated Area Spill->Store_Waste No Small_Spill->Waste_Collection End End: Proper Disposal (Incineration) Large_Spill->End Licensed_Disposal Arrange for Pickup by Licensed Waste Management Store_Waste->Licensed_Disposal Licensed_Disposal->End

Caption: Disposal workflow for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Regulatory Context

In the United States, the disposal of hazardous chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may have the option to operate under the more flexible regulations of 40 CFR part 262, subpart K, which are specifically designed for such environments.[15] It is crucial for laboratory personnel to be aware of their institution's specific hazardous waste management plan and their generator status (e.g., Very Small, Small, or Large Quantity Generator) as this affects storage time limits and other requirements.[10][15]

References

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  • Laboratory Waste Management: The New Regulations. Pharmacy Purchasing & Products Magazine. Available at: [Link]

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  • Method for removing residual pyridine in waste water. Google Patents.
  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. Available at: [Link]

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  • Substance Information - (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE. ECHA. Available at: [Link]

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Navigating the Safe Handling of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance on the safe handling and disposal of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. As a substituted pyridine derivative, this compound warrants careful management to mitigate potential risks to laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are grounded in the established hazard profiles of structurally similar pyridine compounds.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Substituted pyridines, as a class, can present a range of hazards, including skin, eye, and respiratory irritation.[3][4][5][6][7] The presence of an amino group and a halogen (bromine) suggests that 2-Amino-5-bromo-4-(hydroxymethyl)pyridine should be handled with caution. A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the potential for aerosolization.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure. The following table outlines the minimum required PPE for handling 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.[1]Protects against splashes and potential vapors that could cause serious eye irritation.[1][7]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[9] It is advisable to check the glove manufacturer's compatibility chart.[10]Provides a barrier against skin contact, which can be harmful.[1] Open cuts or irritated skin should not be exposed to this material.[5]
Body Protection A fully buttoned, flame-retardant laboratory coat.[1]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[9][11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[2]Minimizes the inhalation of potentially harmful fumes or dust particles.[5][7][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is essential for maintaining a safe working environment. The following workflow diagram illustrates the key procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction clean_decontaminate Decontaminate Work Area handle_reaction->clean_decontaminate Proceed to Cleanup clean_segregate Segregate Waste clean_decontaminate->clean_segregate clean_dispose Dispose of Waste in Labeled Container clean_segregate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.

Waste Segregation and Collection:

  • Designated Waste Container: A specific, clearly labeled hazardous waste container should be designated for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine waste.[3] This container must be made of a compatible material, in good condition, and have a secure, sealable lid.[3] The label should include "Hazardous Waste" and the full chemical name.[3]

  • Waste Collection: Carefully place the chemical waste and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) into the designated container.[3] Avoid generating dust during this process.[3]

Storage and Disposal:

  • Secure Storage: The sealed hazardous waste container should be stored in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[3] All disposal must be in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical in regular trash or down the sanitary sewer.[3]

Emergency Procedures: Preparedness is Key

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7] If the person feels unwell, call a poison center or doctor.[7]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1]

By adhering to these safety protocols, researchers can confidently and safely handle 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, ensuring both personal safety and the integrity of their research.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Pyridine Safety Data Sheet. Washington State University. Retrieved from [Link]

  • Pyridine Safety Data Sheet. (2023, February 1). Retrieved from [Link]

  • 2-Amino-5-bromo-4-methylpyridine. PubChem. Retrieved from [Link]

  • 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health and Senior Services. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.